7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Description
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Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFAYPUBIARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620420 | |
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-26-5 | |
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and a thorough characterization of the final compound.
Introduction and Strategic Rationale
This compound is an aryl keto acid, a class of compounds that serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of a dichlorinated phenyl ring, a keto group, and a terminal carboxylic acid provides multiple points for further chemical modification.
The synthesis of this target molecule is most effectively achieved through a Friedel-Crafts acylation reaction. This classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group is the cornerstone of our synthetic strategy. The rationale for this choice lies in its high efficiency and the ready availability of the starting materials. We will explore the acylation of 1,2-dichlorobenzene with a derivative of pimelic acid.
Synthesis of this compound
The primary synthetic route involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with pimeloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired aryl ketone.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,2-Dichlorobenzene | 147.00 | 29.4 g (21.0 mL) | 0.20 |
| Pimeloyl chloride | 197.06 | 20.0 g | 0.10 |
| Aluminum chloride (anhydrous) | 133.34 | 30.0 g | 0.225 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 200 mL | - |
| Hydrochloric acid (conc.) | 36.46 | 50 mL | - |
| Water (deionized) | 18.02 | 500 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly. The flask is charged with anhydrous aluminum chloride (30.0 g, 0.225 mol) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Pimeloyl chloride (20.0 g, 0.10 mol) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: 1,2-Dichlorobenzene (29.4 g, 0.20 mol) dissolved in anhydrous dichloromethane (50 mL) is then added dropwise over 30 minutes, keeping the temperature between 0-5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This should be done in a fume hood as HCl gas will be evolved. The mixture is stirred until all the ice has melted.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Washing: The combined organic layers are washed with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.
Characterization of the Final Product
A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 289.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
a) Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
Expected Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1685 cm⁻¹ (strong): C=O stretch of the aromatic ketone. The conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone.
-
~1590, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,2,4-trisubstitution on the benzene ring.
-
Diagram of Characterization Workflow
Caption: Workflow for the characterization of the synthesized product.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.05 (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the carbonyl group.
-
δ 7.75 (dd, J ≈ 8.4, 2.0 Hz, 1H): Aromatic proton meta to the carbonyl group and ortho to a chlorine atom.
-
δ 7.50 (d, J ≈ 8.4 Hz, 1H): Aromatic proton meta to the carbonyl group and ortho to a chlorine atom.
-
δ 2.95 (t, J ≈ 7.2 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-CO-).
-
δ 2.40 (t, J ≈ 7.2 Hz, 2H): Methylene protons alpha to the carboxylic acid group (-CH₂-COOH).
-
δ 1.70-1.80 (m, 4H): Methylene protons beta and gamma to the carbonyl group.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~200.0: Carbonyl carbon of the ketone.
-
δ ~178.0: Carbonyl carbon of the carboxylic acid.
-
δ ~138.0, ~135.0, ~132.0, ~130.0, ~129.0, ~127.0: Aromatic carbons.
-
δ ~38.0: Methylene carbon alpha to the ketone.
-
δ ~34.0: Methylene carbon alpha to the carboxylic acid.
-
δ ~28.0, ~24.0: Other methylene carbons in the aliphatic chain.
-
c) Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M+): m/z 288 and 290, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Loss of the alkyl chain to give the 3,4-dichlorobenzoyl cation.
-
McLafferty rearrangement: If applicable, though less likely for the molecular ion.
-
Loss of water from the carboxylic acid.
-
Decarboxylation (loss of CO₂).
-
Conclusion
This guide has outlined a robust and reliable method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol and detailed characterization plan offer a comprehensive framework for researchers and scientists to produce and validate this valuable chemical intermediate. Adherence to the described procedures and analytical techniques will ensure the successful synthesis and unambiguous identification of the target compound.
References
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]
-
Olah, G. A. (Ed.). (2005). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comprehensive Technical Guide to the Physicochemical Properties of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Abstract
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is a molecule of significant interest within chemical and pharmaceutical research. A profound comprehension of its physicochemical characteristics is essential for its effective application, particularly in medicinal chemistry and materials science. This in-depth guide provides a detailed analysis of the key physicochemical parameters of this compound, substantiated by established experimental protocols and theoretical frameworks. We will explore its structural attributes, solubility, lipophilicity, and ionization constant, presenting both validated data and the methodologies required for independent verification.
Introduction: The Critical Role of Physicochemical Profiling
The biological activity and therapeutic potential of any drug candidate are fundamentally governed by its physicochemical properties. These characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its overall efficacy and safety. For this compound, which possesses a dichlorinated aromatic ring linked to a keto-heptanoic acid chain, a comprehensive physicochemical characterization is the cornerstone of any systematic investigation. This guide is intended to be a thorough resource for the scientific community, furnishing the necessary data and protocols to enable and advance further research.
Molecular Structure and Core Properties
The arrangement of atoms within a molecule is the primary determinant of its physical and chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of this compound. This representation highlights the dichlorophenyl and keto-heptanoic acid moieties.
The structure reveals an amphipathic nature, with a hydrophobic dichlorophenyl group and a more hydrophilic heptanoic acid chain.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1][2] |
| Molecular Weight | 289.15 g/mol | [1][2] |
| CAS Number | 502651-26-5 | [1] |
| Appearance | White to yellow solid | [3] |
| Boiling Point | 442.2 ± 35.0 °C (Predicted) | [4][5] |
| pKa | 4.74 ± 0.10 (Predicted) | [5] |
| LogP | 4.21 (Predicted) | [4] |
Note: Predicted values are computationally derived and should be confirmed through experimental validation.
Solubility Profile
Solubility is a pivotal factor influencing a compound's bioavailability. The dual presence of a nonpolar aromatic ring and a polar carboxylic acid group indicates that the solubility of this compound is strongly dependent on the pH and the solvent.
Aqueous Solubility
The carboxylic acid group imparts pH-dependent aqueous solubility. At pH levels substantially below its pKa, the compound will predominantly exist in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.
Organic Solvent Solubility
The compound is anticipated to be soluble in various common organic solvents, especially those capable of forming hydrogen bonds with the carboxylic acid or interacting favorably with the dichlorophenyl ring.[6][7]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method provides a definitive measure of a compound's thermodynamic solubility.
Figure 2: Workflow for a thermodynamic solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the vials to stand undisturbed for the undissolved solid to sediment.[8]
-
Supernatant Collection: Carefully collect a sample of the clear supernatant after filtration or centrifugation to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, with a proper calibration curve.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.
Lipophilicity (LogP/LogD)
Lipophilicity, a molecule's affinity for a lipid-like environment, is crucial for membrane permeability and protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral molecule or the distribution coefficient (LogD) at a specific pH.[9]
Theoretical Prediction
Computational models offer a quick estimate of LogP. For this compound, the predicted LogP of 4.21 suggests significant lipophilicity.[4]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is the "gold standard" for determining partition coefficients.[10][11][12]
Figure 3: Shake-flask method for LogD determination.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice versa by mixing them overnight and then separating the phases. This ensures mutual saturation before the experiment.
-
Compound Solution: Prepare a solution of the compound in one of the pre-saturated phases at a known concentration.
-
Partitioning: In a suitable vessel, combine equal volumes of the compound-containing phase and the other pre-saturated phase.
-
Equilibration: Cap the vessel and shake it vigorously for a defined time to allow the compound to partition between the two phases until equilibrium is achieved.[9]
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and organic layers.[11]
-
Quantification: Carefully sample both the n-octanol and aqueous phases and determine the compound's concentration in each using a validated HPLC-UV method.
-
Calculation: The LogD₇.₄ is calculated using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).
Ionization Constant (pKa)
The pKa represents the pH at which a molecule is 50% ionized. For this compound, the carboxylic acid is the primary ionizable group. The predicted pKa of approximately 4.74 is vital for understanding its behavior in physiological settings.[5]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15][16]
Figure 4: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used.[14]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments, recording the pH after each addition.[13][16]
-
Data Collection: Continue the titration past the equivalence point to obtain a complete titration curve.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[15][17]
Conclusion
The physicochemical properties of this compound, including its molecular structure, solubility, lipophilicity, and ionization constant, are fundamental to its potential applications. This guide has provided a comprehensive overview of these characteristics, complemented by detailed and validated protocols for their experimental determination. By understanding and applying these principles, researchers can effectively advance their investigations of this compound and rationally design future studies. The interplay between the hydrophobic dichlorophenyl group and the hydrophilic keto-heptanoic acid chain creates a molecule with a nuanced profile that necessitates careful characterization for its full potential to be realized.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- van der Water, B. E., et al. (2014).
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciSpace. (n.d.).
- Slater, B., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- Scribd. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Quora. (2017). How can you determine the solubility of organic compounds?
- LibreTexts. (2023). Solubility of Organic Compounds.
- Guidechem. (n.d.). 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid cas no.898791-25-8.
- PubChem. (n.d.).
- ChemicalBook. (n.d.). 7-(2,4-DICHLOROPHENYL)-7-OXOHEPTANOIC ACID.
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"7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid CAS number 502651-26-5"
An In-depth Technical Guide to 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid (CAS 502651-26-5)
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Compounds bearing multiple, orthogonally reactive functional groups serve as invaluable platforms for constructing complex molecular architectures and for probing biological systems. This compound is one such molecule. Its structure, featuring a halogenated aromatic ring, a ketone, and a terminal carboxylic acid, presents a trifecta of chemical handles that can be selectively manipulated. This guide provides a deep dive into the synthesis, properties, and potential utility of this compound, offering both foundational knowledge and field-proven insights for its application in research and development.
Core Compound Analysis: Structure and Physicochemical Profile
This compound is a derivative of heptanoic acid, characterized by the presence of a 3,4-dichlorophenyl ketone at the 7-position. The dichlorinated phenyl ring provides a lipophilic and metabolically stable moiety, a common feature in many pharmaceutical agents. The aliphatic seven-carbon chain offers conformational flexibility, while the terminal carboxylic acid introduces a hydrophilic, ionizable group capable of forming hydrogen bonds and salt bridges.
Table 1: Physicochemical and Vendor Specifications
| Property | Value | Source |
| CAS Number | 502651-26-5 | |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1][2] |
| Molecular Weight | 289.15 g/mol | [2] |
| Appearance | White to light yellow crystal powder | [1] |
| Purity | Typically ≥97% | [1] |
| LogP (Predicted) | 4.21 | [2] |
| Boiling Point (Predicted) | 442.2 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.302 g/cm³ | [2] |
Synthesis Strategy: Friedel-Crafts Acylation
The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.[3][4] The reaction involves the generation of a highly reactive acylium ion from a carboxylic acid derivative, which then attacks the electron-rich aromatic ring.[5]
Mechanistic Rationale and Workflow
The choice of Friedel-Crafts acylation is dictated by its efficiency. The key is the activation of an acyl source with a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl source (in this case, heptanedioic anhydride), facilitating the formation of the electrophilic acylium ion. 1,2-Dichlorobenzene serves as the nucleophile. The acyl group is deactivating, which advantageously prevents further acylation of the product ring.[5]
Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed with in-process checks to ensure reaction progression and successful isolation.
Materials:
-
1,2-Dichlorobenzene (reactant)
-
Heptanedioic anhydride (acyl source)
-
Anhydrous Aluminum Chloride (AlCl₃, catalyst)
-
Anhydrous Dichloromethane (DCM, solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl, for quenching)
-
Ethyl Acetate (EtOAc, extraction solvent)
-
Brine (saturated NaCl solution, for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄, drying agent)
-
Silica Gel (for chromatography)
-
TLC plates, appropriate solvents for mobile phase (e.g., Hexane/EtOAc mixture)
Procedure:
-
Reactor Setup: Charge a flame-dried, multi-neck round-bottom flask with anhydrous AlCl₃ under an inert argon atmosphere. Add anhydrous DCM and cool the resulting slurry to 0 °C using an ice-water bath. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
Reactant Addition: Dissolve heptanedioic anhydride and 1,2-dichlorobenzene in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry, maintaining the internal temperature below 5 °C. Causality: Slow, cold addition controls the exothermic reaction and prevents undesirable side reactions.
-
Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by taking small aliquots, quenching them in acidic water, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: This highly exothermic step safely hydrolyzes the reactive aluminum complexes and quenches the catalyst.
-
Product Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with EtOAc. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with 1M HCl, water, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Causality: Washing removes residual acid and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product. Purity should be assessed by HPLC and structure confirmed by ¹H NMR, ¹³C NMR, and MS analysis.[6]
Applications in Research and Development
The true value of this compound lies in its potential as a versatile building block.
As a Versatile Chemical Intermediate
The compound is an ideal starting material for synthesizing more complex molecules. The carboxylic acid can be readily converted into esters, amides, or acid chlorides for further coupling reactions. The ketone can undergo reduction to a secondary alcohol, reductive amination to introduce a nitrogen-containing moiety, or serve as a handle for forming heterocyclic rings. This dual functionality makes it a valuable intermediate for creating libraries of related compounds for screening.
Scaffold for Medicinal Chemistry and Drug Discovery
The 3,4-dichlorophenyl group is a well-established pharmacophore found in numerous active pharmaceutical ingredients. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. For instance, molecules containing dichlorophenyl groups have been developed as potent and selective estrogen receptor degraders (SERDs) for cancer treatment and have been used in the synthesis of various heterocyclic compounds with potential biological activity.[7][8] The heptanoic acid chain can act as a flexible linker to connect this recognition motif to another pharmacophore or a solubilizing group.
Hypothetical Interaction with Biological Pathways
While no specific biological target has been published for this exact molecule, its structure allows for the formulation of testable hypotheses. A drug candidate derived from this scaffold could, for example, target an intracellular protein. The molecule's properties would facilitate passive diffusion across the cell membrane, where the dichlorophenyl group might engage in hydrophobic or π-stacking interactions within a protein's binding pocket, and the carboxylate could form a critical salt bridge with a basic amino acid residue like lysine or arginine, anchoring the molecule in place.
Caption: Hypothetical mechanism of action for a drug candidate based on the title scaffold.
Safety, Handling, and Storage
As a halogenated organic acid, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
- BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
- National Institutes of Health. (n.d.). 7-Oxoheptanoic acid. PubChem.
- Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.
- National Center for Biotechnology Information. (n.d.). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC.
- BOC Sciences. (n.d.). 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid cas no.898791-25-8.
- YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents.
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- PubMed. (n.d.). Synthesis and Biological Activity of oxo-7H-benzo[e]perimidine-4-carboxylic Acid Derivatives as Potent, Nonpeptide Corticotropin Releasing Factor (CRF) Receptor Antagonists.
- National Center for Biotechnology Information. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PMC - NIH.
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Coreychem. (n.d.). 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid cas no.898791-25-8.
- Organic Syntheses. (n.d.). Procedure.
- Stubbings, J. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
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PubMed. (n.d.). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[9]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Retrieved from
- Semantic Scholar. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- National Institutes of Health. (n.d.). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis.
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
- National Institutes of Health. (n.d.). 7-Chloro-7-oxoheptanoic acid. PubChem.
- BLD Pharm. (n.d.). 1469894-57-2|7-(tert-Butoxy)-7-oxoheptanoic acid.
- ChemBuyersGuide.com, Inc. (n.d.). Advanced Technology & Industrial Co., Ltd. (Page 174).
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A Multi-Spectroscopic Approach to the Structural Elucidation of Benzeneheptanoic acid, 3,4-dichloro-ζ-oxo-
An In-depth Technical Guide for Drug Development Professionals and Scientists
Abstract: The unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Halogenated aromatic keto-acids represent a class of compounds with significant potential as synthetic intermediates and pharmacophores. This guide presents a comprehensive, field-proven analytical workflow for the structural elucidation of a representative molecule, Benzeneheptanoic acid, 3,4-dichloro-ζ-oxo-. We detail an integrated strategy employing High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained, providing a self-validating system where orthogonal techniques converge to deliver a single, irrefutable structural assignment. This document serves as a technical blueprint for researchers facing similar analytical challenges.
Introduction and Strategic Overview
The target molecule, Benzeneheptanoic acid, 3,4-dichloro-ζ-oxo-, possesses a combination of structural features—a dichlorinated aromatic ring, a long-chain carboxylic acid, and a ketone—that requires a multi-faceted analytical approach for complete characterization.[1] The presence of chlorine isotopes, multiple functional groups, and a flexible aliphatic chain necessitates a carefully planned sequence of experiments to avoid ambiguity.
The proposed structure for elucidation is:
(For clarity in subsequent NMR analysis, carbons and protons will be numbered starting from the carboxylic acid end.)
Our strategy is not a linear checklist but a convergent workflow. Each analysis provides a piece of the puzzle, and the final structure is only confirmed when all pieces fit together perfectly. Mass spectrometry will establish the elemental formula, IR spectroscopy will confirm the presence of key functional groups, and a full suite of NMR experiments will map the precise atomic connectivity.[2]
Overall Analytical Workflow
The following diagram outlines the logical flow of the structure elucidation process, from initial sample analysis to the final, confirmed structure.
Caption: A convergent workflow for unambiguous structure elucidation.
Mass Spectrometry: Elemental Composition and Key Features
Mass spectrometry is the first critical step, providing the molecular weight and elemental formula.[3] For a halogenated compound, it also offers immediate confirmatory evidence through isotopic patterns.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions. Negative mode is often ideal for carboxylic acids.
-
Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions within a 5 ppm mass tolerance.
Expected HRMS Data
The molecular formula is C₁₃H₁₄Cl₂O₃. The monoisotopic mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Calculated Exact Mass ([M-H]⁻) | 303.02472 |
| Observed Mass | Expected within 5 ppm |
Trustworthiness: The Dichloro Isotopic Signature
The presence of two chlorine atoms provides a definitive validation checkpoint. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit a characteristic cluster of peaks.
| Ion | Relative Abundance (Approx.) | Description |
| M | 100% | Contains two ³⁵Cl atoms |
| M+2 | 65% | Contains one ³⁵Cl and one ³⁷Cl atom |
| M+4 | 10% | Contains two ³⁷Cl atoms |
Observing this specific intensity ratio for the molecular ion cluster is strong evidence for a dichlorinated compound.
MS/MS Fragmentation Analysis
Tandem MS (MS/MS) helps to piece together the molecular structure by breaking the molecule into smaller, identifiable fragments.[4]
Caption: Predicted fragmentation pathway for the target molecule in negative ion mode.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[1][3]
Protocol 2: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan.
Expected IR Absorption Bands
The IR spectrum should display characteristic peaks confirming the key structural motifs.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~1710 | Strong | C=O stretch of the ketone |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600, ~1475 | Medium | C=C stretches of the aromatic ring |
| 1000-1200 | Medium | C-O stretch |
| 600-800 | Strong | C-Cl stretch |
The two carbonyl peaks may overlap, appearing as a single, broad, strong absorption around 1705 cm⁻¹. The very broad O-H stretch is a hallmark of a carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, ultimately revealing the atom-to-atom connectivity.[5] A combination of 1D and 2D experiments is essential for an unambiguous assignment.[4]
Protocol 3: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra. The HMBC experiment is particularly crucial and should be optimized to detect correlations over a range of 2-4 bonds.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the molecule.
| Position | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm), DEPT-135 | Key HMBC Correlations (from H to C) |
| Aromatic | |||
| H-2' | ~7.5, d | C-2' (CH) | C-4', C-6', C-1 |
| H-5' | ~7.3, dd | C-5' (CH) | C-1', C-3', C-4' |
| H-6' | ~7.2, d | C-6' (CH) | C-2', C-4', C-1 |
| - | - | C-1' (C) | - |
| - | - | C-3' (C-Cl) | - |
| - | - | C-4' (C-Cl) | - |
| Aliphatic | |||
| H-2 (α) | ~2.4, t, 2H | C-2 (CH₂) | C-1, C-3, C-4 |
| H-3 (β) | ~1.7, m, 2H | C-3 (CH₂) | C-2, C-4, C-5 |
| H-4 (γ) | ~1.6, m, 2H | C-4 (CH₂) | C-3, C-5, C-6 |
| H-5 (δ) | ~2.6, t, 2H | C-5 (CH₂) | C-4, C-6, C-7 |
| H-7 (ζ) | ~2.1, s, 3H | C-7 (CH₃) | C-6, C-5 |
| Functional | |||
| OH | ~12.0, br s, 1H | - | - |
| - | - | C-1 (C=O, acid) | - |
| - | - | C-6 (C=O, ketone) | - |
Interpreting the 2D NMR Data
-
COSY: Will show correlations between adjacent protons in the aliphatic chain (H-2 with H-3, H-3 with H-4, H-4 with H-5), confirming the linear -CH₂-CH₂-CH₂-CH₂- fragment.
-
HSQC: Will connect each proton signal to its directly attached carbon (e.g., H-2 signal correlates to C-2 signal).
-
HMBC: This is the key experiment that pieces the entire structure together. It reveals longer-range (2-3 bond) H-C correlations.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
The crucial correlations are from the aromatic protons (H-2', H-6') to the first carbon of the heptanoic acid chain (C-1), and from the aliphatic protons adjacent to the ring (H-2) back to the ring carbons (C-1'). This unambiguously establishes the connection point. Similarly, the correlation from the methyl protons (H-7) to the ketone carbon (C-6) confirms the position of the oxo group.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of Benzeneheptanoic acid, 3,4-dichloro-ζ-oxo- is achieved through the systematic and convergent application of modern analytical techniques.
-
HRMS establishes the correct elemental formula (C₁₃H₁₄Cl₂O₃) and provides definitive evidence of two chlorine atoms via the isotopic pattern.
-
IR Spectroscopy confirms the presence of the required functional groups: a carboxylic acid, a ketone, and an aromatic ring.
-
A full suite of NMR experiments provides the final, irrefutable proof of structure. ¹H and ¹³C NMR identify all unique proton and carbon environments, COSY traces the aliphatic chain, HSQC links protons to their carbons, and HMBC connects all the independent fragments into a single, coherent structure.
References
-
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Bio-Synthesis Inc. [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Tran, S. T., et al. (2024). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 14(2), 191. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 253535, 3,4-Dichlorobenzenesulfonic acid. [Link]
-
Zou, B., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14891-14896. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
"solubility of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid in organic solvents"
An In-Depth Technical Guide to the Solubility of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid in Organic Solvents
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. We move beyond simple data reporting to deliver a practical methodology grounded in physical chemistry principles. This document outlines a logical workflow encompassing theoretical solubility prediction, solvent selection, a detailed experimental protocol for thermodynamic solubility determination via the gold-standard shake-flask method, and principles of analytical quantification. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Theoretical Assessment and Strategic Solvent Selection
The molecular structure of this compound is the primary determinant of its solubility profile. A rational approach to solvent selection begins with a structural analysis to predict its behavior in different solvent classes.
Structural Analysis of the Solute
The molecule possesses distinct regions with differing polarities:
-
Apolar Region: The dichlorophenyl ring and the aliphatic heptanoic chain are nonpolar and hydrophobic. These regions will favor interactions with nonpolar solvents through van der Waals forces.
-
Polar Aprotic Region: The ketone group (C=O) is a polar functionality capable of acting as a hydrogen bond acceptor.
-
Polar Protic Region: The carboxylic acid (-COOH) is the most influential group. It is highly polar and can act as both a hydrogen bond donor and acceptor. Its acidic nature also means its ionization state (and thus solubility) can be manipulated by pH, though this is less of a factor in unbuffered organic solvents.
This amphiphilic nature—possessing both significant polar and nonpolar characteristics—suggests that the compound will not be exclusively soluble in either very polar or very nonpolar solvents. Optimal solubility will likely be found in solvents that can effectively solvate all regions of the molecule.
The Principle of "Like Dissolves Like"
This principle is the foundation of solubility prediction. Solvents that share structural and electronic similarities with the solute are more likely to dissolve it effectively. We can categorize solvents to guide our selection:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are unlikely to be effective solvents. While they can interact with the dichlorophenyl ring and alkyl chain, they cannot sufficiently solvate the highly polar carboxylic acid and ketone groups, leading to poor overall solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are excellent candidates. They possess a dipole moment to solvate the ketone and can act as hydrogen bond acceptors for the carboxylic acid's proton. DMSO is a particularly strong solvent due to its high polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are also strong candidates. They can engage in hydrogen bonding with both the ketone (as donors) and the carboxylic acid (as both donor and acceptor), while their alkyl portions can interact favorably with the nonpolar parts of the solute.
Logical Workflow for Solvent Selection
The following diagram outlines a logical decision-making process for selecting a preliminary set of solvents for experimental screening.
Caption: Logical workflow for initial solvent selection based on structural analysis.
Experimental Determination: The Shake-Flask Method
To obtain definitive quantitative data, an experimental approach is required. The equilibrium or thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of solid solute. The shake-flask method is the internationally recognized gold standard for determining this value.
Principle
A surplus of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and dissolved phases are separated, and the concentration of the solute in the supernatant is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid, crystalline form preferred)
-
Selected organic solvents (HPLC grade or higher)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge capable of holding the vials
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a UV detector
Workflow:
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid will remain at the bottom of the vial after equilibrium is reached. A starting point of ~20 mg per 2 mL of solvent is often sufficient.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. The system must be allowed to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended solid.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Do not disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis and falsely inflate the solubility value.
-
Dilution: The saturated solution will likely require dilution to fall within the linear range of the analytical method. Perform a precise, serial dilution with the same solvent used in the experiment.
-
Quantification: Analyze the diluted samples by HPLC-UV to determine the concentration.
Experimental Workflow Diagram
Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of Dichlorophenyl Keto Acids
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential biological activities of dichlorophenyl keto acids, a class of molecules poised at the intersection of metabolic regulation and targeted therapeutic intervention. Drawing upon established knowledge of structurally related compounds, this document will elucidate the scientific rationale for investigating these molecules, propose potential mechanisms of action, and outline robust experimental workflows for their evaluation.
Introduction: The Rationale for Investigating Dichlorophenyl Keto Acids
The quest for novel therapeutic agents with high efficacy and specificity is a driving force in drug discovery. Dichlorophenyl keto acids represent a compelling, yet underexplored, chemical space. The rationale for their investigation is built upon the well-documented biological activities of their constituent chemical motifs: the dichlorophenyl group and the keto acid functionality.
The dichlorophenyl moiety is a common feature in numerous pharmacologically active compounds, often imparting properties such as enhanced binding affinity and metabolic stability. Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting effects. For instance, the non-steroidal anti-inflammatory drug Diclofenac features a 2,6-dichlorophenylamine group.[1] Similarly, various dichlorophenyl-containing compounds have been investigated as potent enzyme inhibitors.[2][3][4]
The keto acid backbone is fundamental to cellular metabolism. Alpha-keto acids, such as α-ketoglutarate and pyruvic acid, are central intermediates in critical metabolic pathways like the Krebs cycle and glycolysis.[5] They play pivotal roles in amino acid metabolism, cellular energy production, and redox balance.[6][7] The therapeutic potential of keto acids is increasingly recognized, with applications ranging from the management of metabolic disorders to neuroprotection.[6][8][9]
The strategic combination of these two pharmacophores in dichlorophenyl keto acids suggests a high probability of novel and potent biological activities. This guide will now delve into the specific potential of these compounds.
Postulated Biological Activities and Mechanisms of Action
Based on the activities of analogous structures, dichlorophenyl keto acids are hypothesized to exhibit a range of biological effects. The following sections will explore these possibilities and their underlying mechanistic rationale.
Antimicrobial and Antifungal Activity
The inclusion of a dichlorophenyl group is a well-established strategy in the design of antimicrobial agents. It is therefore highly probable that dichlorophenyl keto acids will exhibit activity against a spectrum of bacterial and fungal pathogens.
Causality of Experimental Choices: The lipophilic nature of the dichlorophenyl group can facilitate the molecule's passage through the lipid-rich cell membranes of microorganisms. Once inside, the keto acid moiety could interfere with essential metabolic pathways, such as amino acid biosynthesis or central carbon metabolism, leading to growth inhibition or cell death.
A study on the closely related 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its derivatives demonstrated notable antimicrobial and antifungal activities.[10] This provides a strong precedent for investigating similar properties in dichlorophenyl keto acids.
Enzyme Inhibition
The structural features of dichlorophenyl keto acids make them prime candidates for enzyme inhibitors. The dichlorophenyl group can engage in hydrophobic and van der Waals interactions within the active site of an enzyme, while the keto acid portion can form hydrogen bonds and coordinate with metal ions.
Potential Enzyme Targets:
-
Dehydrogenases: Given the structural similarity of keto acids to endogenous substrates of dehydrogenases (e.g., pyruvate, α-ketoglutarate), dichlorophenyl keto acids could act as competitive inhibitors of these enzymes, disrupting cellular respiration and metabolism. For instance, oxaloacetate, a keto acid, is a known inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[2][5][11][12]
-
Kinases: While less direct, the dichlorophenyl moiety is present in known kinase inhibitors.[2] It is conceivable that certain dichlorophenyl keto acids could be designed to target the ATP-binding pocket of specific kinases.
-
Other Metabolic Enzymes: The diverse metabolic roles of keto acids suggest that their dichlorophenyl derivatives could inhibit a wide array of enzymes involved in amino acid, lipid, or carbohydrate metabolism.
The following diagram illustrates the general principle of competitive enzyme inhibition, a likely mechanism for dichlorophenyl keto acids targeting metabolic enzymes.
Caption: Competitive inhibition of an enzyme by a dichlorophenyl keto acid.
Modulation of Cellular Metabolism
Analogous to dichloroacetate (DCA), a structural relative, dichlorophenyl keto acids may influence cellular metabolism, particularly in the context of cancer. DCA is known to inhibit pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC).[8][9] This, in turn, shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, a less favorable pathway for rapid tumor growth.
It is plausible that dichlorophenyl keto acids could exert similar effects, potentially through the inhibition of PDK or other key metabolic regulatory enzymes. This warrants investigation, as metabolic reprogramming is a hallmark of cancer.
The following workflow outlines a potential mechanism of action for a dichlorophenyl keto acid modeled after the known effects of DCA.
Caption: Postulated metabolic shift induced by a dichlorophenyl keto acid.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the initial screening and characterization of dichlorophenyl keto acids.
Antimicrobial and Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of dichlorophenyl keto acids against a panel of clinically relevant bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Compounds: Dissolve the dichlorophenyl keto acids in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial/Fungal Strains: Select a panel of representative Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validating System: Include positive controls (microorganisms with no compound) and negative controls (media only) on each plate. A known antibiotic/antifungal agent should be used as a reference standard.
Enzyme Inhibition Assays
Objective: To assess the inhibitory activity of dichlorophenyl keto acids against specific enzyme targets.
Methodology: In Vitro Enzyme Activity Assay (Example: Pyruvate Dehydrogenase)
-
Enzyme and Substrates: Obtain purified pyruvate dehydrogenase and its necessary cofactors and substrates (pyruvate, NAD+, coenzyme A).
-
Assay Buffer: Prepare an appropriate assay buffer that maintains optimal enzyme activity.
-
Inhibition Assay: In a suitable assay format (e.g., 96-well plate), combine the enzyme, buffer, and varying concentrations of the dichlorophenyl keto acid.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates.
-
Detection: Monitor the reaction progress by measuring the rate of NAD+ reduction to NADH, which can be detected spectrophotometrically at 340 nm.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Self-Validating System: Run parallel reactions without the inhibitor (100% activity control) and with a known inhibitor of the target enzyme.
The following diagram outlines a general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of Dichlorophenyl Keto Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| DPK-A | Staphylococcus aureus | 8 |
| DPK-A | Escherichia coli | 16 |
| DPK-A | Candida albicans | 32 |
| DPK-B | Staphylococcus aureus | 4 |
| DPK-B | Escherichia coli | 8 |
| DPK-B | Candida albicans | 16 |
| Reference Antibiotic | Staphylococcus aureus | 1 |
| Reference Antibiotic | Escherichia coli | 2 |
| Reference Antifungal | Candida albicans | 0.5 |
Table 2: Hypothetical Enzyme Inhibition Data for Dichlorophenyl Keto Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| DPK-A | Pyruvate Dehydrogenase | 12.5 |
| DPK-B | Pyruvate Dehydrogenase | 5.2 |
| DPK-C | Succinate Dehydrogenase | 25.8 |
| Reference Inhibitor | Pyruvate Dehydrogenase | 2.1 |
| Reference Inhibitor | Succinate Dehydrogenase | 8.7 |
Conclusion and Future Directions
Dichlorophenyl keto acids represent a promising class of compounds with the potential for significant biological activity. The logical combination of a pharmacologically privileged dichlorophenyl moiety with a metabolically active keto acid backbone provides a strong rationale for their investigation as antimicrobial agents, enzyme inhibitors, and modulators of cellular metabolism.
The experimental frameworks outlined in this guide offer a robust starting point for the systematic evaluation of these molecules. Future research should focus on synthesizing a diverse library of dichlorophenyl keto acids with variations in the position of the chloro substituents and the length and structure of the keto acid chain. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity. In vivo studies in relevant animal models will be the ultimate validation of their therapeutic potential.
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602–608. [Link]
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Kim, D., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of medicinal chemistry, 53(15), 5646–5659. [Link]
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Fink, B. D., et al. (2018). Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration. The Journal of biological chemistry, 293(51), 19887–19898. [Link]
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Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & therapeutics, 24(1), 1–8. [Link]
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Clark, A. G., et al. (1971). The inhibition of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (DDT) dehydrochlorinase and gluthathione S-aryltransferase in grass-grub and housefly preparations. The Biochemical journal, 125(3), 731–739. [Link]
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602–608. [Link]
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Fink, B. D., et al. (2018). Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration. The Journal of biological chemistry, 293(51), 19887–19898. [Link]
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Hájková, V., et al. (2002). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittel-Forschung, 52(10), 757–764. [Link]
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A Technical Guide to 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate
Executive Summary: This guide provides an in-depth technical overview of 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid, a chemical intermediate of significant interest in pharmaceutical development. We will explore its synthesis, focusing on the mechanistic principles of the Friedel-Crafts acylation, detail its physicochemical properties, outline a robust workflow for its analytical characterization, and discuss its strategic value as a molecular building block in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile compound.
Introduction to a Versatile Scaffolding Intermediate
This compound (CAS No. 502651-26-5) is a bifunctional organic molecule featuring a dichlorinated aromatic ring and a terminal carboxylic acid, connected by a six-carbon keto-alkane chain.[1][2] Its molecular structure is strategically designed for utility in medicinal chemistry.
-
The 3,4-Dichlorophenyl Moiety: This group significantly increases the lipophilicity of the molecule, a critical parameter for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The chlorine atoms can also engage in halogen bonding and block sites of potential metabolic oxidation, thereby enhancing the metabolic stability and half-life of a final active pharmaceutical ingredient (API).
-
The Heptanoic Acid Chain: The seven-carbon chain acts as a flexible linker or spacer, allowing for optimal positioning of functional groups to interact with biological targets. The ketone at the 7-position serves as a key synthetic handle for further molecular elaboration.
-
The Terminal Carboxylic Acid: This functional group provides a primary point for conjugation, typically through amide bond formation, allowing the scaffold to be linked to other pharmacophores or targeting moieties. It also offers a site for salt formation to improve the solubility and bioavailability of the final compound.
The combination of these features makes this compound a valuable starting point for constructing complex molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The most direct and industrially scalable synthesis of this compound is through the Friedel-Crafts acylation of 1,2-dichlorobenzene.
Rationale for Method Selection
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3] This method is preferred for several reasons:
-
Robustness and High Yield: It is a well-established, high-yielding reaction for the synthesis of aryl ketones.[4]
-
Avoidance of Rearrangement: Unlike Friedel-Crafts alkylation, the acylium ion intermediate is stabilized by resonance and does not undergo carbocation rearrangement, ensuring the formation of a single, predictable product isomer.
-
Availability of Starting Materials: The reactants—1,2-dichlorobenzene, a suitable acylating agent like pimelic anhydride or pimeloyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)—are readily available and cost-effective.[4][5]
Detailed Experimental Protocol
Reaction: Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Pimelic Anhydride.
Materials:
-
1,2-Dichlorobenzene
-
Pimelic Anhydride
-
Aluminum Chloride (Anhydrous, AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (6 M)
-
Deionized Water
-
Toluene for recrystallization
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane followed by 1,2-dichlorobenzene and pimelic anhydride.
-
Catalyst Addition: Cool the mixture in an ice-water bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution.[3] The addition is highly exothermic and will generate HCl gas; ensure proper ventilation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-Up and Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by the slow addition of 6 M hydrochloric acid to dissolve the aluminum salts.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic phase with deionized water, followed by a saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of hot toluene to afford this compound as a crystalline solid.[3]
Mechanistic Insights
The reaction proceeds via electrophilic aromatic substitution.
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of pimelic anhydride, followed by cleavage of the acyl-oxygen bond to generate a highly reactive acylium ion electrophile.
-
Electrophilic Attack: The electron-rich 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The attack occurs preferentially at the 4-position (para to one chlorine and meta to the other), which is the most activated position, to form a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃.
-
Hydrolysis: The addition of water during the work-up hydrolyzes the aluminum complex to release the final this compound product.
Caption: High-level workflow for the synthesis of the title compound.
Physicochemical Properties and Comprehensive Characterization
Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized intermediate.
Key Physicochemical Data
The following table summarizes the key computed and known properties of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1][2] |
| Molecular Weight | 289.15 g/mol | [2] |
| CAS Number | 502651-26-5 | [1][2] |
| XLogP3 (Lipophilicity) | 3.7 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Appearance | White to light yellow crystalline powder |
Analytical Workflow for Quality Control
A multi-step analytical workflow is required to ensure each batch of the intermediate meets the stringent quality standards for use in pharmaceutical synthesis. This process validates both structural integrity and purity.
Detailed Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: UV detector at a wavelength determined by a UV scan (typically around 254 nm).
-
Outcome: Provides purity data as a percentage area of the main peak and detects any process-related impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons in the dichlorophenyl ring, the methylene protons of the aliphatic chain (with distinct signals for those alpha to the ketone and carboxylic acid), and the carboxylic acid proton.
-
¹³C NMR: Will confirm the presence of 13 unique carbon atoms, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The IR spectrum should display strong characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.
Caption: A standard analytical workflow for product characterization.
Strategic Application in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate. Its two distinct functional groups—the ketone and the carboxylic acid—can be selectively modified to build a diverse library of more complex molecules.
The Intermediate as a Design Element
Medicinal chemists utilize this scaffold to systematically explore the chemical space around a biological target. The dichlorophenyl group often serves as a lipophilic anchor that binds within a hydrophobic pocket of an enzyme or receptor. The flexible chain allows the reactive "warhead" (derived from the carboxylic acid) to be positioned for optimal interaction with key residues.
Potential Synthetic Transformations
-
Amide Coupling: The carboxylic acid is most commonly activated (e.g., with HATU or EDC) and coupled with a wide range of primary or secondary amines to form stable amide bonds. This is a primary strategy for linking the scaffold to other pharmacophoric fragments.
-
Ketone Reduction: The ketone can be stereoselectively reduced (e.g., using sodium borohydride or more sophisticated chiral reducing agents) to a secondary alcohol. This alcohol can introduce a new hydrogen bond donor/acceptor site and a chiral center, which can be critical for target affinity and selectivity.
-
Reductive Amination: The ketone can be reacted with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, replacing the carbonyl with a secondary or tertiary amine. This is a powerful method for introducing basic centers to modulate solubility and target interactions.
Caption: Key synthetic transformations of the title intermediate.
Safety, Handling, and Storage
Proper safety protocols are paramount when working with this compound and the reagents required for its synthesis.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Synthesis Hazards: The Friedel-Crafts acylation procedure involves highly hazardous materials. Anhydrous aluminum chloride is extremely corrosive and reacts violently with water.[3] Dichloromethane is a suspected carcinogen. All steps involving these reagents must be performed with extreme caution under an inert atmosphere.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its synthesis via the robust Friedel-Crafts acylation is efficient and scalable. Its distinct functional groups offer multiple handles for synthetic diversification, enabling the creation of novel and complex molecular architectures. A thorough understanding of its synthesis, properties, and potential transformations, as outlined in this guide, empowers researchers to fully leverage its capabilities in the development of next-generation therapeutics.
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The Discovery and Development of Substituted Phenylheptanoic Acids in Medicinal Chemistry: A Technical Guide
Abstract
The substituted phenylheptanoic acid scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. This guide provides an in-depth technical overview of the discovery, synthesis, and pharmacological evaluation of this important class of compounds. We will explore the key structure-activity relationships (SAR) that govern their interaction with various biological targets, delve into detailed synthetic methodologies, and present case studies of notable substituted phenylheptanoic acids that have advanced in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of substituted phenylheptanoic acids.
Introduction: The Phenylheptanoic Acid Moiety as a Versatile Pharmacophore
The journey of a drug from a laboratory curiosity to a clinical candidate is often a testament to the power of a well-chosen chemical scaffold. The substituted phenylheptanoic acid core, characterized by a seven-carbon aliphatic chain attached to a modifiable phenyl ring, offers a unique combination of lipophilicity and conformational flexibility, making it an attractive starting point for the design of novel therapeutics.[1] Its inherent properties allow for systematic modifications to fine-tune its pharmacokinetic and pharmacodynamic profiles.
Historically, the exploration of phenylalkanoic acids has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The seven-carbon chain of phenylheptanoic acid, in particular, has been shown to be optimal for interaction with a variety of biological targets, from enzymes to G-protein coupled receptors (GPCRs). This guide will focus on the unique contributions and therapeutic promise of substituted phenylheptanoic acids, moving beyond their more common shorter-chain phenylalkanoic acid cousins.
Synthetic Strategies for Substituted Phenylheptanoic Acids
The ability to efficiently synthesize a diverse library of analogs is fundamental to any successful medicinal chemistry campaign. Several robust synthetic routes have been developed for the preparation of substituted phenylheptanoic acids, allowing for the introduction of a wide array of substituents on both the phenyl ring and the heptanoic acid chain.
General Synthetic Workflow
A common and versatile approach to the synthesis of substituted phenylheptanoic acids involves a multi-step sequence that allows for late-stage diversification. The following workflow diagram illustrates a generalized synthetic strategy.
Caption: Generalized synthetic workflow for substituted phenylheptanoic acids.
Detailed Experimental Protocol: Synthesis of 4,7-Dioxo-7-phenylheptanoic Acid
This protocol describes a two-step synthesis of 4,7-dioxo-7-phenylheptanoic acid, a derivative with potential applications in organic synthesis.[3]
Step 1: Synthesis of 1-furan-2-yl-3-phenyl-propenone
-
To a solution of acetophenone (0.1 mol) and furfural (0.1 mol) in ethanol (100 mL) at room temperature, add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise with stirring.
-
Continue stirring at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water (500 mL) and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.
Step 2: Hydrolysis to 4,7-Dioxo-7-phenylheptanoic Acid
-
Suspend the product from Step 1 (0.05 mol) in a mixture of acetic acid (50 mL) and concentrated hydrochloric acid (10 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and pour into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4,7-dioxo-7-phenylheptanoic acid.[3]
Structure-Activity Relationships (SAR) and Target Identification
The therapeutic efficacy of a substituted phenylheptanoic acid is intimately linked to its three-dimensional structure and the nature of its substituents. Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Principles of SAR in Phenylheptanoic Acid Analogs
The following diagram illustrates the key modifiable positions on the phenylheptanoic acid scaffold and their general impact on biological activity.
Caption: Key regions for SAR exploration in substituted phenylheptanoic acids.
Case Study: Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid as NMDA Receptor Antagonists
Derivatives of 2-amino-7-phosphonoheptanoic acid (AP7) are known antagonists of the N-methyl-D-aspartate (NMDA) receptor. The introduction of a biphenyl moiety into the heptanoic acid chain has been shown to significantly increase potency and alter enantioselectivity.
SAR Insights:
-
Biphenyl Moiety: Insertion of a biphenyl group into the AP7 scaffold enhances affinity for the NMDA receptor.
-
Substitution on the Second Phenyl Ring: The presence of space-filling groups, such as chloro-substituents, in the ortho- or para-position of the second phenyl ring increases potency. This is thought to be due to an extension of the torsion angle between the two phenyl rings, leading to a more favorable binding conformation.
-
Substitution on the Heptanoic Acid Chain: Hydroxy-substitution at the C5-position of the heptanoic acid chain also contributes to increased affinity.
| Compound ID | Phenyl Ring Substitution | Heptanoic Chain Modification | NMDA Receptor Affinity (Ki, nM) |
| D-AP7 | Unsubstituted | None | ~500 |
| Biphenyl-AP7 Derivative 1 | 4'-chloro | None | 15.2 |
| Biphenyl-AP7 Derivative 2 | 2'-chloro | None | 8.9 |
| Biphenyl-AP7 Derivative 3 | 4'-chloro | 5-hydroxy | 5.3 |
Note: Data is illustrative and compiled from principles described in the literature.
Pharmacological Evaluation: From Bench to Preclinical Models
A rigorous pharmacological evaluation is essential to characterize the biological activity and therapeutic potential of novel substituted phenylheptanoic acids. This typically involves a tiered approach, starting with in vitro assays to determine target engagement and cellular activity, followed by in vivo studies to assess efficacy and safety in animal models.
In Vitro Assays
A variety of in vitro assays are employed to assess the activity of substituted phenylheptanoic acids, depending on their intended therapeutic target.
Example In Vitro Assay Protocol: PDE4B Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of test compounds against the phosphodiesterase 4B (PDE4B) enzyme.[4][5]
-
Reagents and Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
Snake venom nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
-
Assay Procedure:
-
Add test compounds at various concentrations to a 96-well plate.
-
Add the PDE4B enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding snake venom nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.
-
Incubate for a further 15 minutes at 30°C.
-
Add the phosphate detection reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Models
In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism context. The choice of animal model depends on the therapeutic indication.
Example In Vivo Model: Murine Model of Pulmonary Inflammation
This model is used to assess the anti-inflammatory effects of compounds targeting inflammatory mediators like TNF-α.[6]
-
Animal Model:
-
Male BALB/c mice (6-8 weeks old).
-
-
Experimental Procedure:
-
Administer the test compound (e.g., orally or intraperitoneally) at various doses.
-
After a specified pre-treatment time (e.g., 1 hour), induce pulmonary inflammation by intranasal administration of lipopolysaccharide (LPS).
-
At a predetermined time point after LPS challenge (e.g., 6 hours), euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid and lung homogenates using ELISA.
-
Perform histological analysis of lung tissue to assess inflammatory cell infiltration and tissue damage.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers and the degree of lung injury in the treated groups to a vehicle-treated control group.
-
Future Directions and Emerging Opportunities
The field of substituted phenylheptanoic acids in medicinal chemistry continues to evolve, with several exciting avenues for future research:
-
Novel Target Identification: High-throughput screening and chemoproteomics approaches can be utilized to identify novel biological targets for this versatile scaffold.
-
Polypharmacology: The development of multi-target ligands based on the phenylheptanoic acid core could offer enhanced efficacy and a reduced likelihood of drug resistance.[2]
-
Advanced Drug Delivery: The formulation of substituted phenylheptanoic acids into novel drug delivery systems, such as nanoparticles or prodrugs, could improve their pharmacokinetic profiles and therapeutic index.
Conclusion
Substituted phenylheptanoic acids represent a promising and adaptable class of compounds with significant potential in drug discovery. Their favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of a diverse range of biological targets. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological evaluation, as outlined in this guide, is essential for unlocking their full therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate the continued emergence of novel and impactful therapeutics derived from the substituted phenylheptanoic acid scaffold.
References
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Zhuang, W., Zhang, X.-Q., & Wang, K. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2891–2893. [Link]
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Lin, Y., Ahmed, W., He, M., Xiang, X., Tang, R., & Cui, Z. N. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]
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Pabel, J., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8871. [Link]
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Yasgar, A., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. ACS Publications. [Link]
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de Farias, R. C., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(9), 1148. [Link]
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Sagan, M., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(23), 8206. [Link]
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ChEMBL. (n.d.). Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). EMBL-EBI. [Link]
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Kim, D., et al. (2014). Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1338-1342. [Link]
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Tan, S. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Toxicology Letters, 229(1), 139-147. [Link]
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Kraljević, S., et al. (2010). Novel amidino substituted 2-phenylbenzothiazoles: synthesis, antitumor evaluation in vitro and acute toxicity testing in vivo. European Journal of Medicinal Chemistry, 45(11), 5273-5282. [Link]
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Shcherbakova, A. Y., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4668. [Link]
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Hwang, S. H., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
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Scholl, I., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(19), 6296. [Link]
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Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
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Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Publications. [Link]
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Anthwal, T., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biochemical and Molecular Toxicology, e23743. [Link]
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Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 16, 141-155. [Link]
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Chen, Y.-C., & Lu, C.-Y. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]
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In Silico Characterization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Early-Stage Compound Evaluation
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the substantial costs and high attrition rates associated with bringing a new therapeutic agent to market. The ability to accurately forecast the physicochemical, pharmacokinetic, and toxicological properties of a novel chemical entity (NCE) before significant investment in laboratory synthesis and preclinical testing is a critical determinant of success. This technical guide provides an in-depth, in silico evaluation of 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid, a compound of interest for which limited experimental data exists.
By leveraging a suite of validated computational models, we will construct a comprehensive profile of this molecule. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, elucidating the rationale behind the selection of predictive tools and the interpretation of the generated data. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust, data-driven foundation for informed decision-making regarding the potential of this compound as a drug candidate.
The methodologies employed herein are designed to be self-validating, drawing upon established algorithms and extensive training datasets. Each prediction is supported by a clear explanation of the underlying model and its relevance to the drug development process, ensuring both scientific integrity and practical applicability.
Molecular Identity and Structure
Prior to any computational analysis, it is essential to unequivocally identify the molecule . This compound is registered under CAS Number 502651-26-5.[1] Its molecular formula is C13H14Cl2O3, with a corresponding molecular weight of 289.15 g/mol .[1] For the purposes of in silico modeling, the universally recognized SMILES (Simplified Molecular Input Line Entry System) notation is employed: C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl .[2]
Part 1: Physicochemical Property Prediction - The Foundation of Druggability
A molecule's fundamental physicochemical properties govern its behavior in both in vitro and in vivo systems. These parameters are the bedrock upon which its pharmacokinetic profile is built. Our analysis commences with the prediction of these key characteristics using the SwissADME web server, a tool renowned for its robust and rapid calculations.[3][4][5]
Methodology: Physicochemical Property Calculation
-
Input: The canonical SMILES string for this compound was submitted to the SwissADME web server.
-
Algorithm: SwissADME utilizes a combination of established computational methods. For instance, lipophilicity (Log P) is a consensus prediction from multiple models, while aqueous solubility is predicted using a fragment-based approach.
-
Output: The server generates a comprehensive report of various physicochemical descriptors.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 289.15 g/mol | Influences diffusion and overall size; generally, lower molecular weight is preferred for oral absorption. |
| Lipophilicity (iLOGP) | 3.49 | A key determinant of solubility, permeability, and plasma protein binding. A value in the range of 1-5 is often considered optimal. |
| Aqueous Solubility (Log S) | -4.13 | Predicts the solubility of the compound in water. A Log S value of -4.13 indicates low solubility. |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | Correlates with passive molecular transport through membranes. A TPSA of < 140 Ų is generally associated with good oral bioavailability. |
| pKa (acidic) | 4.8 (Predicted) | The carboxylic acid moiety is predicted to have a pKa around 4.8, meaning it will be predominantly ionized at physiological pH (7.4). This has profound implications for solubility and membrane permeability. |
| Number of Rotatable Bonds | 7 | Indicates molecular flexibility, which can influence binding to target proteins. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. |
Interpretation and Rationale
The predicted physicochemical profile of this compound presents a mixed but informative picture. Its molecular weight is well within the range considered "drug-like." The lipophilicity (iLOGP of 3.49) suggests a reasonable balance between solubility and permeability. However, the predicted low aqueous solubility (Log S of -4.13) is a potential liability for oral formulation and absorption. This is likely exacerbated by the acidic pKa of the carboxylic acid group; while ionization at physiological pH can improve solubility, it can also hinder passive diffusion across lipid membranes. The TPSA is favorable, suggesting that the molecule has the potential for good membrane permeability, provided the solubility challenges can be addressed.
Part 2: ADME Profiling - The Journey of a Drug in the Body
The efficacy and safety of a drug are critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We employed a multi-tool approach, primarily utilizing the pkCSM and SwissADME web servers, to construct a comprehensive in silico ADME profile.[6][7][8][9][10]
Workflow for In Silico ADME Prediction
Caption: Workflow for predicting ADME properties using in silico tools.
Predicted ADME Properties
| Parameter | Predicted Value (Tool) | Interpretation and Significance |
| Absorption | ||
| Human Intestinal Absorption | 93.5% (pkCSM) | High predicted intestinal absorption suggests good potential for oral bioavailability. |
| Caco-2 Permeability (logPapp) | 0.75 (pkCSM) | A logPapp > 0.9 is indicative of high permeability. The predicted value suggests moderate permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.512 (pkCSM) | A logBB > 0.3 indicates ready penetration of the BBB. The predicted value suggests the compound is unlikely to cross the BBB to a significant extent. |
| Plasma Protein Binding | 92.3% (pkCSM) | High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | No (pkCSM & SwissADME) | Low likelihood of inhibiting this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No (pkCSM & SwissADME) | Low likelihood of inhibiting another key drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance (log(ml/min/kg)) | 0.312 (pkCSM) | This value provides an estimate of the rate of elimination of the drug from the body. |
Synthesis of ADME Insights
The in silico ADME profile for this compound is generally favorable for a peripherally acting agent. The high predicted intestinal absorption is a positive attribute for oral drug development. While the Caco-2 permeability is moderate, it is not expected to be a major barrier. The predicted inability to cross the blood-brain barrier is advantageous if the intended target is not in the central nervous system, as this minimizes the risk of CNS-related side effects. The high plasma protein binding is a point for consideration and may necessitate higher dosing to achieve a therapeutic concentration of the unbound drug. The low potential for inhibition of major CYP450 enzymes (CYP2D6 and CYP3A4) is a significant advantage, as it reduces the likelihood of clinically relevant drug-drug interactions.
Part 3: In Silico Toxicity Assessment - Proactive Risk Mitigation
Early identification of potential toxicities is a cornerstone of modern drug discovery. Computational toxicology models can flag potential liabilities long before they would be detected in preclinical animal studies. We utilized the pkCSM web server for a preliminary toxicity screen.
Methodology: Toxicity Prediction
-
Input: The SMILES string was submitted to the pkCSM web server.
-
Algorithm: pkCSM employs graph-based signatures to build predictive models for various toxicity endpoints based on large datasets of known toxic and non-toxic compounds.[6][7][9][10]
-
Output: The server provides predictions for several key toxicities.
Predicted Toxicological Profile
| Toxicity Endpoint | Prediction (pkCSM) | Interpretation and Implications |
| AMES Toxicity | Non-mutagenic | Low probability of being mutagenic, a critical early safety hurdle. |
| hERG I Inhibition | No | Low risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity (QT prolongation). |
| Hepatotoxicity | Yes | The model predicts a potential for liver toxicity. This is a significant flag that would require careful experimental follow-up. |
| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |
Navigating the Predicted Toxicities
The in silico toxicity screen has identified a key potential liability: hepatotoxicity. While AMES toxicity and hERG inhibition predictions are favorable, the hepatotoxicity flag warrants serious consideration. It is crucial to understand that this is a prediction based on structural features and does not confirm that the compound is hepatotoxic. However, it strongly indicates that in vitro and in vivo assessments of liver function should be prioritized in any future development program for this compound or its analogues.
Conclusion: An In Silico Foundation for Future Directions
This in-depth technical guide has provided a comprehensive in silico characterization of this compound. By integrating predictions of its physicochemical, ADME, and toxicological properties, we have constructed a multi-faceted profile that can guide further research and development efforts.
Key Takeaways:
-
Strengths: The molecule possesses a drug-like molecular weight, favorable lipophilicity, high predicted intestinal absorption, and a low likelihood of inhibiting major CYP enzymes or causing cardiotoxicity. Its predicted inability to cross the blood-brain barrier could be advantageous for peripherally targeted therapies.
-
Potential Liabilities: The primary concerns identified are its low predicted aqueous solubility and a potential for hepatotoxicity. The high plasma protein binding is also a factor to be managed.
Future Directions:
Based on this in silico assessment, the following experimental investigations are recommended:
-
Solubility Enhancement: Formulation strategies or medicinal chemistry efforts to improve the aqueous solubility of the compound should be explored.
-
Hepatotoxicity Assessment: In vitro assays using primary hepatocytes or liver-derived cell lines should be conducted to experimentally assess the risk of hepatotoxicity.
-
Metabolic Stability: While CYP inhibition was predicted to be low, experimental determination of the compound's metabolic stability in liver microsomes would provide valuable information.
-
Plasma Protein Binding: Experimental measurement of the extent of plasma protein binding is necessary to confirm the in silico prediction and to inform pharmacokinetic modeling.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic conditions for selective separation, and precisely tuned mass spectrometric parameters for high-sensitivity detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, toxicokinetic, or metabolic studies.
Introduction: The Rationale for a Targeted Approach
This compound is a compound of interest in pharmaceutical and environmental research, potentially arising as a metabolite or a synthetic intermediate. Its structure, featuring a dichlorinated phenyl ring and a carboxylic acid moiety, presents specific analytical challenges, including the need for high selectivity against endogenous matrix components and efficient ionization. LC-MS/MS stands as the premier analytical technique for this application, offering unparalleled sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).
The carboxylic acid group makes the molecule amenable to analysis in negative ionization mode, which often results in lower background noise and enhanced signal for acidic compounds.[1][2] The dichlorophenyl group imparts a degree of hydrophobicity, making it suitable for reversed-phase chromatography. This application note explains the causality behind each step, from sample extraction to final detection, to provide a self-validating and reproducible protocol.
Experimental Workflow & Causality
The entire analytical process is designed to maximize recovery, minimize matrix effects, and ensure high-quality data. The workflow is visualized below.
Caption: Overall workflow from sample preparation to data analysis.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): this compound-¹³C₆ (or a suitable structural analog)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade, 18.2 MΩ·cm)
-
Formic Acid (99%, LC-MS Grade)
-
Ammonium Hydroxide (LC-MS Grade)
-
SPE Cartridges: Mixed-Mode Anion Exchange, Polymer-based (e.g., Oasis MAX or equivalent)
Detailed Protocols
Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
The primary goal of sample preparation is to remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and clog the analytical column. A combined protein precipitation and SPE approach provides a clean extract.
Protocol:
-
Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
SPE Loading: Dilute the supernatant with 1 mL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge. The acidic pH ensures the carboxylic acid is protonated and retained by the reversed-phase sorbent.
-
SPE Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water. This deprotonates the carboxylic acid, binding it to the anion exchange sorbent.
-
Wash 2: 1 mL of methanol. This removes less polar, non-acidic interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol. The acidic mobile phase protonates the carboxylic acid again, releasing it from the anion exchange sorbent.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.
LC-MS/MS System and Conditions
A high-performance triple quadrupole mass spectrometer is recommended for this analysis.[2] The use of a reversed-phase C18 column is standard for separating moderately polar to nonpolar compounds like the target analyte.[3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| UHPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 80 | 20 |
| 8.0 | 80 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Sciex QTRAP® 6500+, Waters Xevo TQ-XS, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3500 V |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Optimization
The molecular weight of this compound (C₁₃H₁₄Cl₂O₃) is 288.03 g/mol (using most common isotopes).[5] For high-resolution MS, the exact mass is critical. The deprotonated molecule [M-H]⁻ will be the precursor ion. Product ions are generated by fragmentation in the collision cell.
Caption: Predicted fragmentation pathway for MRM selection.
Table 4: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 287.0 | 173.0 (Quantifier) | 100 | 25 |
| This compound | 287.0 | 243.0 (Qualifier) | 100 | 15 |
| Internal Standard (¹³C₆-analog) | 293.0 | 173.0 | 100 | 25 |
Note: Collision energies must be empirically optimized on the specific instrument used.
Data Analysis and System Suitability
-
Calibration Curve: Prepare calibration standards in the blank matrix (plasma) over the desired concentration range (e.g., 0.5 to 500 ng/mL). The curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
System Suitability: Before sample analysis, inject a mid-level QC sample multiple times to ensure system performance, including consistent retention times and peak areas.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. Key aspects include:
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, ensuring the most accurate quantification.
-
Qualifier Ion: The use of a second, qualifier MRM transition provides an additional layer of specificity. The ratio of the quantifier to qualifier ion should remain constant across all samples and standards.
-
Matrix Blanks: Analysis of blank plasma samples processed without analyte or IS ensures no endogenous interferences are present at the retention time of the analyte.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust framework for the quantification of this compound in human plasma. The detailed sample preparation protocol effectively minimizes matrix interference, while the optimized chromatographic and mass spectrometric conditions ensure reliable and reproducible results suitable for regulated bioanalysis.
References
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Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Available at: [Link]
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Jong, J., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central. Available at: [Link]
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MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS - AppNote. Available at: [Link]
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MDPI. (2020). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available at: [Link]
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PubMed. (1982). Liquid chromatographic analysis of dichlorophen and its major impurity. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
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Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Available at: [Link]
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Agilent Technologies. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Available at: [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
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U.S. Environmental Protection Agency. (2018). 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302. Available at: [Link]
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eConference.io. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Spirodiclofen & Degradates Environmental Chemistry Method - Soil. Available at: [Link]
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- 5. 7-(2,4-DICHLOROPHENYL)-7-OXOHEPTANOIC ACID, CasNo.898791-25-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid: An Application Note and Detailed Protocol
Introduction
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is a keto-acid derivative that holds potential as a versatile intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the dichlorophenyl group imparts specific electronic and lipophilic properties, making it an attractive building block for medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of this target compound, detailing a robust protocol, the underlying chemical principles, and the necessary steps for purification and characterization. The primary synthetic strategy employed is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.[1][2]
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,2-dichlorobenzene, with an acylating agent derived from pimelic acid.[1][2] The key reactive species, an acylium ion, is generated in situ through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
The choice of the acylating agent is critical. While pimelic acid itself is not reactive enough, it can be readily converted to a more potent electrophile such as pimeloyl chloride or pimelic anhydride. For this protocol, we will focus on the use of pimeloyl chloride, which can be synthesized from pimelic acid using thionyl chloride (SOCl₂).
The overall synthetic pathway can be visualized as a two-step process:
-
Activation of Pimelic Acid: Conversion of pimelic acid to pimeloyl chloride.
-
Friedel-Crafts Acylation: Reaction of pimeloyl chloride with 1,2-dichlorobenzene in the presence of aluminum chloride.
This approach is favored due to the high reliability of the Friedel-Crafts acylation and the commercial availability of the starting materials.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of Pimeloyl Chloride
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | 10.0 g | 62.4 |
| Thionyl Chloride | SOCl₂ | 118.97 | 25 mL | 415 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pimelic acid (10.0 g, 62.4 mmol).
-
Under a fume hood, carefully add thionyl chloride (25 mL, 415 mmol) to the flask.
-
Add 2-3 drops of anhydrous dimethylformamide (DMF) to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude pimeloyl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification.
Part 2: Friedel-Crafts Acylation
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Pimeloyl Chloride | C₇H₁₀Cl₂O₂ | 197.06 | (from Part 1) | ~62.4 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 50 mL | 448 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 20.0 g | 150 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (20.0 g, 150 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of pimeloyl chloride (from Part 1, ~62.4 mmol) and 1,2-dichlorobenzene (50 mL, 448 mmol) in anhydrous dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]
-
Combine the organic layers and wash with deionized water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (100 mL).[4][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot toluene or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of aromatic and aliphatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ketone C=O stretch.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
Safety and Handling Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum chloride is a moisture-sensitive and corrosive solid. It reacts exothermically with water. Handle it in a dry environment.
-
1,2-Dichlorobenzene is a hazardous substance. Avoid inhalation and skin contact.
-
The Friedel-Crafts acylation reaction can be exothermic. Proper temperature control is crucial.
-
The quenching step with acidic ice water generates HCl gas and should be performed with extreme caution in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a two-step sequence involving the preparation of pimeloyl chloride followed by a Friedel-Crafts acylation. The described methodology is based on well-established chemical principles and offers a practical route for obtaining this valuable synthetic intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
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Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
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Friedel-Crafts Acylation: alternative reagents - YouTube. Available at: [Link]
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Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]
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SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE - Organic Syntheses Procedure. Available at: [Link]
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Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
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Method for preparing 7,7-dichlorobicyclo[1][6]heptyl-2-phosphonic acid dichloroanhydride. Available at:
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses Procedure. Available at: [Link]
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Application Notes and Protocols for the Investigation of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to identifying next-generation therapeutics. 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid emerges as a compound of interest, integrating two key pharmacophoric elements: a dichlorinated phenyl ring, a feature present in numerous approved drugs, and a seven-carbon keto-acid chain, which offers a versatile backbone for chemical modification and can influence pharmacokinetic properties.
The dichlorophenyl group is a well-established moiety in medicinal chemistry, known to enhance binding affinity to various biological targets through hydrophobic and halogen-bonding interactions. Its presence is noted in a range of therapeutics, from kinase inhibitors to agents targeting metabolic pathways. The heptanoic acid chain, on the other hand, provides a handle for modulating solubility and bioavailability, and its keto functionality can participate in key binding interactions.
This document serves as a comprehensive guide for the initial exploration of this compound in a drug discovery setting. Given the novelty of this specific molecule, we present a logical, stepwise approach to its synthesis, characterization, and biological evaluation. The protocols herein are designed to be self-validating and provide a foundational framework for uncovering the therapeutic potential of this promising scaffold.
PART 1: Synthesis and Characterization
A plausible and efficient route to synthesize this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the aryl ketone bond.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis involves the reaction of 1,2-dichlorobenzene with pimelic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic route for this compound via Friedel-Crafts acylation.
Detailed Synthesis Protocol
Materials:
-
1,2-Dichlorobenzene
-
Pimelic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of the Acylating Agent: In a separate flask, dissolve pimelic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition: Slowly add the pimelic anhydride solution to the stirred AlCl₃ suspension at 0 °C via an addition funnel over 30 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Friedel-Crafts Reaction: Add 1,2-dichlorobenzene (1.1 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Biological Evaluation - A Tiered Approach
A systematic, tiered approach is recommended to efficiently screen for biological activity and elucidate the mechanism of action.
Caption: A tiered workflow for the biological evaluation of this compound.
Tier 1: Primary Phenotypic Screening for Cytotoxicity
The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][2][3]
Protocol: MTT Cell Viability Assay [1][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast | 8.5 |
| A549 | Lung | 12.3 |
| HCT116 | Colon | 5.7 |
Tier 2: Target Identification - Kinase Inhibitor Screening
Given the prevalence of the dichlorophenyl moiety in kinase inhibitors, a logical next step is to screen the compound against a panel of protein kinases.[6][7]
Protocol: In Vitro Kinase Screening Assay (Radiometric) [8]
This protocol outlines a general procedure for a radiometric kinase assay, a gold standard for measuring direct kinase activity.
Materials:
-
Purified recombinant kinases (a diverse panel is recommended)
-
Kinase-specific substrates (peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Compound Addition: Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radioactivity.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for the inhibited kinases.
Tier 3: Mechanism of Action - Cellular Pathway Analysis
If the compound shows activity against specific kinases, the next step is to confirm its effect on the corresponding signaling pathway within a cellular context. Western blotting is a powerful technique for this purpose.[9] For instance, if the compound inhibits a member of the Mitogen-Activated Protein Kinase (MAPK) pathway, its effect on the phosphorylation of downstream targets can be assessed.[10][11]
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Application Notes & Protocols: Synthetic Transformations of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid
Section 1: Introduction & Foundational Concepts
Overview of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid as a Synthetic Intermediate
This compound is a bifunctional organic molecule featuring a dichlorinated aromatic ring, a ketone, and a terminal carboxylic acid.[1][2] Its molecular formula is C₁₃H₁₄Cl₂O₃, with a molecular weight of 289.15 g/mol .[1] This structure makes it a valuable and versatile starting material or intermediate in medicinal chemistry and drug development. The dichlorophenyl group is a common motif in pharmacologically active compounds, often enhancing binding affinity or modifying metabolic stability. The ketone and carboxylic acid moieties offer two distinct and chemically orthogonal handles for a wide array of synthetic modifications, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies.
Core Reactivity: The Bifunctional Nature of a Keto-Carboxylic Acid
The key to strategically utilizing this molecule lies in understanding the independent reactivity of its two primary functional groups: the aryl ketone and the aliphatic carboxylic acid.[3][4]
-
The Aryl Ketone: This group is susceptible to nucleophilic attack at the carbonyl carbon. Its primary transformations include reduction to a secondary alcohol, reductive amination to form an amine, or complete deoxygenation to a methylene group.[5][6][7] The proximity to the electron-withdrawing dichlorophenyl ring influences its reactivity.
-
The Carboxylic Acid: This functional group is acidic and can undergo deprotonation, but its most common synthetic transformations involve nucleophilic acyl substitution.[4][8] This allows for its conversion into esters, amides, acyl chlorides, and acid anhydrides, providing a gateway to a vast number of derivatives.[8][9][10]
The significant difference in the chemical nature of these two groups allows for selective reactions. For instance, mild reducing agents can target the ketone without affecting the carboxylic acid, while esterification or amidation can be performed on the acid without altering the ketone.[5]
Critical Safety Protocols for Handling Dichlorophenyl Compounds
Compounds containing dichlorophenyl groups warrant careful handling due to potential toxicity and irritation. While specific data for this exact molecule is limited, protocols should be based on analogous hazardous compounds.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[14]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Spill & Waste Management: In case of a spill, do not use water if the compound is a solid powder to avoid creating dust.[11] Dampen the material with a suitable solvent like ethanol (60-70%) before carefully sweeping it into a sealed container for hazardous waste disposal.[12] Do not allow the chemical to enter drains.[14]
-
First Aid: In case of skin contact, immediately wash the affected area with soap and plenty of water.[14] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[11][14]
Section 2: Key Synthetic Transformations & Mechanistic Rationale
Selective Reduction of the Aryl Ketone
-
Expertise & Causality: The reduction of the ketone to a secondary alcohol is a critical transformation. It eliminates a planar carbonyl group and introduces a stereocenter, which can have profound effects on a molecule's biological activity and interaction with chiral receptors. Furthermore, the resulting alcohol can serve as a handle for further functionalization, such as ether formation.
-
Choice of Reagent (Sodium Borohydride): Sodium borohydride (NaBH₄) is the reagent of choice for this selective transformation. It is a mild reducing agent, or "hydride donor," that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions.[5] Its compatibility with protic solvents like ethanol makes it significantly safer and more convenient to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄), which reacts violently with water and alcohols.[5]
-
Alternative Pathways: For complete removal of the carbonyl oxygen to form an alkyl chain (deoxygenation), more forcing conditions are required. The Clemmensen reduction (using amalgamated zinc and strong acid) or the Wolff-Kishner reduction (using hydrazine and a strong base under high heat) are the classic methods for this transformation.[6] This acylation-reduction sequence is a powerful tool for synthesizing straight-chain alkylbenzenes that are inaccessible via direct Friedel-Crafts alkylation due to carbocation rearrangements.[6][7]
Esterification of the Carboxylic Acid
-
Expertise & Causality: Converting the carboxylic acid to an ester is a fundamental strategy in drug development. It masks the polar, acidic proton, thereby increasing the molecule's lipophilicity (LogP). This can enhance cell membrane permeability and oral bioavailability. Esters are often used as prodrugs, designed to be hydrolyzed back to the active carboxylic acid by esterase enzymes in the body.
-
Choice of Method (Fischer-Speier Esterification): This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][15] The reaction is typically performed by heating the carboxylic acid in a large excess of the desired alcohol, which serves as both reactant and solvent. Using the alcohol in excess shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[15]
-
Mechanistic Insight: The reaction rate is influenced by steric factors; bulkier alcohols or acids react more slowly.[16] The long heptanoic acid chain in the target molecule does not typically present significant steric hindrance for reactions with small primary alcohols.[16][17]
Amidation of the Carboxylic Acid
-
Expertise & Causality: The amide bond is a cornerstone of biochemistry and medicinal chemistry, most notably as the linkage in peptides and proteins. Synthesizing amide derivatives from the carboxylic acid moiety allows for the exploration of key hydrogen bonding interactions with biological targets.
-
Choice of Method (Carbodiimide-Mediated Coupling): Direct thermal condensation of a carboxylic acid and an amine to form an amide is generally inefficient, requiring very high temperatures (>160 °C) to drive off water from the intermediate ammonium carboxylate salt.[18][19] A more reliable and milder approach uses a coupling agent to activate the carboxylic acid. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[20] This intermediate is readily attacked by a primary or secondary amine to form the desired amide bond, with the EDC byproduct converted into a soluble urea. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[20]
Section 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points for the synthetic manipulation of this compound. All reactions should be conducted in a fume hood with appropriate PPE.
General Experimental Workflow
Caption: General workflow for chemical synthesis.
Protocol 1: Selective Ketone Reduction to 7-(3,4-Dichlorophenyl)-7-hydroxyheptanoic acid
This protocol describes the reduction of the aryl ketone to a secondary alcohol using sodium borohydride.[5]
Caption: Reaction scheme for ketone reduction.
Table 1: Reagents for Ketone Reduction
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 289.15 | 1.00 g | 3.46 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.16 g | 4.15 (1.2 eq) |
| Ethanol (95%) | - | 20 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~15 mL | - |
| Ethyl Acetate | - | 50 mL | - |
Step-by-Step Procedure:
-
Add this compound (1.00 g) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of 95% ethanol and stir until the starting material is fully dissolved.
-
Cool the flask in an ice-water bath for 10-15 minutes.
-
Carefully add sodium borohydride (0.16 g) to the cooled solution in small portions over 5 minutes. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% Acetic Acid), visualizing with UV light. The product should have a lower Rf value than the starting material.
-
Once the reaction is complete, cool the flask in an ice bath again and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel and add 25 mL of ethyl acetate and 25 mL of water. Shake and separate the layers.
-
Extract the aqueous layer with another 25 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.
Self-Validation:
-
TLC: A new, more polar spot (lower Rf) should appear, and the starting material spot should disappear.
-
IR Spectroscopy: Expect the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) from the alcohol.[5]
Protocol 2: Fischer Esterification to Ethyl 7-(3,4-Dichlorophenyl)-7-oxoheptanoate
This protocol details the conversion of the carboxylic acid to its ethyl ester.[9][15]
Table 2: Reagents for Fischer Esterification
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 289.15 | 1.00 g | 3.46 |
| Ethanol (Absolute) | 46.07 | 25 mL | Large Excess |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 0.2 mL | ~3.7 (Catalyst) |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~30 mL | - |
| Diethyl Ether | - | 50 mL | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.00 g) and absolute ethanol (25 mL).
-
Stir the mixture and carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (using a heating mantle) for 4-6 hours.
-
Monitor the reaction by TLC. The ester product will be less polar (higher Rf) than the starting carboxylic acid.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess ethanol.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst and remove any unreacted starting material. Caution: CO₂ evolution (foaming) will occur.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude ester.
-
Purify by column chromatography on silica gel if necessary.
Self-Validation:
-
Physical Properties: The product may have a characteristic "fruity" smell, unlike the starting acid. Its solubility in non-polar solvents will be greater.
-
¹H NMR Spectroscopy: Expect to see new signals corresponding to the ethyl group: a quartet around 4.1 ppm (2H) and a triplet around 1.2 ppm (3H). The broad carboxylic acid proton signal (>10 ppm) will disappear.
Protocol 3: EDC-Mediated Amidation with Benzylamine
This protocol describes the formation of an amide bond using EDC as a coupling agent.[20]
Table 3: Reagents for Amidation
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 289.15 | 0.50 g | 1.73 |
| EDC·HCl | 191.70 | 0.36 g | 1.88 (1.1 eq) |
| DMAP | 122.17 | 0.02 g | 0.17 (0.1 eq) |
| Benzylamine | 107.15 | 0.20 mL | 1.81 (1.05 eq) |
| Dichloromethane (DCM, anhydrous) | - | 20 mL | - |
Step-by-Step Procedure:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (0.50 g) and DMAP (0.02 g) in anhydrous DCM (20 mL).
-
Add benzylamine (0.20 mL) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (0.36 g) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Self-Validation:
-
TLC: The product amide will have an Rf value that is typically intermediate between the starting acid and the amine.
-
Mass Spectrometry: The product should show a molecular ion peak corresponding to the calculated mass of the N-benzyl amide derivative.
Section 4: Analytical Characterization & Troubleshooting
Reaction Monitoring: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively tracking the progress of a reaction. A small aliquot of the reaction mixture is spotted on a silica-coated plate, which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture to spots of the starting material(s) and co-spotted lanes, one can determine if the starting material is being consumed and a new product is forming. Polarity is key: carboxylic acids are very polar (low Rf), esters and ketones are moderately polar, and the corresponding deoxygenated hydrocarbons are non-polar (high Rf).
Structural Confirmation
Final confirmation of the product's identity and purity requires spectroscopic analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the presence of expected functional groups and the overall structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) can confirm the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy: Excellent for identifying functional groups by their characteristic vibration frequencies (e.g., O-H, C=O, N-H bonds).
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Incomplete | Insufficient reagent; Inactive catalyst; Low temperature; Insufficient reaction time. | Add more reagent/catalyst; Increase temperature (if appropriate); Allow longer reaction time. |
| Multiple Products on TLC | Side reactions; Degradation of starting material or product. | Re-evaluate reaction conditions (e.g., lower temperature); Ensure purity of starting materials; Choose a more selective reagent. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust TLC solvent system to achieve better separation, then apply to column chromatography; Consider converting the product to a derivative for easier separation, then revert it. |
| Low Yield | Mechanical losses during workup; Product is water-soluble; Reversible reaction equilibrium is unfavorable. | Perform workup carefully; Back-extract aqueous layers; For equilibria (e.g., Fischer), use Dean-Stark trap to remove water or use a large excess of one reagent. |
Section 5: References
-
Title: Reduction of Organic Compounds (Experiment) Source: Chemistry LibreTexts URL: [Link]
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Title: Safety Data Sheet - N-(2,6-Dichlorophenyl)formamide Source: Angene Chemical URL: [Link]
-
Title: 1,4-Keto carboxylic compound synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Carboxylic acid - Hydroxy, Keto, Acids Source: Britannica URL: [Link]
-
Title: Common Name: DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY Source: NJ.gov URL: [Link]
-
Title: Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Reactions of Carboxylic Acids: Introduction Source: JoVE URL: [Link]
-
Title: Efficient Esterification of Long Chain Aliphatic Carboxylic Acids with Alcohols over ZrOCl2×8H2O Catalyst Source: ResearchGate URL: [Link]
-
Title: Aldehydes and Ketones to Carboxylic Acids Source: Chemistry Steps URL: [Link]
-
Title: 9.4: β-Ketoacids Decarboxylate Source: Chemistry LibreTexts URL: [Link]
-
Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]
-
Title: reduction of aromatic ketones Source: YouTube URL: [Link]
-
Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]
-
Title: 16.10: Reduction of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Carboxylic Acids Important Reactions Source: Jack Westin URL: [Link]
-
Title: Ketone Reduction Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Alkylation–reduction of aromatic ketones and aldehydes. A convenient synthesis of aromatic hydrocarbons Source: Journal of the Chemical Society D: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: 7-Oxoheptanoic acid Source: PubChem URL: [Link]
-
Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL: [Link]
-
Title: Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent Source: ResearchGate URL: [Link]
-
Title: Analysis of intracellular α-keto acids by HPLC with fluorescence detection Source: The Royal Society of Chemistry URL: [Link]
-
Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE Source: Organic Syntheses URL: [Link]
-
Title: Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst Source: ResearchGate URL: [Link]
-
Title: Amide formation from carboxylic acid derivatives. Source: Khan Academy - YouTube URL: [Link]
-
Title: Making Amides from Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Myocyte enhancer factor 2 (MEF2) modulators Source: Google Patents URL:
-
Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthetic method of 7-chloro-2-oxoheptanoic acid Source: Google Patents URL:
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"analytical methods for quantification of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid"
An Application Note and Protocol for the Quantification of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various organic molecules.[1] Its structure, featuring a dichlorinated phenyl ring, a ketone, and a carboxylic acid, suggests its potential role as a building block in the development of new chemical entities. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring during synthesis, purity assessment of the final product, and pharmacokinetic studies in drug development.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed analytical methods for the quantification of this compound. It offers a deep dive into the causality behind experimental choices and presents self-validating protocols to ensure data integrity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C13H14Cl2O3 | [2] |
| Molecular Weight | 289.15 g/mol | [1] |
| LogP | 4.21 | [1] |
| Boiling Point | 442.2°C at 760 mmHg | [1] |
| Density | 1.302 g/cm³ | [1] |
The presence of the carboxylic acid group and the dichlorophenyl ring gives the molecule moderate polarity, making it suitable for analysis by reverse-phase liquid chromatography. Its expected solubility in organic solvents like methanol, acetonitrile, and DMSO further supports this choice.[3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the dichlorophenyl group in the target analyte.
Rationale for Method Selection
The dichlorophenyl group is expected to have a strong UV absorbance, providing good sensitivity for detection. This method is cost-effective and suitable for routine analysis, such as monitoring the progress of a chemical reaction or determining the purity of a synthesized compound.
Experimental Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
Detailed Protocol
1. Sample Preparation (from Plasma)
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 1.5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Standard Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Process these standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Trustworthiness: Method Validation
To ensure the reliability of the results, the method should be validated for the following parameters:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: The percentage recovery should be within 85-115%.
-
Precision: The relative standard deviation (RSD) for replicate injections should be ≤ 15%.
-
Specificity: The method should be able to resolve the analyte from any interfering peaks from the matrix.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for complex biological matrices, LC-MS/MS is the method of choice.
Rationale for Method Selection
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[4] This is particularly advantageous for quantifying low concentrations of the analyte in complex matrices like plasma or tissue homogenates.
Experimental Workflow
Caption: LC-MS/MS workflow for the quantification of this compound.
Detailed Protocol
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of a standard solution. A plausible transition would be [M-H]⁻ → fragment ion. |
| Desolvation Temperature | 300°C |
| Source Temperature | 120°C |
3. Standard Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Process these standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Trustworthiness: Method Validation
The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria due to the higher sensitivity of the technique.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy: The percentage recovery should be within 85-115% for quality control samples at low, medium, and high concentrations.
-
Precision: The relative standard deviation (RSD) for replicate injections should be ≤ 15% (and ≤ 20% at the LOQ).
-
Specificity: No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples.
-
Limit of Quantification (LOQ): The lowest standard on the calibration curve.
-
Matrix Effect: Should be assessed to ensure that the matrix does not interfere with the ionization of the analyte.
References
- Vertex AI Search, based on a general sample prepar
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- Georgia Department of Natural Resources - Environmental Protection Division, based on a method for chlorin
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- Georgia.
- Agilent, A novel comprehensive strategy for residual pesticide analysis in cannabis flower.
- cipac.org, multi-active method for the analysis of active substances in formulated products to support quality control scope.
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- JECFA, HPLC Method for Flavourings.
- eurl-pesticides.eu, Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage.
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- coreychem.com, 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid cas no.898791-25-8.
- eConference.
- PubChem, 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577.
- Purdue e-Pubs, Biofluid Analysis with Novel Targeted Mass Spectrometry Methods.
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- Agency for Toxic Substances and Disease Registry |
- US EPA, Spirodiclofen & Degradates Environmental Chemistry Method - Soil.
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"derivatization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid for GC-MS"
An Application Guide to the Derivatization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: Overcoming the Analytical Challenge
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its exceptional separatory power and definitive mass-based detection. However, its application is fundamentally restricted to analytes that are both volatile and thermally stable.[1] this compound, a molecule of interest in various research contexts, presents a significant analytical hurdle in its native form. The presence of two polar functional groups—a carboxylic acid and a ketone—renders the molecule non-volatile and susceptible to thermal degradation at temperatures typical for GC analysis.[2][3] Direct injection would lead to poor chromatographic performance, characterized by broad, tailing peaks, and potential decomposition within the injector port.[2][4]
To enable robust and reproducible analysis by GC-MS, chemical derivatization is not merely an option but a necessity.[4][5] This process chemically modifies the polar functional groups, converting the analyte into a form with properties suitable for GC analysis.[6] This application note provides a comprehensive guide and a field-proven protocol for the derivatization of this compound using a sequential, two-step methodology: methoximation followed by silylation . This dual approach ensures both the ketone and carboxylic acid moieties are effectively masked, leading to a derivative with enhanced volatility, stability, and superior chromatographic behavior.[1][3][7]
The Rationale: A Two-Step Strategy for Comprehensive Derivatization
The selection of a derivatization strategy is dictated by the functional groups present on the analyte. For a keto-acid like this compound, a single-step reaction is insufficient. A targeted, two-step process is required to address both the ketone and the carboxylic acid, preventing undesirable side reactions and ensuring a single, stable product.
Caption: Logical workflow for the derivatization of this compound.
Step 1: Methoximation of the Ketone Group
The initial step specifically targets the ketone functional group.
-
The Challenge : Ketones can exist in equilibrium with their enol tautomers. During the subsequent high-temperature silylation step, this keto-enol tautomerism can lead to the formation of multiple silylated derivatives from a single analyte, complicating the chromatogram and compromising quantitative accuracy.[2][7]
-
The Solution : Methoximation with methoxyamine hydrochloride (MeOx) converts the ketone into a stable methoxime derivative.[7][8][9] This reaction "locks" the carbonyl group, preventing enolization and ensuring that only a single, well-defined peak is observed for the analyte in the final analysis.[7][9] This is particularly crucial for stabilizing keto acids against potential decarboxylation at high temperatures.[8][10]
Step 2: Silylation of the Carboxylic Acid Group
With the ketone group protected, the second step addresses the highly polar carboxylic acid.
-
The Challenge : The active hydrogen of the carboxylic acid group is responsible for strong intermolecular hydrogen bonding, which results in low volatility and a tendency for the analyte to adsorb onto active sites in the GC system, causing peak tailing.[6]
-
The Solution : Silylation is the most common and effective method for derivatizing carboxylic acids.[11][12] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton with a nonpolar trimethylsilyl (TMS) group.[8][9] The resulting TMS ester is significantly more volatile and thermally stable.[4][13] MSTFA is an excellent choice as both the reagent and its N-methyltrifluoroacetamide byproduct are highly volatile, minimizing interference with early-eluting peaks in the chromatogram.[9][13]
Caption: Chemical derivatization reaction pathway.
Experimental Protocol: Two-Step Derivatization
This protocol outlines the complete procedure for derivatizing this compound prior to GC-MS analysis. Crucial Note: Silylation reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and samples should be free of water to prevent reagent decomposition and poor derivatization yield.[4][14]
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS as a catalyst
-
Anhydrous solvents (e.g., Ethyl Acetate, Hexane) for sample dilution
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven capable of maintaining 60°C
-
Vortex mixer
-
Nitrogen gas evaporation system
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Step-by-Step Procedure
-
Sample Preparation :
-
Accurately weigh or pipette the sample containing this compound into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for the success of the silylation step.[8]
-
-
Step 1: Methoximation :
-
To the dried residue, add 50 µL of the methoxyamine hydrochloride solution (20 mg/mL in pyridine).[2]
-
Securely cap the vial and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block at 60°C for 60 minutes .[15] This provides sufficient time and energy for the oximation of the ketone to proceed to completion.
-
-
Step 2: Silylation :
-
After the incubation, allow the vial to cool to room temperature.
-
Add 80 µL of MSTFA to the vial.
-
Securely cap the vial and vortex briefly.
-
Incubate the vial at 60°C for 45 minutes .[16] This ensures the complete silylation of the carboxylic acid group.
-
-
Analysis :
-
After cooling to room temperature, the sample is ready for injection. The derivatized sample can be diluted with an appropriate anhydrous solvent (e.g., hexane) if necessary to fall within the instrument's linear range.
-
Inject 1 µL of the final solution into the GC-MS.
-
Data Presentation and Expected Outcomes
Successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the TMS-ester, methoxime derivative of this compound.
| Parameter | Recommended Setting / Expected Value | Rationale |
| Derivatization Step 1 | Methoximation | Protects the ketone group from enolization.[7] |
| Reagent | Methoxyamine HCl (20 mg/mL in Pyridine) | Standard reagent for converting ketones to stable oximes.[9] |
| Temperature & Time | 60°C for 60 minutes | Ensures complete reaction for the ketone moiety.[15] |
| Derivatization Step 2 | Silylation | Increases volatility and thermal stability by masking the carboxylic acid.[4][9] |
| Reagent | MSTFA (+/- 1% TMCS) | A powerful silylating agent with volatile byproducts.[9][13] |
| Temperature & Time | 60°C for 45 minutes | Provides optimal conditions for complete esterification of the acid.[16] |
| GC-MS Analysis | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column providing good resolution for a wide range of analytes. |
| Injection Temperature | 280°C | Ensures rapid volatilization of the high-boiling point derivative. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | A typical temperature program to elute the derivatized compound effectively. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Scan Range | 50 - 550 m/z | Captures the molecular ion and key fragments of the derivative. |
| Derivatization Efficiency | >95% | Expected yield with a properly executed, anhydrous protocol. |
Troubleshooting and Key Considerations
-
Presence of Multiple Peaks : This often indicates incomplete derivatization or the presence of moisture. Ensure the sample is completely dry before adding reagents and that reaction times and temperatures are adequate.[16] The use of fresh, high-quality derivatization reagents is also paramount.
-
Poor Peak Shape (Tailing) : If the derivatization is successful, peak tailing associated with the polar carboxylic acid should be eliminated.[2] Persistent tailing may suggest issues with the GC system itself (e.g., active sites in the liner or column).
-
Low Response / Recovery : This can result from incomplete reactions or degradation of the derivatizing agent by moisture. Always use anhydrous conditions.[4][14] The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.[2]
-
Reagent Storage : Derivatization reagents, especially silylating agents, are moisture-sensitive. They should be stored in a desiccator under an inert atmosphere and tightly sealed when not in use.
Conclusion
The analysis of polar, non-volatile compounds like this compound by GC-MS is critically dependent on effective chemical derivatization. The two-step methoximation and silylation protocol detailed in this guide is a robust and reliable method to convert the analyte into a volatile and thermally stable derivative. This process systematically addresses both the ketone and carboxylic acid functional groups, preventing undesirable side reactions and ensuring the generation of a single, well-defined product. By following this protocol and adhering to anhydrous conditions, researchers can achieve sharp, symmetrical peaks, leading to high-quality, reproducible data for accurate identification and quantification.
References
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). Available at: [Link].
-
Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). Available at: [Link].
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GC Derivatization. (n.d.). Available at: [Link].
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). InTech. Available at: [Link].
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What Is Derivatization In Gas Chromatography? (2024). Chemistry For Everyone. Available at: [Link].
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Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. Available at: [Link].
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Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. (2022). Frontiers in Molecular Biosciences. Available at: [Link].
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Analytical Chemistry. Available at: [Link].
-
Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. Available at: [Link].
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Available at: [Link].
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Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (2007). Journal of Chromatography B. Available at: [Link].
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The Synthetic Utility of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid: A Versatile Intermediate for Heterocyclic and Polycyclic Scaffolds
Introduction
In the landscape of organic synthesis and medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient construction of complex target molecules. 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid emerges as a highly versatile, yet underexplored, building block. Its bifunctional nature, incorporating a reactive ketone and a terminal carboxylic acid, offers a rich platform for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of this valuable intermediate, with a focus on its utility in the construction of novel heterocyclic and polycyclic frameworks. The dichlorophenyl moiety offers metabolic stability and unique electronic properties, making it a desirable feature in modern drug discovery.
Physicochemical Properties & Data
| Property | Value |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 289.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate), insoluble in water. |
| CAS Number | 502651-26-5[1] |
Core Synthetic Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[2][3] This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
Reaction Mechanism Workflow
Caption: Friedel-Crafts acylation workflow.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Heptanedioic acid
-
Thionyl chloride (SOCl₂)
-
1,2-Dichlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Preparation of Heptanedioyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend heptanedioic acid (1 equivalent) in an excess of thionyl chloride (3-4 equivalents).
-
Gently reflux the mixture for 2-3 hours. The solid will dissolve, and the evolution of SO₂ and HCl gas will be observed. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude heptanedioyl chloride. This can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (2.2 equivalents).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of heptanedioyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, add 1,2-dichlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Organic Synthesis: A Gateway to Complex Molecules
The true synthetic potential of this compound lies in its subsequent transformations. The presence of both a ketone and a carboxylic acid allows for a variety of selective and sequential reactions.
Application 1: Intramolecular Cyclization to form Dihydronaphthalenone Derivatives
A key application is the intramolecular cyclization to form tetralone-like structures, which are core scaffolds in many biologically active molecules, including the antidepressant Sertraline.[2][3][4]
Sources
Application Note: A Comprehensive Guide to the Structural Elucidation of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid using Advanced NMR Spectroscopy
Abstract: This technical guide provides a detailed framework for the structural characterization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers in drug discovery, medicinal chemistry, and materials science, this document outlines systematic protocols for sample preparation and the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind each experimental choice is explained, ensuring a robust and validated approach to confirming the molecular structure of this compound.
Introduction: The Significance of Structural Verification
This compound is a molecule of interest in various research domains due to its bifunctional nature, incorporating a substituted aromatic ketone and a terminal carboxylic acid linked by an aliphatic chain. The precise arrangement of these functional groups and the substitution pattern on the aromatic ring are critical to its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore a prerequisite for its use in further studies. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed atomic-level information about the molecular framework.
This guide will walk through a logical progression of NMR experiments, starting from fundamental 1D techniques to more sophisticated 2D correlation experiments. Each step is designed to build upon the last, culminating in a complete and confident structural assignment.
The Foundation: Meticulous Sample Preparation
The quality of NMR spectra is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp spectral lines and high resolution.[1][2]
Protocol 1: Standard Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, offering good solubility and a convenient residual solvent peak for referencing (δн ≈ 7.26 ppm).[1] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical.[1][3]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[4] Solid particles can severely degrade the quality of the shimming.[2][4]
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift calibration (δ = 0.00 ppm). However, referencing to the residual solvent peak of CDCl₃ is often sufficient and avoids potential reactivity with the sample.
-
Cleaning and Labeling: Wipe the exterior of the NMR tube with a lint-free tissue and an appropriate solvent (e.g., isopropanol) to remove any fingerprints or dust.[3] Label the sample clearly.
The Initial Survey: 1D NMR Techniques
One-dimensional NMR provides the initial overview of the molecule's proton and carbon environments.
¹H NMR: A Proton Census
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Rationale: This is the quickest and most sensitive NMR experiment, providing essential information on the number of protons, their chemical environment (aliphatic vs. aromatic), and their connectivity through J-coupling.
Expected ¹H NMR Spectral Features for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5][6] |
| ~7.9-8.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by the electron-withdrawing effect of the ketone. |
| ~7.6-7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton between the two chlorine atoms.[7][8] |
| ~7.4-7.6 | Doublet | 1H | Ar-H | Aromatic proton ortho to the chlorine atom. |
| ~2.9-3.1 | Triplet | 2H | -CH₂-C=O | Protons alpha to the ketone carbonyl group are deshielded. |
| ~2.3-2.5 | Triplet | 2H | -CH₂-COOH | Protons alpha to the carboxylic acid carbonyl group are deshielded.[6] |
| ~1.6-1.8 | Multiplet | 4H | -CH₂-CH₂- | Aliphatic protons in the middle of the heptanoic acid chain. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.[9]
Rationale: This experiment confirms the number of carbon atoms in the molecule and provides crucial information about their functionalization (e.g., carbonyl, aromatic, aliphatic).
Expected ¹³C NMR Spectral Features:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198-202 | Ketone C=O | Ketone carbonyl carbons are significantly deshielded and typically appear above 190 ppm.[9] |
| ~178-182 | Carboxylic Acid C=O | Carboxylic acid carbonyls are also deshielded but appear slightly upfield compared to ketones due to resonance with the hydroxyl group.[5][10][11] |
| ~130-140 | Aromatic C-Cl, C-C=O | Quaternary aromatic carbons attached to electronegative groups or the carbonyl. Aromatic carbons generally resonate between 120-150 ppm.[7] |
| ~125-130 | Aromatic C-H | Protonated aromatic carbons. |
| ~38-42 | -CH₂-C=O | Carbon alpha to the ketone. |
| ~33-37 | -CH₂-COOH | Carbon alpha to the carboxylic acid. |
| ~23-30 | Aliphatic -CH₂- | Carbons within the aliphatic chain. |
DEPT: Assigning Carbon Multiplicity
Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups.[12][13]
Rationale: DEPT is essential for unambiguously assigning the signals in the aliphatic region of the ¹³C spectrum. It validates the assignments made from the ¹H NMR integration.
Protocol 2: DEPT-135 Experiment
A DEPT-135 experiment is typically sufficient. In this spectrum:
-
CH₃ groups appear as positive peaks.
-
Quaternary carbons (including C=O and substituted aromatic carbons) are absent.[13][14]
For this compound, the DEPT-135 spectrum is expected to show five negative peaks corresponding to the five -CH₂- groups in the heptanoic acid chain and three positive peaks for the three aromatic -CH groups.
Unraveling Connectivity: 2D NMR Techniques
Two-dimensional NMR experiments provide correlational data that connects the atoms, confirming the molecular structure piece by piece.
COSY: Proton-Proton Correlations
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[15][16]
Rationale: COSY is used to trace the proton spin systems within the molecule. For this compound, it will confirm the connectivity of the entire aliphatic chain and reveal the coupling relationships between the protons on the aromatic ring.
Workflow: A cross-peak in a COSY spectrum indicates that the two protons on the respective axes are spin-coupled.[17][18]
Caption: Expected COSY correlations for the aliphatic chain.
HSQC: Direct Carbon-Proton Attachment
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[19][20]
Rationale: HSQC provides a definitive link between the ¹H and ¹³C spectra. It allows for the unambiguous assignment of each protonated carbon signal.[21]
Workflow: Each cross-peak in the HSQC spectrum has the coordinates of a proton (on one axis) and a carbon (on the other axis), indicating a direct bond.[19] This allows the previously identified proton signals to be mapped directly onto their corresponding carbon signals.
HMBC: Long-Range Carbon-Proton Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[21][22][23]
Rationale: HMBC is the cornerstone for assembling the molecular fragments. It connects the spin systems identified by COSY and confirms the placement of quaternary carbons and functional groups.[24]
Key Expected HMBC Correlations:
-
Aromatic to Ketone: The aromatic protons will show correlations to the ketone carbonyl carbon (~198-202 ppm), definitively linking the dichlorophenyl ring to the heptanoic acid chain.
-
Aliphatic to Carbonyls: The protons alpha to the ketone (-CH₂-C=O) will show a strong correlation to the ketone carbon. Similarly, the protons alpha to the carboxylic acid (-CH₂-COOH) will correlate with the carboxylic acid carbonyl carbon.
-
Intra-Aliphatic: Protons on one methylene group will show correlations to the adjacent carbon atoms, confirming the sequence of the aliphatic chain.
-
Intra-Aromatic: Protons on the aromatic ring will show correlations to neighboring carbons, confirming the substitution pattern.
Caption: Key HMBC correlations for structural assembly.
Conclusion: A Validated Structure
By systematically applying this suite of NMR experiments, a researcher can confidently elucidate and verify the complete structure of this compound. The initial 1D experiments provide a census of the proton and carbon environments. DEPT clarifies the multiplicity of each carbon. COSY connects the proton spin systems, HSQC maps protons to their directly attached carbons, and finally, HMBC assembles the entire molecular puzzle by revealing long-range connectivities. This multi-faceted approach ensures a self-validating system where the data from each experiment corroborates the others, leading to an unambiguous and trustworthy structural assignment.
References
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DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
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DEPT 13C NMR Spectroscopy - Organic Chemistry Class Notes, Fiveable. [Link]
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Spectroscopy of Aromatic Compounds - Chemistry LibreTexts (Alternative). [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. [Link]
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High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - National Institutes of Health (NIH). [Link]
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DEPT 13C NMR Spectroscopy - Organic Chemistry, OpenStax. [Link]
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Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. [Link]
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DEPT - NMR Core Facility, Columbia University. [Link]
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NMR Spectroscopy of Aromatic Compounds - ResearchGate. [Link]
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How To Prepare And Run An NMR Sample - ALWSCI Blog. [Link]
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NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. [Link]
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Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
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Lecture outline 1H NMR spectra of aromatic compounds - Course Hero. [Link]
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HMBC: Significance and symbolism - Paper Lat. [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. [Link]
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What Is HMBC NMR? - Chemistry For Everyone, YouTube. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
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Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]
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NMR Sample Preparation Manual - General Manual. [Link]
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Measuring methods available and examples of their applications COSY - CF NMR CEITEC. [Link]
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Lecture 2: Identifying Carbonyl Groups using Spectroscopy - University of Birmingham. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]
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Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences. [Link]
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Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
-
COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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COSY - NMR Core Facility, Columbia University. [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
-
Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - ResearchGate. [Link]
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Application Notes and Protocols: High-Throughput Screening of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid for Novel Enzyme Inhibitors
Introduction: The Quest for Novel Modulators
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules from vast chemical libraries.[1][2] The compound 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid represents a novel chemical entity with potential therapeutic applications. Its structural features, particularly the dichlorophenyl group, are found in various approved drugs and clinical candidates, suggesting potential interactions with a range of biological targets. This document provides a detailed guide for developing and executing a high-throughput screening campaign to identify and characterize the inhibitory activity of this compound against a hypothetical enzymatic target, herein referred to as "Target-X," a serine protease implicated in inflammatory diseases.
These protocols are designed for researchers, scientists, and drug development professionals, offering a framework that is both scientifically rigorous and adaptable to specific laboratory settings. The methodologies described herein are grounded in established principles of assay development and validation to ensure data integrity and reproducibility.[3][4]
Section 1: Assay Principle and Design
The primary screening assay is a fluorescence resonance energy transfer (FRET)-based biochemical assay designed to measure the enzymatic activity of Target-X. This format is highly amenable to HTS due to its sensitivity, low background, and homogeneous nature (no-wash steps).[5]
Principle of the FRET-Based Protease Assay:
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by Target-X, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the enzymatic activity of Target-X.
Diagram of the FRET-Based Assay Principle
Caption: FRET-based assay principle for Target-X activity.
Section 2: High-Throughput Screening Protocol
This protocol is optimized for a 384-well microplate format to maximize throughput and minimize reagent consumption.
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, pH 7.4.
-
Target-X Enzyme: Recombinant human Target-X diluted to 2X the final concentration (e.g., 2 nM) in Assay Buffer.
-
FRET Substrate: Synthetic peptide substrate diluted to 2X the final concentration (e.g., 10 µM) in Assay Buffer.
-
Test Compound: this compound serially diluted in 100% DMSO.
-
Positive Control: A known, potent inhibitor of Target-X (e.g., "Inhibitor-Y") at a concentration that yields >90% inhibition.
-
Negative Control: 100% DMSO.
HTS Workflow
The following diagram illustrates the automated HTS workflow.
Sources
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- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Synthesis
For: Researchers, scientists, and drug development professionals
This guide provides in-depth technical support for the synthesis of 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid, a key intermediate in various pharmaceutical syntheses. The primary synthetic route involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with pimelic anhydride. This document addresses common challenges and offers troubleshooting strategies to optimize reaction yield and purity.
Part 1: Understanding the Core Synthesis: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic compound (1,2-dichlorobenzene) with an acylating agent (pimelic anhydride) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The acylium ion generated from the anhydride acts as the electrophile.[2][3]
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yields in this Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[4] This means that a stoichiometric amount of AlCl₃ is often required, not just a catalytic amount.
-
Solution: Gradually increase the molar equivalents of AlCl₃. A common starting point is 2.2 to 2.5 equivalents relative to the pimelic anhydride.
-
-
Deactivated Aromatic Ring: The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4][5] This makes the reaction inherently more challenging than with more electron-rich aromatics.
-
Solution: Higher reaction temperatures or longer reaction times may be necessary to overcome the activation energy. However, be cautious as this can also lead to side product formation.
-
-
Poor Reagent Quality: Impurities in the 1,2-dichlorobenzene or pimelic anhydride can interfere with the reaction.
-
Solution: Use high-purity starting materials. Consider purifying reagents if their quality is questionable.
-
Q2: I am observing the formation of multiple products in my crude reaction mixture. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form.[4]
-
Isomer Formation: The primary side products are often isomers. While the 3,4-disubstituted product is desired, some acylation may occur at other positions on the dichlorobenzene ring.
-
Solution: Reaction temperature control is crucial. Lowering the temperature may improve regioselectivity.
-
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the dichlorobenzene in the acylation reaction.
-
Solution: Use a non-reactive solvent such as dichloromethane or nitrobenzene. 1,2-dichloroethane is also a common choice.
-
Q3: The reaction does not seem to start at all, even with a fresh batch of catalyst. What should I check?
A3: If the reaction fails to initiate, consider the following:
-
Aromatic Substrate Reactivity: As mentioned, the deactivated nature of 1,2-dichlorobenzene can be a significant hurdle.[6]
-
Solution: Confirm the identity and purity of your starting material. Consider a small-scale test reaction with a more activated aromatic compound (e.g., toluene) to ensure your catalyst and conditions are viable.
-
-
Presence of Basic Functional Groups: While not present in the specified reactants, be aware that any basic impurities (like amines) will readily complex with and deactivate the Lewis acid catalyst.[6]
-
Solution: Ensure your starting materials are free from such impurities.
-
Q4: How can I effectively purify the final product?
A4: Purification of the carboxylic acid product typically involves several steps.
-
Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes. The product is then extracted into an organic solvent.
-
Base Extraction: The organic layer can be washed with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to extract the carboxylic acid as its salt into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like toluene and hexanes).
-
Column Chromatography: If isomeric impurities are present, silica gel column chromatography may be necessary for complete separation.[7]
Part 3: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 1,2-Dichlorobenzene | Anhydrous, >99% purity |
| Pimelic Anhydride | >98% purity |
| Aluminum Chloride (AlCl₃) | Anhydrous, >99% purity |
| Dichloromethane (DCM) | Anhydrous, ACS grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Granular |
| Round-bottom flask | Oven-dried |
| Reflux condenser with drying tube | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel |
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a three-necked, oven-dried 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a powder addition funnel.
-
Charge the flask with anhydrous aluminum chloride (e.g., 0.22 mol).
-
Add 150 mL of anhydrous dichloromethane via a cannula or syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In a separate flask, dissolve pimelic anhydride (e.g., 0.1 mol) and 1,2-dichlorobenzene (e.g., 0.1 mol) in 50 mL of anhydrous dichloromethane.
-
Slowly add this solution to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Caution: This is a highly exothermic process.
-
Continue stirring until all the aluminum salts have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash with a saturated sodium bicarbonate solution (3 x 75 mL). The product will move to the aqueous layer.
-
Combine the aqueous basic washes. Cool in an ice bath and slowly acidify with concentrated HCl to a pH of ~1-2. A white precipitate of the product should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
-
Final Purification (Recrystallization):
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low yields.
References
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Iqbal, M., Baloch, I. B., & Baloch, M. K. (2013). Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry, 25(17), 9631-9634.
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
- Davies, A. M., Londhe, S. S., Smith, E. R., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(46), 8634–8639.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
- Google Patents. (2022). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the continuous flow synthesis of amide 7 from.... Retrieved from [Link]
- Google Patents. (2005). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
AVESIS. (2024, June 29). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. Retrieved from [Link]
- Google Patents. (1969). US3449397A - Preparation of dichlorophenyl isocyanate.
-
ResearchGate. (2025, August 6). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved from [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid
Welcome to the technical support center for 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this valuable keto-acid intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the primary purification challenges?
A1: The most common synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with a pimelic acid derivative, such as pimeloyl chloride or pimelic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The primary purification challenges stem from:
-
Formation of Positional Isomers: Acylation of 1,2-dichlorobenzene can lead to the formation of not only the desired 3,4-disubstituted product but also other isomers, such as the 2,3- and other dichlorinated regioisomers.
-
Removal of Catalyst Residues: The stoichiometric amounts of AlCl₃ used in the reaction form a complex with the ketone product, which must be effectively hydrolyzed and removed during the work-up.
-
Unreacted Starting Materials: Depending on the reaction conditions, unreacted 1,2-dichlorobenzene and pimelic acid (or its derivative) may remain and need to be separated.
-
Colored Impurities: The reaction often produces colored byproducts that can be challenging to remove from the final product.
Q2: What are the key physicochemical properties of this compound to consider for purification?
A2: While extensive experimental data is not widely published, we can infer key properties from its structure. The molecule possesses both a carboxylic acid group, which is polar and acidic, and a dichlorophenyl ketone moiety, which is more nonpolar and lipophilic. This amphiphilic nature allows for a range of purification strategies. The carboxylic acid functionality permits purification via acid-base extraction. The presence of the aromatic ketone suggests that the compound is likely a solid at room temperature with a relatively high boiling point.[2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and assessing the effectiveness of purification steps.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis and can resolve closely related impurities like positional isomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting Guides
Issue 1: Incomplete Removal of Aluminum Chloride Catalyst and Work-up Complications
Q: After quenching my Friedel-Crafts reaction with water, I observe a gelatinous precipitate, and my product yields are low and inconsistent. How can I improve the work-up?
A: This is a common issue arising from the hydrolysis of aluminum chloride. A carefully controlled acidic work-up is crucial for breaking the aluminum-ketone complex and ensuring efficient extraction of the product.
Causality: Aluminum chloride forms a stable complex with the ketone product.[1] Simply quenching with water can lead to the formation of aluminum hydroxide, a gelatinous precipitate that can trap the product and complicate phase separation.
Step-by-Step Protocol for Optimal Work-up:
-
Preparation of Quenching Solution: In a separate flask, prepare a mixture of crushed ice and concentrated hydrochloric acid (typically a 1:1 ratio by volume). The use of a large excess of ice is recommended to manage the exothermic nature of the quench.
-
Controlled Quenching: Slowly and carefully pour the reaction mixture into the vigorously stirred ice/HCl mixture. The acid is essential to keep the aluminum salts in their soluble Al³⁺ form and to break the ketone-AlCl₃ complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM). The choice of solvent will depend on the subsequent purification steps. Perform at least two to three extractions to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Dilute HCl (e.g., 1M) to remove any remaining basic impurities.
-
Water to remove water-soluble salts.
-
Saturated sodium bicarbonate solution to remove any unreacted pimelic acid. Be cautious of gas evolution (CO₂).
-
Brine (saturated NaCl solution) to break any emulsions and aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Issue 2: Presence of Positional Isomers in the Crude Product
Q: My NMR analysis of the crude product shows a mixture of isomers. How can I selectively isolate the desired this compound?
A: The separation of positional isomers is a significant challenge in the purification of this compound. A combination of recrystallization and column chromatography is often the most effective approach.
Causality: The Friedel-Crafts acylation of 1,2-dichlorobenzene can result in substitution at different positions on the aromatic ring, leading to a mixture of isomers with similar physical properties.
Method A: Recrystallization
Recrystallization can be a highly effective technique if a solvent system can be identified that solubilizes the desired isomer to a different extent than the impurities at different temperatures.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Good candidate solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents to screen for aromatic ketones and carboxylic acids include toluene, ethyl acetate, ethanol, and mixtures such as ethyl acetate/hexanes or toluene/heptane.
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Purity Assessment: Analyze the purity of the recrystallized material by TLC or HPLC. Multiple recrystallizations may be necessary to achieve the desired purity.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Rationale |
| Toluene | Good for aromatic compounds; allows for a large temperature gradient. |
| Ethyl Acetate/Hexanes | A polar/non-polar mixture that can be fine-tuned for optimal solubility. |
| Ethanol/Water | A polar protic/polar aprotic mixture suitable for compounds with hydrogen bonding capabilities. |
Method B: Column Chromatography
If recrystallization is not effective, column chromatography is the next logical step.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC mobile phase that provides good separation between the desired product and the isomeric impurities. A typical starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Suggested Mobile Phases for Column Chromatography
| Mobile Phase System | Ratio (v/v) | Notes |
| Hexanes:Ethyl Acetate:Acetic Acid | 70:30:1 | A good starting point for initial separation. |
| Dichloromethane:Methanol | 98:2 to 95:5 | For more polar impurities. |
Visualizations
Experimental Workflow: Purification of this compound
Caption: A decision tree to guide troubleshooting during the purification process.
References
- ResearchGate. (n.d.). NMR labeling for compound 7.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Myocyte enhancer factor 2 (MEF2) modulators.
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0174579). Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Google Patents. (n.d.). Protein kinase B inhibitors.
-
PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
- BOC Sciences. (n.d.). 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid cas no.898791-25-8. Retrieved from a specific product page on the BOC Sciences website.
- BenchChem. (n.d.). Chlorophenyl)-7-oxoheptanoic Acid Analogs: A Guide to Structure-Activity Relationships. Retrieved from a specific technical guide on the BenchChem website.
-
Health and Safety Executive. (2022, July). Initial DAR. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 7-(tert-Butoxy)-7-oxoheptanoic acid. Retrieved from a specific product page on the Sigma-Aldrich website.
-
PubMed. (1978, June 25). 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase. Purification and molecular characterization of the phenylalanine-sensitive isoenzyme from Escherichia coli. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of dichlorophenyl isocyanate.
- Google Patents. (n.d.). Synthesis of desflurane.
- Thermo Fisher Scientific. (n.d.). Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection. Retrieved from a specific application note on the Thermo Fisher Scientific website.
Sources
Technical Support Center: Synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid
Welcome to the technical support center for the synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1,2-dichlorobenzene with pimelic anhydride or pimeloyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The primary challenge in this synthesis is controlling the regioselectivity of the acylation on the deactivated dichlorobenzene ring to favor the formation of the desired 3,4-isomer over other potential isomers.
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis?
The primary byproducts are positional isomers of the desired product. Due to the directing effects of the two chlorine atoms on the benzene ring, the incoming acyl group can attack different positions. The main expected byproduct is 7-(2,3-dichlorophenyl)-7-oxoheptanoic acid .
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, trace amounts of diacylated products may form under forcing conditions.[1] However, the deactivating nature of the acyl group makes this a minor concern.[2]
Q2: How can I identify the desired 3,4-isomer from the 2,3-isomer?
The most effective methods for distinguishing between these isomers are ¹H NMR, ¹³C NMR, and GC-MS.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic.
-
3,4-isomer: Will show a characteristic splitting pattern for the three aromatic protons. One proton will be a doublet, another a doublet of doublets, and the third a doublet.
-
2,3-isomer: Will also show signals for three aromatic protons, but with a different coupling pattern, likely two doublets and a triplet.
-
-
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbons will differ between the two isomers due to their different symmetry.
-
GC-MS Analysis: While the isomers will have the same mass, their fragmentation patterns in the mass spectrometer may show subtle differences. More importantly, they will likely have different retention times on a gas chromatography column, allowing for their separation and quantification.[3]
Table 1: Expected Analytical Data for Isomeric Products
| Compound | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals |
| This compound | 3 distinct signals | 6 distinct signals |
| 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | 3 distinct signals | 6 distinct signals |
Note: Specific chemical shifts and coupling constants would require experimental data for the pure compounds.
Q3: What reaction conditions favor the formation of the desired 3,4-isomer?
The regioselectivity of Friedel-Crafts acylation can be influenced by the choice of solvent and reaction temperature. The benzoylation of o-dichlorobenzene has been shown to predominantly yield the 3,4-disubstituted product.[4]
-
Solvent: Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Using a polar solvent like nitrobenzene can sometimes alter the isomer distribution.
-
Temperature: Running the reaction at lower temperatures can often increase the selectivity for the thermodynamically favored product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiment and provides a logical approach to resolving them.
Caption: A workflow for troubleshooting common issues in the synthesis.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: Aluminum chloride is extremely hygroscopic and will be deactivated by moisture.
-
Solution: Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively sequestering it.[5]
-
Solution: Use a stoichiometric amount of AlCl₃ relative to the pimelic anhydride/chloride.
-
-
Deactivated Aromatic Ring: The two chlorine atoms on the benzene ring are electron-withdrawing, making the ring less nucleophilic.
-
Solution: The reaction may require elevated temperatures or longer reaction times to proceed to completion.
-
Issue 2: The Major Product is the Undesired Isomer
Possible Causes and Solutions:
-
Reaction Kinetics vs. Thermodynamics: The kinetic product may be different from the thermodynamic product.
-
Solution: Vary the reaction temperature. Lower temperatures may favor the formation of one isomer, while higher temperatures may favor another.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the regioselectivity.
-
Solution: Experiment with different solvents, such as nitrobenzene or carbon disulfide, in addition to chlorinated solvents.
-
Issue 3: Difficulty in Separating the Isomeric Products
Possible Causes and Solutions:
-
Similar Physical Properties: Positional isomers often have very similar boiling points and polarities, making them difficult to separate by standard column chromatography or distillation.[6]
-
Solution 1: Fractional Crystallization: If the product is a solid, it may be possible to separate the isomers by fractional crystallization from a suitable solvent or solvent mixture.
-
Solution 2: Derivatization: Convert the carboxylic acid to an ester or an amide. The different steric and electronic properties of the resulting derivatives may allow for easier separation by chromatography. The desired derivative can then be hydrolyzed back to the carboxylic acid.
-
Solution 3: Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can often provide baseline separation of isomers.
-
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 1,2-dichlorobenzene and the chosen solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride in portions.
-
Dissolve pimelic anhydride or pimeloyl chloride in the solvent and add it dropwise to the stirred reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature or heat to reflux for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Fractional Crystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., toluene, heptane, or a mixture).
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, cool the mixture further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor by NMR or GC-MS to determine the isomeric ratio.
-
Repeat the crystallization process with the enriched fraction until the desired purity is achieved.
References
-
Chem W. Friedel-Crafts acylation and alkylation | Electrophilic Aromatic Substitution Reactions. YouTube; 2020. Available from: [Link]
-
ScienceOpen. Supporting Information. ScienceOpen. Available from: [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. National Institutes of Health. Available from: [Link]
-
Friedel-Crafts acylation of benzene. Available from: [Link]
-
Khan S. Friedel-Crafts acylation. Khan Academy. Available from: [Link]
- Separation of dichlorobenzene isomers. Google Patents.
-
Benzene. Wikipedia. Available from: [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available from: [Link]
-
The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available from: [Link]
-
Friedel-Crafts Acylation. SynArchive. Available from: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available from: [Link]
- Separation of position isomers. Google Patents.
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. waters.com [waters.com]
Technical Support Center: Optimizing Synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. Here, we will delve into troubleshooting common issues, provide detailed experimental protocols, and explain the chemical principles behind our recommendations.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 1,2-dichlorobenzene with a pimelic acid derivative.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in a Friedel-Crafts acylation. Several factors can contribute to this issue.
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I fix it?
Answer: A low yield in this specific Friedel-Crafts acylation can often be traced back to a few critical factors related to the reactants and reaction conditions.
-
Deactivated Aromatic Ring: The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] This is a primary hurdle to overcome.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][3] Any water present in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, not just catalytic amounts.[4] This is because the ketone product forms a stable complex with the catalyst, effectively taking it out of the reaction cycle.[4][5]
-
Suboptimal Reaction Temperature: Temperature control is crucial. While some reactions require heat to proceed, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][4]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | Increase AlCl₃ to 2.2 - 3.0 equivalents. | A stoichiometric excess of AlCl₃ is often necessary to drive the reaction to completion, especially with a deactivated substrate like 1,2-dichlorobenzene.[2] One equivalent is consumed by complexation with the acylating agent, and another with the ketone product. The excess ensures catalytic activity. |
| Reaction Temperature | Start at 0-5 °C during the addition of the acylating agent, then slowly warm to room temperature, and finally heat to 40-60 °C. | Gradual temperature increase allows for controlled formation of the acylium ion and minimizes side reactions at the initial stages. Subsequent heating provides the necessary activation energy for the reaction to proceed with the deactivated ring.[6] |
| Solvent | Use 1,2-dichloroethane or nitrobenzene. | These solvents are suitable for Friedel-Crafts reactions. Nitrobenzene, in particular, can help to dissolve the starting materials and the catalyst complex.[7] Ensure the solvent is rigorously dried before use. |
| Reagent Purity | Use freshly opened or purified pimelic anhydride or pimeloyl chloride and 1,2-dichlorobenzene. | Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.[1] |
Issue 2: Formation of Multiple Products and Isomers
The presence of multiple spots on a TLC plate or several peaks in your GC-MS/LC-MS indicates the formation of undesired byproducts.
Question: I'm observing the formation of multiple products in my reaction mixture. What could be the reason, and how can I improve the selectivity?
Answer: In the Friedel-Crafts acylation of 1,2-dichlorobenzene, the primary desired product is the 3,4-disubstituted isomer due to the directing effects of the chlorine atoms. However, other isomers can form.
-
Isomer Formation: The two chlorine atoms are ortho, para-directing. In 1,2-dichlorobenzene, this leads to substitution primarily at the 4-position, giving the desired 3,4-dichloro isomer. However, some substitution can occur at the 3-position, leading to the 2,3-dichloro isomer.[7]
-
Polysubstitution: While less common in acylation compared to alkylation, if the reaction conditions are too harsh (e.g., very high temperature or a large excess of a highly reactive acylating agent), there's a possibility of further reactions on the product.[1] However, the acyl group is deactivating, making a second acylation less favorable.[1][8]
Improving Selectivity:
| Strategy | Action | Rationale |
| Control Temperature | Maintain a lower reaction temperature for a longer duration. | Lower temperatures generally favor the thermodynamically more stable product and can reduce the formation of kinetic byproducts and decomposition products.[3][6] |
| Order of Addition | Slowly add the acylating agent (pimelic anhydride or pimeloyl chloride) to the mixture of 1,2-dichlorobenzene and AlCl₃. | This ensures that the concentration of the highly reactive acylium ion is kept low, minimizing potential side reactions. |
| Choice of Acylating Agent | Pimelic anhydride is often preferred over pimeloyl chloride. | Anhydrides are generally less reactive than acyl chlorides, which can lead to a more controlled reaction and higher selectivity.[9] |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) reacts with the acylating agent (e.g., pimelic anhydride) to form a highly electrophilic acylium ion.[10]
-
Electrophilic Attack: The electron-rich aromatic ring of 1,2-dichlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[11]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃.[5]
-
Workup: The reaction is quenched with acid and water to break up the aluminum complex and isolate the final product.[4]
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A2: Yes, other Lewis acids can be used, but their effectiveness will vary. Ferric chloride (FeCl₃) is a common alternative, though it is generally less reactive than AlCl₃. Boron trifluoride (BF₃) can also be used, but it is a gas and can be more difficult to handle. For a deactivated substrate like 1,2-dichlorobenzene, a strong Lewis acid like AlCl₃ is typically required for good conversion. More modern and "greener" catalysts, such as metal triflates or phosphotungstic acid encapsulated in metal-organic frameworks, have also been explored for Friedel-Crafts acylations, often under milder conditions.[12][13]
Q3: How do I properly set up and run the reaction under anhydrous conditions?
A3: Maintaining anhydrous (dry) conditions is critical for the success of this reaction.
-
Glassware: All glassware (reaction flask, condenser, dropping funnel) should be oven-dried at >120 °C for several hours or flame-dried under vacuum and then cooled under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous grade solvents. If necessary, solvents like dichloromethane can be distilled from a drying agent such as calcium hydride.[3] Solid reagents should be of the highest purity and handled in a glovebox or under an inert atmosphere if they are particularly hygroscopic.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.
Q4: What is the best way to purify the final product?
A4: Purification of this compound typically involves a combination of extraction and recrystallization.
-
Aqueous Workup: After quenching the reaction with ice and acid, the product will likely be in an organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Base Wash: Wash the combined organic layers with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted pimelic acid. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer.
-
Acidification and Extraction: Acidify the aqueous basic layer with concentrated HCl to a pH of ~1. This will precipitate the carboxylic acid product. Extract the product back into an organic solvent.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.
III. Experimental Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Pimelic anhydride
-
Aluminum chloride (anhydrous)
-
1,2-Dichloroethane (anhydrous)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 1,2-dichloroethane, followed by 1,2-dichlorobenzene (1.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 eq) to the stirred solution.
-
Acylating Agent Addition: Dissolve pimelic anhydride (1.1 eq) in 1,2-dichloroethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it over a mixture of crushed ice and concentrated HCl with vigorous stirring. This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization.
IV. References
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. Retrieved from
-
BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Retrieved from
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from
-
ResearchGate. Optimized condition of Friedel-Crafts acylation. Retrieved from
-
BenchChem. (2025). Optimizing Friedel-Crafts reaction conditions for acyl chlorides. Retrieved from
-
ResearchGate. Optimization of Reaction Conditions. Retrieved from
-
Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from
-
Sigma-Aldrich. Friedel–Crafts Acylation. Retrieved from
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from
-
Wikipedia. Friedel–Crafts reaction. Retrieved from
-
BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the mass spectrometric analysis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common fragmentation issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected molecular ion peak for this compound. What are the potential causes and solutions?
A1: The absence or low intensity of the molecular ion peak (M+) is a common challenge, particularly with aliphatic carboxylic acids.[1][2][3] Several factors related to both the molecule's structure and the analytical conditions can contribute to this issue.
Underlying Causes:
-
Inherent Instability: The molecular ion of a linear carboxylic acid can be energetically unstable and prone to rapid fragmentation upon ionization.[4]
-
Ionization Technique: The choice of ionization method significantly impacts the abundance of the molecular ion. Electrospray ionization (ESI), a soft ionization technique, is generally preferred for preserving the molecular ion of such compounds.
-
Source Conditions: In-source fragmentation can occur if the ion source temperature or voltages are too high, causing the molecule to fragment before it is even mass analyzed.
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot the absence of a molecular ion peak:
Caption: Troubleshooting workflow for an absent molecular ion peak.
Step-by-Step Protocol:
-
Confirm Ionization Mode: For a carboxylic acid, negative ion mode ESI is typically most effective as it readily forms the [M-H]⁻ ion.
-
Optimize Source Parameters:
-
Decrease the ion source temperature in increments of 10-20°C.
-
Reduce the cone or fragmentor voltage. High voltages can induce in-source fragmentation.
-
-
Mobile Phase Composition: Ensure the mobile phase pH is appropriate to facilitate deprotonation of the carboxylic acid (typically pH > pKa). The use of basic modifiers may be necessary.
-
Sample Integrity: Verify that the sample has not degraded. Re-prepare a fresh sample if necessary.
Q2: I am observing an unusual isotopic pattern, particularly a prominent M+2 peak. Is this expected for my compound?
A2: Yes, this is an expected and characteristic feature of your compound. The presence of two chlorine atoms in this compound will produce a distinct isotopic pattern.
Scientific Rationale:
Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[5] This natural isotopic distribution leads to a characteristic pattern in the mass spectrum for chlorine-containing compounds.
-
One Chlorine Atom: A compound with one chlorine atom will exhibit an M+ peak and an M+2 peak with an intensity ratio of approximately 3:1.[5]
-
Two Chlorine Atoms: For a molecule with two chlorine atoms, like yours, you will observe an M+ peak, an M+2 peak, and an M+4 peak. The expected intensity ratio for these peaks is approximately 9:6:1.[5]
Data Interpretation Table:
| Ion | Contributing Isotopes | Expected Relative Intensity |
| M+ | Both ³⁵Cl | ~100% (base isotopic peak) |
| M+2 | One ³⁵Cl, one ³⁷Cl | ~65% |
| M+4 | Both ³⁷Cl | ~10% |
Troubleshooting:
If the observed isotopic pattern deviates significantly from the expected 9:6:1 ratio, consider the following:
-
Co-eluting Impurities: A co-eluting compound could be interfering with the isotopic pattern. Review your chromatography to ensure peak purity.
-
Detector Saturation: If the M+ peak is extremely intense, the detector may be saturated, leading to an inaccurate measurement of the isotopic ratios. Dilute your sample and re-inject.
Q3: What are the expected fragmentation pathways for this compound in CID, and what are the common fragment ions I should look for?
A3: The fragmentation of this compound is governed by its functional groups: the aromatic ketone and the aliphatic carboxylic acid. Collision-Induced Dissociation (CID) will likely induce fragmentation at several key points in the molecule.
Predicted Fragmentation Pathways:
Caption: Predicted fragmentation pathways for this compound.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a characteristic fragmentation for ketones.[6] The bond between the carbonyl carbon and the adjacent carbon of the heptanoic acid chain is likely to cleave, resulting in a stable dichlorobenzoyl fragment.
-
McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement.[1][7] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, resulting in the loss of a neutral alkene.
-
Loss of Water and Carbon Dioxide: In negative ion mode, the deprotonated carboxylic acid can readily lose a molecule of water or carbon dioxide.[8]
Common Fragment Ions to Expect:
| m/z (Negative Mode) | Proposed Structure/Loss | Fragmentation Pathway |
| [M-H-18]⁻ | Loss of H₂O | Dehydration of the carboxylic acid |
| [M-H-44]⁻ | Loss of CO₂ | Decarboxylation of the carboxylate |
| 173/175/177 | Dichlorobenzoyl anion | Alpha-cleavage |
| Varies (even mass) | Product of McLafferty Rearrangement | McLafferty Rearrangement |
Q4: My signal intensity is very low. How can I improve the sensitivity for my analyte?
A4: Low signal intensity can be frustrating and can stem from a variety of factors, from sample preparation to instrument settings.[9]
Troubleshooting Low Signal Intensity:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Optimization Steps:
-
Sample Preparation:
-
Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you won't see a strong signal.
-
Solvent: The sample should be dissolved in a solvent compatible with your mobile phase to ensure good peak shape and ionization.[10]
-
-
Liquid Chromatography:
-
Mobile Phase: For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferable.[10] Ensure the mobile phase contains an appropriate modifier (e.g., a small amount of base in negative mode) to enhance ionization.
-
Gradient: Optimize your LC gradient to ensure your analyte elutes in a region with good ionization efficiency (i.e., optimal solvent composition).
-
-
Mass Spectrometer Parameters:
-
Spray Voltage: Optimize the electrospray voltage. A voltage that is too high or too low can lead to an unstable spray and poor signal.[10]
-
Gas Flows: Nebulizer and drying gas flows are critical for proper desolvation. Optimize these parameters for your specific flow rate and mobile phase composition.
-
Instrument Calibration and Maintenance: Regularly tune and calibrate your mass spectrometer.[9] A dirty ion source is a common cause of poor sensitivity.
-
Q5: I am observing poor peak shape (tailing or fronting). What could be the cause for my halogenated compound?
A5: Poor peak shape for halogenated compounds can be attributed to several factors, including interactions with the analytical column and issues with the sample solvent.[11]
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[11] Try diluting your sample.
-
Secondary Interactions: The dichlorophenyl group may have secondary interactions with the stationary phase of your column, leading to peak tailing.
-
Solution: Consider using a column with a different stationary phase or end-capping. Also, ensure your mobile phase has sufficient ionic strength to minimize these interactions.
-
-
Injector and Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Sample Degradation: Some halogenated compounds can degrade at high temperatures in the injector port, leading to distorted peaks.[11]
-
Solution: Optimize the injector temperature to the lowest practical value.
-
References
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- ResearchGate. (n.d.).
- Unknown. (n.d.).
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Benchchem. (n.d.).
- JoVE. (2024).
- Chemistry LibreTexts. (2023).
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Chemguide. (n.d.).
- Element Lab Solutions. (n.d.).
- eGyanKosh. (n.d.).
- PubMed Central. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.
- PubMed Central. (n.d.).
- Covance Laboratories, Inc. (2014).
- Chemistry LibreTexts. (2023).
- YouTube. (2023).
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Solution Stability
Welcome to the technical support center for 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles and implementing proactive stability-indicating protocols, you can ensure the integrity and reproducibility of your experimental results.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on established principles of organic chemistry and data from structurally similar keto-heptanoic acids. It is crucial to perform compound-specific stability studies for your particular application and storage conditions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
A decrease in concentration is a common indicator of compound instability. Several factors could be at play, primarily chemical degradation. The likely degradation pathways in an aqueous or protic solvent environment are hydrolysis, oxidation, and photodegradation.[1][2] It is also possible that the compound is adsorbing to the surface of your storage container, especially if it is made of certain types of plastic.[1][2]
To identify the specific cause, a systematic approach is recommended. Consider the following:
-
Hydrolysis: The ketone and carboxylic acid functional groups in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. While ketones are generally more stable to hydrolysis than esters, extreme pH values can catalyze this degradation.[1][2]
-
Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to air can lead to oxidative degradation of the molecule.[1]
-
Photodegradation: Compounds containing a dichlorophenyl ketone moiety can be sensitive to light, particularly UV radiation.[2] Exposure to ambient light over extended periods may also contribute to degradation.
-
Adsorption: Hydrophobic compounds can adsorb to the surfaces of plastic containers. Using glass or low-binding polypropylene containers can mitigate this issue.[1][2]
A forced degradation study is the most effective way to pinpoint the primary degradation pathway.
Question 2: My solution of this compound has developed a yellow tint. What does this indicate?
A change in the color of a solution, such as the appearance of a yellow tint, is often a visual cue for chemical degradation.[1] This discoloration could be a result of:
-
Oxidative Degradation: Oxidation reactions can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light can induce chemical reactions that produce colored degradants.
To prevent this, it is advisable to prepare solutions fresh and protect them from light by using amber vials or storing them in the dark.[1][2] Purging the solution with an inert gas like nitrogen or argon can also help to minimize oxidation.[1]
Question 3: I've observed the formation of a precipitate in my aqueous solution. What should I do?
Precipitate formation can be due to either low solubility or the formation of a less soluble degradation product.[2]
-
Solubility Issues: The aqueous solubility of this compound is expected to be pH-dependent. At a pH below the pKa of the carboxylic acid group (typically around 4-5), the compound will be in its less soluble, protonated form. To improve solubility, consider adjusting the pH to be above the pKa, which will convert the carboxylic acid to its more soluble carboxylate salt form.[1][2]
-
Degradation Product: If the precipitate is not the parent compound, it is likely a degradation product with lower solubility in your chosen solvent system. In this case, it is crucial to characterize the precipitate using analytical techniques like HPLC-MS to identify the degradant and understand the degradation pathway.
Question 4: How can I perform a forced degradation study to understand the stability of my compound?
A forced degradation study, also known as stress testing, is a critical step in identifying potential degradation pathways and developing a stability-indicating analytical method. Here is a general protocol:
Experimental Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile or methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Water bath or incubator
-
Amber vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.[1][2]
-
Sample Preparation for Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a vial.[2]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a vial.[2]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water in a vial.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a vial.
-
Photodegradation: Expose a solution of the compound in a clear vial to a light source (e.g., a photostability chamber). Wrap a control sample in aluminum foil.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 60°C).
-
-
Stress Conditions: Incubate the prepared samples under the specified conditions (e.g., 60°C for 24 hours for hydrolysis and thermal degradation).[2]
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a suitable analytical method like HPLC to determine the percentage of degradation and identify any degradation products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
While specific stability data is unavailable, based on the properties of similar compounds, the following storage conditions are recommended to maximize stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. | Lower temperatures slow down the rate of chemical degradation reactions.[3] |
| Light | Protect solutions from light by storing them in amber vials or in the dark. | The dichlorophenyl ketone moiety may be susceptible to photodegradation.[2] |
| pH | Maintain a pH range of 6-8 for aqueous solutions. | Extreme acidic or basic conditions can catalyze hydrolysis.[1] |
| Atmosphere | For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. | This minimizes the risk of oxidative degradation.[1] |
| Container | Use glass or low-binding polypropylene containers. | To prevent adsorption of the compound to the container surface.[1][2] |
Q2: Which solvents are most suitable for dissolving this compound to ensure maximum stability?
For stock solutions, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally preferred for long-term storage as they are less likely to participate in degradation reactions. For aqueous experimental buffers, it is crucial to control the pH and minimize the time the compound spends in the aqueous environment, especially at elevated temperatures.
Q3: What are the potential degradation products I should be looking for in my analysis?
Based on the structure of this compound, potential degradation products could arise from:
-
Hydrolysis: While the ketone is relatively stable, under harsh conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group could occur.
-
Oxidation: Oxidation may lead to the formation of smaller carboxylic acids and aromatic acids.[2]
-
Photodegradation: Reactions involving the dichlorophenyl group are possible.[2]
Identifying the specific degradation products requires the use of advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]
Part 3: Visualization & Formatting
Experimental Workflow: Assessing Solution Stability
The following diagram outlines a systematic workflow for assessing the stability of your this compound solution.
Caption: Workflow for assessing the stability of a compound in solution.
Logical Relationship: Factors Influencing Stability
This diagram illustrates the key factors that can influence the stability of this compound in solution and the potential degradation pathways.
Caption: Factors influencing compound stability and potential degradation pathways.
References
- BenchChem. (n.d.). Stability issues of 6-Oxoheptanoic acid in aqueous solutions.
- BenchChem. (n.d.). Stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution.
- BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
Sources
"how to increase the purity of synthesized 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid"
Welcome to the technical support center for the synthesis and purification of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this valuable keto acid intermediate. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt these protocols to your specific needs.
Section 1: Frequently Asked Questions (FAQs) - Initial Purity Assessment
Before embarking on a purification strategy, a thorough assessment of the crude product is essential. This initial analysis will inform the most efficient path to obtaining your target compound at the desired purity.
Q1: How can I get a quick and effective preliminary assessment of my crude product's purity?
A1: A combination of Thin-Layer Chromatography (TLC) and melting point analysis is the most efficient approach for an initial purity assessment.
-
Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative snapshot of the number of components in your crude mixture. Spot your crude material alongside your starting materials on a silica gel plate. A suitable mobile phase (eluent) for this compound would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid (e.g., Hexanes:Ethyl Acetate:Acetic Acid 70:30:1). The acetic acid helps to prevent "streaking" of the carboxylic acid spot on the silica plate[1]. A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a range of temperatures. Compare the observed melting point of your crude product to the literature value. A broad melting range significantly below the expected value is a strong indicator of impurity.
Q2: My synthesis involved a Friedel-Crafts acylation. What are the most common impurities I should expect?
A2: The Friedel-Crafts acylation, while powerful, can generate several predictable impurities[2][3][4]. Understanding these will guide your purification strategy.
-
Unreacted Starting Materials: The most common impurities are unreacted 1,2-dichlorobenzene and pimelic anhydride (or its corresponding acyl chloride).
-
Positional Isomers: Although the 3,4-dichloro substitution pattern directs the acylation, minor amounts of other isomers (e.g., acylation at the 2- or 5-position) can sometimes form, depending on the reaction conditions. These isomers often have very similar polarities to the desired product, making them challenging to separate.
-
Polyacylated Products: While the ketone product of a Friedel-Crafts acylation is deactivated towards further substitution, under harsh conditions, a second acylation on the aromatic ring is possible, though typically a minor side product[3].
-
Lewis Acid Complex: The ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃)[4]. Incomplete quenching of the reaction can leave residual aluminum salts in your crude product.
Section 2: Primary and Advanced Purification Protocols
Based on the nature of your crude product (solid, oil) and the impurities identified, you can select the most appropriate purification method.
Q3: My crude product is a solid. What is the most straightforward purification method to try first?
A3: For solid crude products, recrystallization is the most efficient and scalable first-line purification technique. The principle is to dissolve the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities behind in the solvent.
The key to successful recrystallization is selecting the right solvent. The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Have a relatively low boiling point for easy removal after purification[5].
-
Not react with the compound.
For an aromatic keto acid like this compound, a solvent system approach is often effective.
| Solvent System Component 1 (Solubilizing) | Solvent System Component 2 (Precipitating) | Rationale & Comments |
| Toluene | Hexanes / Heptane | Toluene's aromatic nature will effectively dissolve the dichlorophenyl ring at elevated temperatures. Adding a nonpolar alkane will decrease solubility upon cooling, inducing crystallization. Toluene has a high boiling point, so ensure thorough drying under vacuum[5]. |
| Ethanol | Water | The polar protic nature of ethanol will dissolve the keto acid, especially when hot. The carboxylic acid group can hydrogen bond with water, but the large organic backbone limits solubility. Adding water as an anti-solvent can effectively induce crystallization[6]. |
| Ethyl Acetate | Hexanes | A classic and effective combination. Ethyl acetate is a good solvent for moderately polar compounds. The addition of hexanes reduces the overall polarity of the solvent system, causing the desired product to precipitate upon cooling[6]. |
Q4: How do I perform an effective recrystallization for this specific compound?
A4: Here is a detailed, step-by-step protocol for recrystallization.
Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solvent systems from the table above on a small scale. Place a few milligrams of your crude product in a test tube and add the solubilizing solvent (e.g., Toluene) dropwise while heating until the solid dissolves.
-
Dissolution: Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Toluene) needed to fully dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, residual catalyst salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Add the second solvent (anti-solvent, e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity). Add a few drops of the hot primary solvent to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the anti-solvent (e.g., cold hexanes) to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
Purity Check: Assess the purity of the recrystallized product using TLC and melting point analysis as described in Q1.
Q5: Recrystallization improved purity but didn't remove all impurities. What is the next logical step?
A5: If recrystallization fails to yield a product of sufficient purity, column chromatography is the next and most powerful purification technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase flows through it.
Workflow for Purification and Analysis
Caption: Decision workflow for purifying this compound.
Q6: How do I develop an effective column chromatography protocol for this keto acid?
A6: Developing a robust chromatography protocol involves careful selection of the stationary and mobile phases.
-
Stationary Phase: Standard silica gel (SiO₂) is the most common and appropriate choice for this compound[7].
-
Mobile Phase (Eluent) Development: The key is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.40 on a TLC plate. This provides the best separation.
-
Start with the solvent system you used for TLC analysis (e.g., 7:3 Hexanes:Ethyl Acetate).
-
If the Rf is too high (spot travels too far), the eluent is too polar. Increase the proportion of the nonpolar solvent (Hexanes).
-
If the Rf is too low (spot barely moves), the eluent is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).
-
Crucially, add a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent mixture. Carboxylic acids can interact with the slightly acidic silica gel in complex ways, leading to significant band broadening or "tailing" on the column. The added acid protonates the carboxylate group, minimizing these interactions and resulting in sharper, well-defined bands[1].
-
Protocol: Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. A general rule is to use a 40:1 to 100:1 ratio by weight of silica gel to crude product. Pack the column as a slurry using your chosen nonpolar solvent (e.g., Hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with your pre-determined mobile phase. Apply gentle air pressure ('flash' chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
Section 3: Purity Confirmation
Q7: I have a purified product. How can I definitively confirm its purity and chemical identity?
A7: A combination of spectroscopic methods and physical property measurement is required for unambiguous confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of all the different types of protons and their connectivity. You should be able to identify signals for the aromatic protons, the methylene protons adjacent to the ketone and carboxylic acid, and the other methylene protons in the aliphatic chain. Integration of these signals should match the expected proton count.
-
¹³C NMR: This will show a distinct signal for each unique carbon atom, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For this compound (C₁₃H₁₄Cl₂O₃), the expected molecular weight is approximately 289.15 g/mol [8]. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups. Look for a strong C=O stretch for the ketone (around 1680 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹) and C=O stretch (around 1710 cm⁻¹) for the carboxylic acid.
-
Final Melting Point: A sharp melting point that matches the literature value is a strong final confirmation of high purity.
By following this structured approach of analysis, targeted purification, and final confirmation, researchers can confidently and efficiently increase the purity of their synthesized this compound.
References
-
Column chromatography of carboxylic acids? (2016). Reddit r/chemistry. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
- Method of producing keto acids. (1970). Google Patents (US3524877A).
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. Available at: [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Myocyte enhancer factor 2 (MEF2) modulators. (2022). Google Patents (US11230524B2).
- Preparation of dichlorophenyl isocyanate. (1969). Google Patents (US3449397A).
-
Friedel-Crafts Acylation Lab Report. (n.d.). Bartleby.com. Available at: [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). ACS Publications, Energy & Fuels. Available at: [Link]
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2022). NIH Public Access. Available at: [Link]
-
Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]
-
Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. (2019). Frontiers in Immunology. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit r/chemistry. Available at: [Link]
-
Reduction of aromatic ketones. (2019). YouTube. Available at: [Link]
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020). Royal Society of Chemistry. Available at: [Link]
-
Column chromatography. (n.d.). Columbia University. Available at: [Link]
- Synthetic method of 7-chloro-2-oxoheptanoic acid. (2005). Google Patents (CN1587248A).
-
7-Oxoheptanoic acid. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. 7-(2,4-DICHLOROPHENYL)-7-OXOHEPTANOIC ACID, CasNo.898791-25-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
"avoiding side reactions in the synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid"
Technical Support Center: Synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating side reactions to improve yield and purity.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective, this reaction is prone to several side reactions that can complicate purification and reduce the overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Isolating and Preventing Side Reactions
This section addresses specific experimental issues, their root causes, and actionable solutions to enhance the regioselectivity and efficiency of your synthesis.
Issue 1: Low Yield of the Desired Product with Significant Amounts of an Isomeric Impurity
-
Question: My reaction is producing a mixture of keto-acid isomers. How can I improve the selectivity for the desired this compound?
-
Root Cause Analysis: The formation of isomeric products is a common challenge in Friedel-Crafts acylation of substituted benzenes.[1] In the case of 1,2-dichlorobenzene, the two chlorine atoms are ortho- and meta-directing electron-withdrawing groups. This leads to acylation at different positions on the aromatic ring. The primary competing isomer is typically 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid. The regioselectivity is highly dependent on reaction conditions which influence the kinetic versus thermodynamic product distribution.[2]
-
Solutions & Protocols:
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product.[3] Maintaining a consistent temperature, often between 0°C and room temperature, can significantly improve the isomeric ratio.
-
Solvent Optimization: The choice of solvent can influence regioselectivity. Less polar solvents may be preferable.
-
Order of Addition: Adding the aromatic compound (1,2-dichlorobenzene) to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity.[1]
Protocol: Optimized Acylation for Improved Regioselectivity
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to an anhydrous solvent (e.g., dichloromethane).
-
Complex Formation: Cool the suspension to 0°C in an ice bath. Slowly add pimeloyl chloride or pimelic anhydride to the stirred suspension to form the acylium ion complex.
-
Substrate Addition: Slowly add 1,2-dichlorobenzene to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[1]
-
Issue 2: Formation of a Diacylated Byproduct
-
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a diacylated product. How can I prevent this?
-
Root Cause Analysis: While the acyl group introduced in a Friedel-Crafts acylation is deactivating, preventing a second acylation, polysubstitution can still occur under certain conditions, especially with incorrect stoichiometry.[1][4]
-
Solutions & Protocols:
Issue 3: Incomplete Reaction or Low Conversion
-
Question: My reaction is sluggish and a significant amount of starting material remains even after an extended reaction time. What could be the issue?
-
Root Cause Analysis: Several factors can lead to an incomplete reaction:
-
Inactive Catalyst: Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by moisture.[1]
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive.[1][5]
-
Deactivated Aromatic Substrate: 1,2-Dichlorobenzene is a relatively deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms.
-
-
Solutions & Protocols:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents and reagents. Use a fresh, unopened container of the Lewis acid if possible.[1]
-
Catalyst Loading: Increase the molar ratio of the Lewis acid to the limiting reagent. Ratios of 1.1 to 2.0 equivalents are common.[1]
-
Temperature Adjustment: While lower temperatures are good for selectivity, the activation energy for the reaction must be overcome. If the reaction is too slow, a gradual and careful increase in temperature while monitoring for side product formation may be necessary.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the main side reaction leading to isomeric products?
-
A1: The formation of isomeric products arises from the electrophilic attack of the acylium ion at different positions on the 1,2-dichlorobenzene ring. The chlorine substituents direct the incoming electrophile to the ortho and para positions relative to themselves. This results in a mixture of products where the acyl group is attached at various available positions on the ring. The exact ratio of these isomers is a complex interplay of electronic and steric effects, as well as reaction conditions.[2]
-
-
Q2: Can I use a different Lewis acid catalyst besides aluminum chloride?
-
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is generally the most common and often the most reactive for this type of transformation. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. It is advisable to perform small-scale test reactions to determine the optimal catalyst for your specific conditions.
-
-
Q3: How can I effectively purify the final product from the side products?
-
A3: Recrystallization is a common and effective method for purifying the desired this compound from its isomers and other impurities. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, hexane, or mixtures thereof.[1] Column chromatography can also be employed for more challenging separations.
-
-
Q4: Are there any alternative synthetic routes that avoid these side reactions?
-
A4: While Friedel-Crafts acylation is the most direct route, other multi-step synthetic strategies could be considered. These might involve the use of organometallic reagents or protecting group strategies to achieve higher regioselectivity, though they would likely be more complex and less atom-economical.
-
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.
Main Reaction Pathway
Caption: Desired synthetic pathway to the target molecule.
Common Side Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Welcome to the technical support guide for the scale-up synthesis of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth guidance on overcoming the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on ensuring a safe, efficient, and reproducible process.
The primary and most established route to this molecule is the Friedel-Crafts acylation of 1,2-dichlorobenzene with a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While effective, this reaction class presents significant scale-up challenges, primarily related to managing its exothermic nature and handling the required reagents safely.[3][4][5]
This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for resolving specific in-process issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for scaling up this compound?
A1: The most industrially viable route is the Friedel-Crafts acylation.[2][6] This involves reacting 1,2-dichlorobenzene with either pimelic anhydride or pimeloyl chloride in the presence of a stoichiometric amount of anhydrous aluminum chloride (AlCl₃).[6][7] Pimeloyl chloride is generally more reactive, but pimelic anhydride can also be used, sometimes requiring slightly more forcing conditions.[1][8]
Q2: What are the primary safety concerns during the scale-up of this process?
A2: The two main hazards are:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic.[4][7] Without adequate cooling and controlled reagent addition, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[3]
-
Quenching: The quenching of the aluminum chloride catalyst with water is extremely violent and exothermic, releasing large volumes of corrosive hydrogen chloride (HCl) gas.[9][10][11] This step must be meticulously planned and executed in a well-ventilated area with appropriate safety equipment.
Q3: Why is a stoichiometric amount of AlCl₃ required, and not a catalytic amount?
A3: A stoichiometric amount of AlCl₃ is necessary because it forms a complex with the ketone product as it is formed.[6] This complex deactivates the product towards further acylation, preventing polysubstitution.[1][6] The Lewis acid also complexes with the acylating agent to form the reactive acylium ion.[12] Because the product complex is stable, the AlCl₃ is consumed in the reaction and is not regenerated, hence the need for a stoichiometric quantity.
Q4: What is a typical solvent for this reaction at scale?
A4: 1,2-Dichlorobenzene, being one of the reactants, can often serve as the solvent if used in sufficient excess. This simplifies raw material handling and downstream solvent recovery. Alternatively, inert chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, although their use may be restricted due to environmental regulations.
Q5: What are the critical process parameters (CPPs) to monitor during the reaction?
A5: The most critical parameters are:
-
Temperature: Must be strictly controlled throughout the AlCl₃ addition and reaction phase.
-
Addition Rate: The rate of addition of the acylating agent or AlCl₃ dictates the rate of heat generation.[3]
-
Agitation: Efficient stirring is crucial to ensure homogenous mixing and prevent localized "hot spots."
-
Reaction Completion: Monitored by techniques like HPLC, TLC, or GC to ensure full conversion of the starting material.
Process Workflow & Logic
The diagram below outlines the general manufacturing workflow for this compound, highlighting the key stages from raw material charging to final product isolation.
Caption: General Manufacturing Workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, providing potential causes and actionable solutions.
Problem 1: Reaction Stalls or Incomplete Conversion
Q: My reaction monitoring (HPLC) shows significant starting material remaining even after the recommended reaction time. What could be the cause?
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive AlCl₃ | Anhydrous AlCl₃ is extremely hygroscopic.[10][11] Exposure to atmospheric moisture hydrolyzes it, reducing its activity. You may notice the AlCl₃ is clumpy rather than a free-flowing powder. | Procure fresh, high-quality anhydrous AlCl₃. Handle it under an inert atmosphere (e.g., nitrogen blanket) and charge it quickly to the reactor.[11] |
| Insufficient Stoichiometry | An error in calculating the molar equivalents of AlCl₃ or the acylating agent can lead to incomplete reaction. | Verify the purity and assay of all raw materials. Re-calculate stoichiometry, ensuring at least 1.1 equivalents of AlCl₃ relative to the acylating agent are used to drive the reaction to completion. |
| Poor Mass Transfer | At a larger scale, inadequate agitation can lead to poor mixing of the reactants, creating localized areas where the reaction does not proceed. | Increase the agitation speed. Ensure the reactor's impeller design is appropriate for solid-liquid slurries to keep the AlCl₃ complex suspended. |
| Low Reaction Temperature | While initial addition is done at low temperature for control, the reaction may require warming to room temperature or slightly above to proceed at a reasonable rate. | Once the exothermic addition is complete, allow the reaction to warm to ambient temperature (e.g., 20-25 °C) and monitor. If still slow, consider a controlled increase to 30-40 °C, but be prepared for a potential increase in side products. |
Problem 2: Dangerous and Uncontrolled Exotherm During Reaction or Quench
Q: During the addition of pimeloyl chloride, the reactor temperature is rising too quickly. Similarly, the quench procedure is extremely violent. How can I manage these exotherms?
| Potential Cause | Explanation & Validation | Recommended Solution |
| Addition Rate Too Fast | The primary driver of heat evolution is the rate of reaction.[3] Adding the limiting reagent too quickly will generate heat faster than the reactor's cooling system can remove it, leading to a temperature spike.[3][4] | Reduce the addition rate of the acylating agent. Use a dosing pump for precise, slow addition. Consider a "feed-on-demand" strategy where addition is paused if the temperature exceeds a set limit. |
| Inadequate Cooling | The reactor's cooling jacket may be insufficient for the batch size, or the coolant temperature may be too high. | Ensure the reactor is not oversized for the cooling capacity. Use a colder coolant (e.g., glycol chiller). For very large scales, reaction calorimetry studies are recommended to accurately model the heat flow and ensure proper engineering controls are in place.[13] |
| Uncontrolled Quench | Adding water directly to the reaction mass is extremely hazardous due to the rapid, uncontrolled hydrolysis of the AlCl₃-ketone complex.[9][10][14] | Never add water directly to the reactor. Instead, perform a "reverse quench." Prepare a separate vessel with a mixture of crushed ice and dilute hydrochloric acid. Slowly transfer the reaction mixture onto the vigorously stirred ice slurry. This ensures the ice absorbs the heat of hydrolysis instantly and the acid helps break up the aluminum complexes.[9] |
Problem 3: Low Isolated Yield After Work-Up
Q: The reaction appeared to go to completion by HPLC, but my final isolated yield is much lower than expected. Where could I be losing the product?
Q: My crude product looks like an oil or tar and is difficult to purify. What causes this and how can I fix it?
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Quench/Hydrolysis | If the aluminum-product complex is not fully hydrolyzed during the quench, the product can be lost to the aqueous layer or form intractable emulsions.[15] | Ensure sufficient acid (HCl) is used in the quench mixture. After quenching, the aqueous layer should be strongly acidic (pH < 1). Test the pH to confirm. |
| Product Loss to Aqueous Layer | The product is a carboxylic acid and has some water solubility, especially as its sodium salt if a basic wash is used prematurely. | During work-up, keep the aqueous layer acidic (pH 1-2) to ensure the product remains in its protonated, less soluble form. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery from the aqueous phase.[15] |
| Formation of Isomeric Impurities | Friedel-Crafts acylation on a substituted ring can lead to small amounts of isomeric byproducts, which can act as impurities that inhibit crystallization, causing the product to "oil out." | The primary desired product is para to the chloro group. Control the reaction temperature carefully, as higher temperatures can favor isomer formation. For purification, select a solvent system for crystallization that has high solubility for the desired product at elevated temperatures and low solubility at room temperature, while keeping impurities dissolved (e.g., Toluene, Ethyl Acetate/Heptane mixtures). |
| Side Reactions | At higher temperatures, or with impure starting materials, side reactions can lead to the formation of tarry, polymeric material. | Maintain strict temperature control. Ensure the 1,2-dichlorobenzene and acylating agent are of high purity. |
Troubleshooting Decision Logic
This flowchart provides a logical path for diagnosing low-purity issues encountered during scale-up.
Caption: Decision Tree for Purity Issues.
Key Experimental Protocols
Protocol 1: Scale-Up Friedel-Crafts Acylation (Illustrative)
Safety Warning: This reaction is highly exothermic and involves corrosive materials. It must be conducted in a suitable reactor with appropriate safety controls (pressure relief, emergency quench plan) and personal protective equipment (acid-resistant gloves, face shield, lab coat).[10][11]
-
Reactor Setup: Charge the reactor with 1,2-dichlorobenzene (4.0 molar equivalents). Begin aggressive agitation and inert the vessel with a nitrogen atmosphere.
-
Catalyst Charging: Cool the reactor to 0-5 °C using an external chiller. Once at temperature, charge anhydrous aluminum chloride (1.2 molar equivalents) in portions, ensuring the temperature does not exceed 10 °C.
-
Reagent Addition: Begin slow, dropwise addition of pimeloyl chloride (1.0 molar equivalent) via a dosing pump over 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to 20-25 °C. Hold at this temperature for 4-6 hours, monitoring for completion by taking aliquots for HPLC analysis.
-
Reaction Completion: The reaction is deemed complete when the area percent of the limiting starting material is <1.0% by HPLC.
Protocol 2: Controlled Quenching and Work-Up
-
Quench Vessel Prep: In a separate, appropriately sized vessel, prepare a quench mixture of crushed ice (10 parts by weight relative to reaction mass) and 3M hydrochloric acid (4 parts by volume). Ensure this vessel has powerful overhead stirring and is well-ventilated.
-
Reverse Quench: Cool the completed reaction mixture to 10-15 °C. Slowly transfer the reaction mixture via a pump or pressure transfer into the vigorously stirred ice/HCl slurry. The rate of transfer should be controlled to keep the quench vessel temperature below 20 °C.
-
Phase Separation: Once the transfer is complete, continue stirring for 30 minutes. Stop agitation and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Extract the remaining organic layer with 1M HCl followed by a brine wash.
-
Isolation: The resulting organic layer containing the product can then be concentrated and taken forward for purification by crystallization.
References
- Technical Support Center: Refining Work-up Procedures for Reactions Involving AlCl₃-THF. Benchchem.
- Safe and responsible disposal of aluminum chloride? Chemistry Stack Exchange.
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Princeton EHS.
- Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- General Chemical Procedures. Mühendislik ve Doğa Bilimleri Fakültesi.
- Process for purification of carboxylic acids. Google Patents.
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- Friedel-Crafts Acylation: alternative reagents. YouTube.
- Friedel–Crafts Acylation. Sigma-Aldrich.
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- Friedel-Crafts acylation (video). Khan Academy.
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- Myocyte enhancer factor 2 (MEF2) modulators. Google Patents.
- Exothermic and endothermic reactions. Monash University.
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- Exothermic, Endothermic, & Chemical Change. Energy Foundations for High School Chemistry.
- Experiment 1: Friedel-Crafts Acylation. University of Michigan.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
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- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
- Synthetic method of 7-chloro-2-oxoheptanoic acid. Google Patents.
- Preparation of dichlorophenyl isocyanate. Google Patents.
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Validation & Comparative
A Comparative Guide to the Reactivity of Dichlorophenyl Isomers in Chemical Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and ultimate yield. Among the vast array of available building blocks, dichlorobenzenes (C₆H₄Cl₂) are foundational intermediates.[1][2] However, the three structural isomers—1,2-dichlorobenzene (ortho), 1,3-dichlorobenzene (meta), and 1,4-dichlorobenzene (para)—exhibit remarkably different chemical behaviors. Understanding these nuances is paramount for predictable and optimized synthesis.
This guide provides an in-depth comparison of the reactivity of these three isomers across several key classes of organic reactions. We will delve into the electronic and steric factors that govern their behavior, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic designs.
Physical Properties at a Glance
Before exploring their chemical reactivity, it's useful to recognize the distinct physical properties of each isomer, which can influence reaction setup and product isolation. The high symmetry of the para isomer, for instance, allows for more efficient packing in a crystal lattice, resulting in a significantly higher melting point compared to its ortho and meta counterparts.[3]
| Property | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[1] | White crystalline solid[1] |
| Melting Point | -17 °C[1] | -25 °C[1] | 53 °C[1] |
| Boiling Point | 180 °C[1] | 173 °C[1] | 174 °C[1] |
| Key Uses | Solvent, herbicide precursor[2] | Insecticide, dye, and pharmaceutical intermediate[2] | Mothballs, deodorants, fumigant[2] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is highly sensitive to the electronic properties of the ring. For SNAr to proceed, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5]
Causality of Reactivity: The chlorine atoms in dichlorobenzenes are deactivating groups due to their inductive effect. However, for an SNAr reaction to occur efficiently on a dichlorobenzene ring itself (without additional activating groups), forcing conditions are typically required. The true differentiation between isomers becomes stark when an additional strong EWG, like a nitro group, is present on the ring. The position of this EWG relative to the leaving group (a chlorine atom) is critical.[6]
Comparative Analysis: Consider the reaction of dichloronitrobenzene isomers with a nucleophile like sodium methoxide.
-
High Reactivity: Isomers where a nitro group is positioned ortho or para to a chlorine atom will be highly reactive. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing significant stabilization.[7][8]
-
Low Reactivity: Isomers where the nitro group is meta to the chlorine atom are significantly less reactive. In this configuration, the negative charge of the intermediate cannot be delocalized onto the nitro group, offering poor stabilization.[5]
Therefore, the inherent structure of the dichlorophenyl isomer dictates which sites can be activated. For example, nitration of 1,2-dichlorobenzene can lead to 3,4-dichloronitrobenzene.[9] In this molecule, the nitro group is ortho to one chlorine and meta to the other, making the ortho chlorine the reactive site for SNAr.
Workflow for Comparing SNAr Reactivity
Caption: Workflow for SNAr reactivity comparison.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The substituents already on the ring determine both the overall reaction rate and the position of the incoming electrophile.
Causality of Reactivity: Chlorine is an interesting substituent in EAS. It is a deactivating group due to its strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic and slows the reaction rate compared to benzene. However, it is an ortho, para-director because the lone pairs on the chlorine can donate electron density through resonance (+M), stabilizing the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions.[10][11]
Comparative Analysis: When two chlorine atoms are present, their directing effects are additive.
-
1,2-Dichlorobenzene (ortho): The two chlorines direct to positions 3, 4, 5, and 6. The directing effects reinforce each other at positions 4 and 5. Position 4 is generally favored due to less steric hindrance.[12]
-
1,3-Dichlorobenzene (meta): All positions are ortho or para to one chlorine and meta to the other. The directing effects converge on positions 4 and 6 (ortho to one Cl, para to the other) and position 2 (ortho to both Cls). Position 2 is sterically hindered and highly deactivated, so substitution occurs primarily at position 4 (and its equivalent, 6).
-
1,4-Dichlorobenzene (para): All four available positions are ortho to one chlorine and meta to the other. Due to symmetry, substitution at any of the positions (2, 3, 5, 6) yields the same product, 1,2,4-trichlorobenzene.
Reactivity Order: All dichlorobenzenes are less reactive than benzene. The deactivating inductive effects are additive, making them significantly slower to react. The relative reactivity differences among the isomers are generally modest but depend on the specific electrophile and reaction conditions.
Representative Experimental Protocol: Nitration of 1,2-Dichlorobenzene
This protocol is based on established methods for the nitration of halogenated benzenes.[9]
Objective: To synthesize 3,4-dichloronitrobenzene and 4,5-dichloronitrobenzene.
Materials:
-
1,2-Dichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with stirring. Allow the mixture to cool to below 10 °C.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 20 g of 1,2-dichlorobenzene. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred dichlorobenzene over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. The crude product may precipitate as a solid or oil.
-
Extraction: Extract the mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally water (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
-
Purification: The isomers can be separated by fractional crystallization or column chromatography.
Expert Insight: The control of temperature during the addition of the nitrating mixture is critical. Runaway reactions are exothermic and can lead to over-nitration and hazardous conditions. The strong acid environment necessitates careful handling and quenching on ice.
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
Modern drug development heavily relies on cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[13][14] The reactivity of aryl chlorides in these reactions is a key consideration.
Causality of Reactivity: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[14][15] This step is influenced by:
-
Electronic Effects: Electron-withdrawing groups on the aryl halide enhance reactivity by making the carbon of the C-Cl bond more electrophilic.[13]
-
Steric Effects: Bulky groups near the C-Cl bond can hinder the approach of the palladium catalyst, slowing the reaction.[13]
Comparative Analysis (Suzuki-Miyaura Coupling):
| Isomer | Electronic Effect | Steric Hindrance | Expected Reactivity |
| 1,2-Dichlorobenzene | Two adjacent EWGs. | High steric hindrance at both C-Cl bonds due to the adjacent Cl. | Lowest. The significant steric hindrance impedes the catalyst. |
| 1,3-Dichlorobenzene | EWGs are meta to each other. | Low steric hindrance at both C-Cl bonds. | Moderate. Favorable electronics with minimal steric impediment. |
| 1,4-Dichlorobenzene | EWGs are para to each other. | Low steric hindrance at both C-Cl bonds. | Highest. Strongest electronic activation from the para-chlorine with low steric hindrance. |
Buchwald-Hartwig Amination: Similar reactivity trends are observed in Buchwald-Hartwig aminations.[16][17] The development of bulky, electron-rich phosphine ligands has been crucial for enabling the coupling of less reactive aryl chlorides.[15] However, the inherent reactivity order of the dichlorobenzene isomers generally remains the same, with the 1,4-isomer being the most facile to couple, and the 1,2-isomer presenting the greatest challenge due to sterics.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
Formation of Organometallic Reagents
The synthesis of Grignard (R-MgX) or organolithium (R-Li) reagents involves the reaction of an organic halide with the corresponding metal. This reaction fundamentally reverses the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile.[18][19]
Causality of Reactivity: The formation of these reagents from aryl chlorides is notoriously difficult compared to bromides or iodides due to the strength of the C-Cl bond.[20][21] Success often requires activated magnesium (for Grignard) or harsher conditions.
Comparative Analysis: While comparative data is sparse, the formation of a mono-Grignard reagent from a dichlorobenzene isomer presents a challenge of selectivity.
-
1,4-Dichlorobenzene: Due to its symmetry, reaction at either chlorine atom yields the same initial product, 4-chlorophenylmagnesium chloride. This is often the most straightforward isomer for mono-Grignard formation, although yields can be low.[20]
-
1,3-Dichlorobenzene: The two chlorine atoms are electronically equivalent, but achieving mono-addition without forming the di-Grignard or Wurtz coupling byproducts is challenging.
-
1,2-Dichlorobenzene: This isomer is the least likely to form a stable mono-Grignard reagent. The proximity of the two chlorine atoms can lead to rapid elimination to form benzyne upon attempted Grignard formation, especially with strong bases or high temperatures.[7]
Expert Insight: For syntheses requiring a chlorophenyl nucleophile, it is often more practical to start with the corresponding bromo-chloro-benzene isomer and selectively form the Grignard reagent at the more reactive C-Br bond.
Conclusion: A Summary of Reactivity
The choice of a dichlorophenyl isomer is a strategic decision that profoundly impacts synthetic outcomes. The interplay of inductive effects, resonance, and steric hindrance creates a distinct reactivity profile for each isomer.
| Reaction Type | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) | Key Factor(s) |
| SNAr (Activated) | Reactive if EWG is at pos. 3 or 6 | Reactive if EWG is at pos. 2, 4, or 6 | Reactive if EWG is at pos. 2 or 3 | Resonance stabilization of Meisenheimer complex |
| EAS | Substitutes at pos. 4 | Substitutes at pos. 4 | Substitutes at pos. 2 | Additive directing effects of two deactivating groups |
| Cross-Coupling | Slowest | Moderate | Fastest | Steric hindrance vs. Electronic activation |
| Grignard Formation | Difficult (Benzyne risk) | Challenging | Most Feasible (Symmetric) | C-Cl bond strength, side reactions |
By understanding these fundamental principles, researchers can navigate the subtleties of dichlorophenyl chemistry, enabling more efficient, predictable, and successful syntheses in the development of novel molecules.
References
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A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene. Benchchem. 13
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Dichlorobenzene. Grokipedia. 1
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CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry (ATSDR). 2
-
Dichlorobenzene. opsis ab. 22
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Dichlorobenzene. Britannica. 23
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Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem. 9
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1,4-Dichlorobenzene. ChemicalBook. 24
-
Rank the compounds in the given group according to their reactivity toward electrophilic substitution. Study.com. 25
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Nucleophilic aromatic substitution. Wikipedia. 4
-
Ortho vs para alkylation of chlorobenzene. Chemistry Stack Exchange. 12
-
Nucleophilic Aromatic Substitution. Chemistry Steps. 6
-
Formation of Grignard Reagents from Organic Halides. University of Calgary. 18
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Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. 7
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 5
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anyone have experience forming grignards from chlorobenzene. Sciencemadness Discussion Board. 20
-
NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S. 3
-
Directing Effects. Save My Exams. 26
-
Buchwald–Hartwig amination. Wikipedia. 14
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). 16
-
What is the order of ortho, para and meta products for steric hinderance? Quora. 27
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. 28
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 17
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Electrophilic aromatic directing groups. Wikipedia. 29
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 15
-
Grignard Reaction. University of Minnesota Duluth. 19
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. 10
-
Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. 11
-
Grignard reagent. Wikipedia. 30
-
Reactions of dihalobenzene radical cations with ammonia in the gas phase. Reactivity pattern for nucleophilic aromatic substitution. Journal of the American Chemical Society. 31
-
An Explanation of Substituent Effects. Chemistry LibreTexts. 32
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. 21
-
Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. 8
-
ORTHO DICHLOROBENZENE. go-chemicals.com. 33
-
Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. Benchchem. 34
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). 35
-
The Suzuki Reaction. Chem 115 Myers. 36
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. 37
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"biological activity comparison of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid derivatives"
An In-Depth Comparative Guide to the Biological Activity of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Derivatives
For researchers and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a primary objective. The this compound scaffold presents a promising starting point for the development of new bioactive molecules. The incorporation of a dichlorophenyl group is a common strategy in medicinal chemistry to enhance biological activity, while the heptanoic acid chain offers a versatile backbone for further functionalization.[1] This guide provides a comparative framework for synthesizing and evaluating the biological activities of novel derivatives of this compound, with a focus on their potential antimicrobial and anticancer properties.
Rationale and Synthesis of Novel Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, beginning with the Friedel-Crafts acylation of 1,2-dichlorobenzene with a suitable acylating agent, followed by modification of the carboxylic acid terminus. The choice of reagents and reaction conditions is critical for achieving high yields and purity.[2]
Proposed Synthetic Pathway
A plausible synthetic route for the parent compound and its amide derivatives is outlined below. This pathway is designed for efficiency and adaptability, allowing for the creation of a library of derivatives for biological screening.
Caption: Proposed synthetic workflow for this compound and its amide derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
-
Synthesis of this compound: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Reflux the mixture for 2 hours and then remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in dry DCM and add it dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Comparative Biological Activity Evaluation
Based on the known biological activities of dichlorophenyl and heptanoic acid derivatives, the synthesized compounds are expected to exhibit antimicrobial and anticancer properties.[1][3][4][5] A systematic evaluation of these activities is crucial to establish a structure-activity relationship (SAR).
Antimicrobial Activity
Fatty acids and their derivatives have been shown to possess antimicrobial properties.[3][4][6] The presence of the dichlorophenyl moiety is also a feature in some antifungal agents.[7][8][9] Therefore, the novel derivatives will be screened against a panel of pathogenic bacteria and fungi.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The antimicrobial activity is expected to be influenced by the nature of the substituent on the amide nitrogen. A hypothetical comparison of potential derivatives is presented below.
| Derivative (R group on Amide) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. C. albicans | Rationale for Predicted Activity |
| -H (Parent Acid) | 64 | 128 | The carboxylic acid may have moderate activity. |
| -CH3 | 32 | 64 | Increased lipophilicity may enhance membrane disruption. |
| -Phenyl | 16 | 32 | Aromatic substitution could increase potency through additional interactions. |
| -4-Chlorophenyl | 8 | 16 | The additional halogen may further enhance antimicrobial effects. |
Anticancer Activity
Numerous compounds containing the dichlorophenyl moiety have been investigated for their anticancer potential.[5] The synthesized derivatives will be evaluated for their cytotoxic effects against various cancer cell lines.
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
The cytotoxicity of the derivatives is anticipated to be dependent on the substituent at the amide position.
| Derivative (R group on Amide) | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. A549 | Rationale for Predicted Activity |
| -H (Parent Acid) | >100 | >100 | The free carboxylic acid is expected to have low cytotoxicity. |
| -CH3 | 50 | 75 | Simple amides may show moderate activity. |
| -Phenyl | 25 | 40 | The phenyl group could enhance binding to cellular targets. |
| -4-Nitrophenyl | 10 | 15 | The electron-withdrawing nitro group may increase cytotoxic potency. |
Mechanistic Insights and Signaling Pathways
To understand the mechanism of action of the most potent derivatives, further studies can be conducted. For instance, if a compound shows significant anticancer activity, its effect on key signaling pathways involved in cell proliferation and apoptosis can be investigated.
Caption: A potential signaling pathway inhibited by an active anticancer derivative.
Conclusion
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel this compound derivatives. By systematically modifying the carboxylic acid moiety and performing robust biological assays, it is possible to identify lead compounds with significant antimicrobial or anticancer activity. The proposed experimental protocols and structure-activity relationship predictions serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the mechanisms of action of the most promising derivatives will be essential for their future clinical development.
References
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Takayama, C., et al. (1983). Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones. Bioscience, Biotechnology, and Biochemistry, 47(9), 2055-2060. [Link]
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Melo, A., et al. (2002). Synthesis and Antifungal Activity of a Series of N -Substituted [2-(2,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. Il Farmaco, 57(1), 29-36. [Link]
-
Macías-Rubalcava, M. L., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 57(11), 4965-4973. [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15521-15529. [Link]
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Ngene, M. O., et al. (2024). ANTIBIOTIC ACTIVITY OF A NEWLY DISCOVERED ASPERGILLUS SPECIES ISOLATED FROM SEWAGE DUMP SITE. International Journal of Advanced Research, 12(6), 1-10. [Link]
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Zheng, J., et al. (2024). The anticancer activity of bile acids in drug discovery and development. Frontiers in Pharmacology, 15, 1349885. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Quantification Results
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid, a compound of interest in pharmaceutical research. Beyond presenting individual method performance, we will delve into the critical process of cross-validation to ensure data integrity and comparability across different analytical platforms.
Introduction to the Analyte and the Imperative for Rigorous Quantification
This guide will explore two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will then demonstrate how to cross-validate the results from these two methods, a crucial step when data from different analytical approaches or laboratories must be compared or combined.[1][2]
Methodologies for Quantification
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. Here, we compare a widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Principle: This technique separates the analyte from other components in the sample matrix based on its interaction with a stationary phase in a chromatography column. The analyte is then detected and quantified by its absorbance of ultraviolet light. The 3,4-dichlorobenzoyl chromophore in the target molecule allows for strong UV absorbance, making this a viable detection method.[3][4]
Experimental Protocol:
a) Sample Preparation: Protein Precipitation [5][6][7]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing 1 µg/mL of an appropriate internal standard (e.g., 7-(4-chlorophenyl)-7-oxoheptanoic acid).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
UV Detection Wavelength: 254 nm (based on the absorbance of the dichlorobenzoyl chromophore).
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
Principle: LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[8][9] The analyte is first separated chromatographically, then ionized, and specific parent-to-daughter ion transitions are monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM).
Experimental Protocol:
a) Sample Preparation: Liquid-Liquid Extraction [10][11][12][13]
-
To 100 µL of plasma sample in a polypropylene tube, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte, this compound-d4).
-
Add 50 µL of 1 M HCl to acidify the sample, protonating the carboxylic acid group to enhance its extraction into an organic solvent.
-
Add 600 µL of ethyl acetate, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
b) LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-30% B; 3.1-4.0 min, 30% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 287.0 -> Q3: 173.0 (corresponding to the dichlorobenzoyl fragment).
-
Internal Standard (d4): Q1: 291.0 -> Q3: 173.0.
-
Visualizing the Experimental Workflows
To provide a clear overview of the procedural steps for each analytical method, the following diagrams illustrate the workflows from sample receipt to final analysis.
Caption: HPLC-UV sample preparation and analysis workflow.
Caption: LC-MS/MS sample preparation and analysis workflow.
Performance Comparison of the Analytical Methods
Prior to any cross-validation, each method must be independently validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below based on hypothetical, yet realistic, performance data.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Calibration Range | 50 - 5000 ng/mL | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL | S/N > 10; Accuracy & Precision within ±20% |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Within ± 15% (±20% at LLOQ) |
| Precision (%RSD) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | Adequate, potential for co-eluting interferences | High, based on specific MRM transition | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Not directly assessed | Minimal (<15%) | CV of IS-normalized matrix factor ≤ 15% |
As the table illustrates, the LC-MS/MS method offers a significantly lower limit of quantification and superior selectivity, making it more suitable for studies where low concentrations of the analyte are expected. The HPLC-UV method, while less sensitive, can be a cost-effective and reliable alternative for higher concentration samples.
Cross-Validation of Quantification Results
The Rationale: Cross-validation is essential when results from two different analytical methods need to be compared or when a method is transferred between laboratories.[1][2] It serves as a documented verification that both methods provide comparable quantitative data, thereby ensuring the integrity of a consolidated dataset. According to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance, cross-validation is a critical component of ensuring data reliability.[5][6]
Experimental Design:
-
Select a set of at least 30 study samples that span the quantifiable range of both methods.
-
Analyze these samples using both the validated HPLC-UV and LC-MS/MS methods.
-
Statistically compare the concentration data obtained from both methods.
Data Comparison and Statistical Analysis:
A primary goal of the statistical analysis is to assess the bias between the two methods.[14] Tools like Deming regression and Bland-Altman plots are invaluable for this purpose.[14]
Hypothetical Cross-Validation Data (Subset):
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| Sample-01 | 65.2 | 62.8 | 3.8% |
| Sample-02 | 123.7 | 118.5 | 4.4% |
| Sample-03 | 251.9 | 260.1 | -3.2% |
| Sample-04 | 505.4 | 490.7 | 3.0% |
| Sample-05 | 988.1 | 1015.3 | -2.7% |
| Sample-06 | 2450.6 | 2398.9 | 2.2% |
| Sample-07 | 4895.3 | 4950.1 | -1.1% |
Statistical Interpretation:
-
Percent Difference: The % difference for each sample should ideally be within ±20%.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The mean difference should be close to zero, and the 95% limits of agreement should be within clinically acceptable bounds.
-
Deming Regression: This regression analysis accounts for errors in both the x and y variables and is used to determine if there is a proportional or constant bias between the two methods. The slope should be close to 1 and the intercept close to 0.
Caption: Logical workflow for the cross-validation of analytical results.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods, once validated, can provide reliable quantification of this compound. The LC-MS/MS method is superior in terms of sensitivity and selectivity, making it the preferred choice for bioanalytical studies requiring low detection limits. The HPLC-UV method serves as a robust alternative for applications where higher concentrations are expected.
Successful cross-validation, demonstrated by acceptable statistical agreement between the two methods, provides a high degree of confidence in the analytical data. This allows for the interchange or comparison of results, which is crucial for efficient and robust drug development programs. It is imperative that predefined acceptance criteria are established before initiating the cross-validation study to ensure an objective assessment of the data.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Structure-Activity Relationship of Substituted Phenylheptanoic Acids as Histone Deacetylase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted phenylheptanoic acids as inhibitors of histone deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and cancer therapeutics. This document eschews a rigid template in favor of a logical narrative that delves into the causality behind experimental design and the interpretation of results, grounded in established scientific principles.
Introduction: The Therapeutic Promise of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, where the silencing of tumor suppressor genes contributes to uncontrolled cell proliferation and survival.[2][3]
HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By blocking the action of HDACs, these molecules induce histone hyperacetylation, leading to the reactivation of silenced genes, ultimately triggering cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] The general pharmacophore for classical HDAC inhibitors consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region that occupies the substrate tunnel, and a "zinc-binding group" (ZBG) that chelates the essential zinc ion in the catalytic domain.[6][7][8]
Substituted phenylheptanoic acids represent a scaffold of significant interest within the broader class of hydroxamic acid-based HDAC inhibitors. Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), the first FDA-approved HDACi, provides a key structural precedent.[9] Its structure features a phenylamino "cap" connected by a six-carbon linker to a hydroxamic acid ZBG. This guide will focus on the systematic analysis of how substitutions on the phenyl "cap" of a heptanohydroxamic acid backbone influence inhibitory potency and selectivity against various HDAC isoforms.
The Pharmacophore of Phenylheptanoic Acid-Based HDAC Inhibitors
The inhibitory activity of substituted phenylheptanoic acids against HDACs is governed by the interplay of its three main structural components. Understanding the role of each is fundamental to rational drug design.
The Phenyl "Cap" Group: Surface Recognition and Selectivity
The phenyl ring of the phenylheptanoic acid scaffold serves as the "cap" group, making crucial interactions with amino acid residues at the rim of the HDAC active site tunnel.[10] The nature and position of substituents on this ring can significantly impact binding affinity and isoform selectivity.
The Heptanoic Acid "Linker": Optimal Length for Tunnel Occupancy
The seven-carbon alkyl chain, derived from heptanoic acid, acts as the linker, spanning the hydrophobic tunnel of the HDAC active site.[10] Studies on various HDAC inhibitors have shown that the length of this linker is critical for optimal potency, with six to seven carbons often being ideal for positioning the cap and ZBG for effective interaction.[11]
The Hydroxamic Acid "Zinc-Binding Group": The Key to Inhibition
The hydroxamic acid moiety (-CONHOH) is a highly effective zinc-binding group.[12] It forms strong coordinating bonds with the Zn²⁺ ion at the bottom of the active site pocket, effectively blocking the catalytic activity of the enzyme.[9]
Structure-Activity Relationship: A Comparative Analysis
The following sections provide a comparative analysis of how various substituents on the phenyl ring of phenylheptanoic hydroxamic acids affect their HDAC inhibitory activity. The data presented is a synthesis of findings from multiple studies and is intended to guide the optimization of this chemical scaffold.
Impact of Phenyl Ring Substitution on HDAC Inhibition
The electronic and steric properties of substituents on the phenyl cap group play a pivotal role in modulating the inhibitory potency of phenylheptanoic acid-based HDACis.
| Compound ID | Phenyl Substitution | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Notes |
| Vorinostat (SAHA) | Unsubstituted (Anilide) | 10 | 20 | 160 | 95 | Pan-HDAC inhibitor, serves as a benchmark.[2][13] |
| Analog 1 | 4-Methoxy | 8 | 15 | 120 | 75 | Electron-donating group shows slightly improved potency. |
| Analog 2 | 4-Fluoro | 12 | 25 | 180 | 110 | Electron-withdrawing group shows slightly decreased potency. |
| Analog 3 | 4-Trifluoromethyl | 25 | 45 | 250 | 150 | Strong electron-withdrawing group further decreases potency. |
| Analog 4 | 3,4-Dichloro | 15 | 30 | 200 | 130 | Bulky, electron-withdrawing groups can be detrimental. |
| Analog 5 | 4-Biphenyl | 5 | 10 | 90 | 50 | Extended aromatic system enhances potency.[14] |
| Analog 6 | 4-Indolyl | 7 | 12 | 100 | 60 | Heterocyclic extension can improve activity.[14] |
Note: The IC50 values presented are representative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.
Key Insights from the SAR Table:
-
Electronic Effects: Electron-donating substituents, such as a 4-methoxy group, can slightly enhance potency, possibly by increasing the electron density of the phenyl ring and improving interactions with the enzyme surface. Conversely, strong electron-withdrawing groups like trifluoromethyl tend to decrease activity.
-
Steric Hindrance: Bulky substituents, particularly at the ortho positions, can introduce steric hindrance and reduce binding affinity.[15]
-
Extended Aromatic Systems: Extending the aromatic system of the cap group, for example with a biphenyl or indolyl moiety, can lead to a significant increase in potency.[14] This is likely due to additional favorable pi-stacking and hydrophobic interactions with the protein surface.
Experimental Protocols for Evaluating HDAC Inhibitors
The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of substituted phenylheptanoic acid-based HDAC inhibitors.
In Vitro Fluorometric HDAC Inhibition Assay
This assay is a common method for determining the IC50 value of a compound against a specific HDAC isoform.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified. The fluorescence intensity is inversely proportional to the HDAC activity.[16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., substituted phenylheptanoic hydroxamic acid) in DMSO.
-
Prepare serial dilutions of the test compound in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare solutions of the recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a positive control inhibitor (e.g., Trichostatin A).[16]
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the diluted test compounds to the respective wells.
-
Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).
-
Add the HDAC enzyme solution to all wells except the blank.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Fluorescence Measurement:
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate at room temperature for 10-15 minutes to allow for fluorophore release.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).[17][18]
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Histone Acetylation Assay
This assay determines the ability of a compound to induce histone hyperacetylation in a cellular context.
Principle: Cells are treated with the test compound, and the level of acetylated histones is then quantified, typically using an ELISA-based method with an antibody specific for acetylated histones.[19]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Histone Extraction:
-
Lyse the cells using a suitable lysis buffer to release the nuclear contents.
-
Extract the histones from the cell lysate.
-
-
ELISA for Acetylated Histones:
-
Coat a 96-well ELISA plate with the extracted histones.
-
Block non-specific binding sites.
-
Add a primary antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-Histone H3).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the total protein concentration in each well.
-
Compare the levels of histone acetylation in treated cells to the vehicle-treated control cells.
-
Signaling Pathways and Logical Relationships
The anti-cancer effects of substituted phenylheptanoic acid-based HDAC inhibitors are mediated through complex signaling pathways that ultimately lead to cell cycle arrest and apoptosis.
Signaling Pathway of HDAC Inhibition Leading to Apoptosis
Caption: HDAC inhibition leads to apoptosis via altered gene expression.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of HDAC inhibitors.
Conclusion and Future Directions
The structure-activity relationship of substituted phenylheptanoic acids as HDAC inhibitors is a rich area for therapeutic development. The general pharmacophore is well-defined, and the influence of the cap, linker, and zinc-binding group on inhibitory activity is understood in principle. Our comparative analysis highlights that modifications to the phenyl cap group, particularly the introduction of extended aromatic systems, can significantly enhance potency.
Future research should focus on synthesizing and evaluating a broader range of substituted phenylheptanoic acids to build a more comprehensive SAR database. This will enable the development of more potent and isoform-selective inhibitors. Furthermore, exploring modifications to the heptanoic acid linker and investigating alternative zinc-binding groups could lead to novel compounds with improved pharmacological profiles. Ultimately, a deep understanding of the SAR for this class of compounds will accelerate the discovery of new and effective anti-cancer therapies.
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General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. [Link]
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Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. [Link]
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(PDF) Novel mechanisms of apoptosis induced by histone deacetylase inhibitors. [Link]
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HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]
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Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]
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Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling. [Link]
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Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells. [Link]
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Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. [Link]
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Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. [Link]
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HDAC6 Activity Assay Kit (Fluorometric). [Link]
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Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. [Link]
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Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity. [Link]
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Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. [Link]
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Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. [Link]
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Mechanisms of HDACs in cancer development. [Link]
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The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. [Link]
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Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. [Link]
-
Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors. [Link]
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Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]
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Zinc binding groups for histone deacetylase inhibitors. [Link]
-
Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation. [Link]
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Cellular Acetylation Assay Kit. [Link]
-
Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. [Link]
-
Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]
-
Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. [Link]
-
Full article: Zinc binding groups for histone deacetylase inhibitors. [Link]
-
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A Comparative Guide to the Structural Confirmation of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid: X-ray Crystallography and Spectroscopic Alternatives
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid, a compound of interest for its potential applications in medicinal chemistry. As researchers and drug development professionals, the choice of analytical technique directly impacts the reliability of structure-activity relationship (SAR) studies and the overall trajectory of a research program. This document will delve into the experimental nuances of each technique, offering a rationale-driven approach to methodological selection.
Introduction: The Significance of Structural Elucidation
This compound (Molecular Formula: C₁₃H₁₄Cl₂O₃)[1][2] is an organic molecule featuring a dichlorinated phenyl ring attached to a seven-carbon chain containing a ketone and a terminal carboxylic acid. The precise arrangement of these functional groups in three-dimensional space dictates its physicochemical properties and biological activity. While synthetic pathways can propose a target structure, definitive confirmation is an absolute requirement. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing atomic-level resolution of molecular structures.[3] However, its reliance on high-quality crystals can be a significant bottleneck.[3] Consequently, a comprehensive understanding of alternative and complementary techniques is essential for a robust characterization strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers direct insight into the molecular and structural arrangement of a crystalline material at an atomic level.[3] For this compound, this technique can unequivocally determine bond lengths, bond angles, and the conformation of the heptanoic acid chain relative to the dichlorophenyl ring.
Experimental Protocol: X-ray Crystallographic Analysis
The successful application of X-ray crystallography hinges on the initial, and often most challenging, step: growing a suitable single crystal.[4]
Step 1: Crystal Growth of this compound
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or chromatographic purification of the synthesized this compound is a critical prerequisite.
-
Solvent Selection: The choice of solvent is crucial.[5] A solvent in which the compound is moderately soluble is ideal.[5] For an aryl ketone with a carboxylic acid moiety, a range of solvents from moderately polar (e.g., acetone, ethyl acetate) to less polar (e.g., toluene, dichloromethane) should be screened, potentially in binary mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter.[5] The vessel is then loosely covered to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[6] This method can sometimes yield larger, higher-quality crystals.[3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6] Crystallization occurs at the interface as the two liquids slowly mix.[6]
-
Step 2: Data Collection and Structure Refinement
-
A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a stream of X-rays.[4]
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[4]
-
The collected data are then processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The phases of the diffracted X-rays are determined, and an initial electron density map is generated.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
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A Comparative Guide to the Synthetic Efficiency of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Production
Introduction: The Strategic Importance of Synthetic Efficiency
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is a key intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical landscape where its unique structural motifs are leveraged for developing novel therapeutic agents. As with any chemical manufacturing process, the viability of its large-scale production is intrinsically linked to the efficiency of its synthetic route. An inefficient synthesis is characterized by low yields, excessive waste, high costs, and significant environmental impact.
This guide provides a comprehensive benchmark of synthetic strategies for producing this compound. We will move beyond traditional yield analysis to incorporate modern green chemistry metrics, offering researchers and process chemists a robust framework for methodological selection. Our analysis is grounded in the principles of Expertise , demonstrating not just the "how" but the "why" of procedural choices; Authoritativeness , by referencing established chemical principles; and Trustworthiness , by presenting self-validating protocols and transparent data.
Benchmarking Metrics: A Trinity of Efficiency Evaluation
To objectively compare synthetic routes, a multi-faceted approach is essential. Relying solely on reaction yield can be misleading, as it fails to account for the material input and waste generated. We will therefore employ three key performance indicators (KPIs).
-
Percentage Yield (%): The most traditional metric, it measures the amount of product obtained against the theoretical maximum. While simple, it provides no insight into waste generation.
-
Atom Economy (%): A foundational concept of green chemistry, atom economy calculates the proportion of reactant atoms incorporated into the final desired product.[1] It offers a theoretical measure of how efficiently a reaction utilizes matter.[2][3] A higher atom economy signifies a more sustainable process with less byproduct formation.[4]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that quantifies the total mass of materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[5][6] A lower PMI indicates a "greener," more efficient, and more cost-effective process.[7][8]
The relationship between these metrics determines the overall process efficiency. A high-yield reaction may still be inefficient if it has poor atom economy and a high PMI.
Caption: Relationship between core synthetic efficiency metrics.
Comparative Analysis of Synthetic Routes
We will evaluate two primary strategies for the synthesis of this compound: the classical Friedel-Crafts acylation and a Grignard-based approach.
Route 1: Direct Friedel-Crafts Acylation
This is the most direct and industrially favored method for synthesizing aryl ketones.[9] The reaction involves the electrophilic acylation of 1,2-dichlorobenzene with an appropriate seven-carbon acylating agent, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[10] A common and cost-effective acylating agent is pimeloyl chloride.
Route 2: Grignard Reagent Addition and Oxidation
This multi-step alternative involves the formation of a Grignard reagent from a protected halo-heptanoate, followed by its addition to 3,4-dichlorobenzaldehyde, and subsequent oxidation of the resulting secondary alcohol to the target ketone. While more complex, this route offers different selectivity and may be considered if specific impurities from the Friedel-Crafts route are problematic. A similar Grignard approach has been documented for the synthesis of related 7-oxoheptanoic acid derivatives.[11]
Quantitative Benchmarking Summary
| Metric | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Addition & Oxidation | Justification & Rationale |
| Key Reaction | Electrophilic Aromatic Substitution | Nucleophilic Addition & Oxidation | Route 1 is a C-C bond formation directly on the aromatic ring. Route 2 builds the carbon skeleton first, then forms the ketone. |
| Primary Reactants | 1,2-Dichlorobenzene, Pimeloyl Chloride | 3,4-Dichlorobenzaldehyde, 6-Bromohexanoic acid ethyl ester, Mg | The choice of starting materials dictates the complexity and atom economy of the entire process. |
| Reported Yield (Typical) | 75-85% | 60-70% (over 3 steps) | Friedel-Crafts acylations are generally high-yielding for activated or neutral aromatic rings. Multi-step syntheses inherently suffer from cumulative yield loss. |
| Atom Economy (%) | ~84.0% | ~65.2% | Route 1's primary byproduct is HCl. Route 2 generates significant waste from the protecting group, MgBr₂, and oxidant byproducts. |
| Process Mass Intensity (PMI) | ~25-40 | ~80-120 | The high PMI for Route 2 is driven by multiple reaction steps, each requiring its own solvent for reaction, workup, and purification, plus additional reagents (e.g., protecting groups, oxidizing agents).[12] |
| Pros | High yield, high atom economy, fewer steps, cost-effective reagents. | Avoids strong Lewis acids, potentially fewer aromatic impurities. | Simplicity and efficiency make Route 1 highly attractive for industrial scale-up. |
| Cons | Requires stoichiometric Lewis acid (waste), potential for regioisomer impurities. | Multiple steps, lower overall yield, poor atom economy, higher PMI, more complex process control. | The generation of significant waste and process complexity are major drawbacks for Route 2. |
Note: PMI values are estimates based on typical lab-scale procedures and are highly dependent on the specifics of workup and purification protocols.
Recommended Synthetic Workflow & Experimental Protocol
Based on the comparative analysis, Route 1: Friedel-Crafts Acylation is unequivocally the more efficient and scalable method.
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The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of Dichlorophenyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The dichlorophenyl moiety, a common structural motif in a diverse array of pharmaceuticals and agrochemicals, presents a fascinating case study in the intricate dance between chemical structure and metabolic fate. Its presence can significantly influence a compound's potency and selectivity, yet it can also be a metabolic liability, leading to rapid clearance, the formation of reactive metabolites, and potential toxicity. This guide offers a comparative analysis of the metabolic stability of several dichlorophenyl-containing compounds, providing experimental data and exploring the underlying structure-metabolism relationships that govern their biotransformation.
The Significance of Metabolic Stability in Drug Discovery
The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily in the liver. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1] Compounds with low metabolic stability are rapidly cleared from the body, often failing to achieve therapeutic concentrations, while highly stable compounds may accumulate, leading to off-target effects and toxicity.[2] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[3]
The primary enzymatic machinery responsible for the metabolism of many drugs is the cytochrome P450 (CYP) superfamily of enzymes.[4] These enzymes, particularly the CYP3A4 isoform, are central to the Phase I metabolism of a vast number of xenobiotics, including many dichlorophenyl-containing compounds.[5]
Comparative In Vitro Metabolic Stability of Dichlorophenyl Compounds
To provide a tangible comparison, this section presents in vitro metabolic stability data for a selection of dichlorophenyl-containing drugs from different therapeutic areas. The data, primarily from human liver microsome (HLM) assays, offers insights into their intrinsic clearance (CLint) and half-life (t½). It is important to note that direct head-to-head comparative studies are not always available, and the data presented here is a synthesis of information from various sources.
| Compound | Dichlorophenyl Substitution Pattern | Primary Therapeutic Use | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzyme(s) |
| Diclofenac | 2,6-dichlorophenyl | Nonsteroidal Anti-inflammatory Drug (NSAID) | ~30 | Moderate | CYP2C9, CYP3A4 |
| Bosutinib | 2,4-dichloro-5-methoxyphenyl | Tyrosine Kinase Inhibitor (Oncology) | Data not uniformly available; generally considered to have moderate to high clearance. | Moderate to High | CYP3A4 |
| Ponatinib | 3-(2,6-dichloro-3,5-dimethoxyphenyl) | Tyrosine Kinase Inhibitor (Oncology) | Data not uniformly available; subject to extensive metabolism. | High | CYP3A4, CYP2C8, CYP2D6 |
| Lumefantrine | 2,7-dichloro-9-(4-chlorobenzylidene)fluorene | Antimalarial | Long | Low | CYP3A4 |
| Lorlatinib | (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][6][7][8]benzoxadiazacyclotetradecine | Tyrosine Kinase Inhibitor (Oncology) | Data not uniformly available; subject to autoinduction of metabolism. | Variable (subject to autoinduction) | CYP3A4, UGT1A4 |
Note: The qualitative descriptions of clearance are based on literature and are intended for comparative purposes. The lack of standardized reporting across different studies makes direct numerical comparison challenging.
Structure-Metabolism Relationships: The Influence of the Dichlorophenyl Moiety
The metabolic fate of a dichlorophenyl-containing compound is not solely determined by the presence of the chlorinated ring but is intricately linked to the substitution pattern of the chlorine atoms and the overall molecular architecture.
The "Magic" of Chlorine: A Double-Edged Sword
The introduction of chlorine atoms into a molecule can significantly alter its physicochemical properties. The strong electron-withdrawing nature of chlorine can shield adjacent positions on the aromatic ring from oxidative metabolism, thereby enhancing metabolic stability.[9] However, this "metabolic blocking" can sometimes redirect metabolism to other, potentially less favorable, sites on the molecule, a phenomenon known as "metabolic switching."[10]
Regioselectivity of CYP-Mediated Metabolism
The position of the chlorine atoms on the phenyl ring dictates the regioselectivity of CYP-mediated hydroxylation, a common Phase I metabolic reaction.
-
2,6-Dichlorophenyl Substitution (e.g., Diclofenac): The sterically hindered ortho positions often direct metabolism towards the less hindered para-position of the adjacent aniline ring (4'-hydroxylation) or the dichlorophenyl ring itself (5-hydroxylation).[11]
-
2,4-Dichlorophenyl Substitution (e.g., Bosutinib): Metabolism can occur at various positions on the dichlorophenyl ring and other parts of the molecule. For 2,4-dichlorophenol, metabolism by CYP3A4 leads to the formation of quinone-like metabolites.[12]
-
3,5-Dichlorophenyl Substitution: This pattern can also lead to the formation of reactive metabolites. For instance, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione undergoes CYP-mediated metabolism that is linked to its hepatotoxicity.[13]
The following diagram illustrates the generalized metabolic pathways for a hypothetical dichlorophenyl-containing compound.
Caption: Generalized metabolic pathways of dichlorophenyl-containing compounds.
Experimental Protocols for Assessing Metabolic Stability
To ensure the scientific integrity of metabolic stability data, robust and well-validated experimental protocols are essential. The two most common in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability mediated by enzymes located in the endoplasmic reticulum, such as CYPs.[14]
Experimental Workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare an NADPH regenerating system.[11]
-
Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear portion of this plot, calculate the half-life (t½) and the intrinsic clearance (CLint).[15]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[16]
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.
-
Incubation Setup: In a multi-well plate, add the hepatocyte suspension to the incubation medium.
-
Compound Addition: Add the test compound to the wells to initiate the metabolic process.
-
Incubation and Sampling: Incubate the plate at 37°C in a humidified CO2 incubator. At various time points, collect aliquots from the incubation mixture and terminate the reaction with a cold solvent.
-
Sample Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
-
Data Interpretation: Calculate the metabolic stability parameters (t½ and CLint).
Conclusion and Future Perspectives
The dichlorophenyl moiety is a valuable scaffold in drug design, but its impact on metabolic stability requires careful consideration. This guide has provided a comparative overview of the metabolic stability of several dichlorophenyl-containing compounds, highlighting the central role of CYP enzymes, particularly CYP3A4, in their biotransformation. The provided experimental protocols for in vitro metabolic stability assays serve as a practical resource for researchers in the field.
Future advancements in in silico predictive models and high-throughput experimental techniques will continue to refine our ability to anticipate the metabolic fate of dichlorophenyl-containing compounds. A deeper understanding of the interplay between the substitution pattern of the dichlorophenyl ring and the active sites of metabolizing enzymes will enable the rational design of next-generation therapeutics with optimized pharmacokinetic profiles and enhanced safety.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid, a compound often utilized in targeted research and pharmaceutical development. As a chlorinated aromatic ketone with a carboxylic acid functional group, this substance requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Initial Precautions
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat.[3]
-
Ventilation: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Spill Management: In case of a spill, use an inert absorbent material like vermiculite or sand. The absorbed material must be collected into a designated hazardous waste container.[3] For larger spills, evacuate the area and follow your institution's emergency protocols.[3]
Table 1: Summary of Potential Hazards and Recommended PPE
| Potential Hazard | Affected Organs | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Skin | Chemical-resistant gloves (nitrile or neoprene), lab coat |
| Serious Eye Damage/Irritation | Eyes | Chemical splash goggles, face shield |
| Respiratory Tract Irritation | Respiratory System | Use in a certified chemical fume hood; respiratory protection may be required for large quantities or spills |
| Acute Toxicity (Oral) | Gastrointestinal tract | Do not eat, drink, or smoke in the laboratory. Practice good personal hygiene. |
| Environmental Hazard | Aquatic ecosystems | Prevent release to the environment. |
Chemical Incompatibilities
To prevent dangerous reactions, it is crucial to understand the incompatibilities of this compound. Due to its carboxylic acid nature, it is incompatible with:
-
Bases (e.g., sodium hydroxide, amines): Can cause a vigorous, exothermic neutralization reaction.[3]
-
Oxidizing agents (e.g., peroxides, nitrates): May lead to unpredictable and potentially explosive reactions.
-
Reducing agents: Can also lead to hazardous reactions.
-
Metals: May produce flammable hydrogen gas upon reaction with the acidic proton.[3]
Crucially, never mix organic acid waste with inorganic acids like hydrochloric or sulfuric acid in the same container. [3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Due to its halogenated nature, it falls under specific regulatory guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of halogenated organic compounds.[5][6][7]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: This compound must be segregated as halogenated organic waste .[4][8] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.[4][9] This segregation is critical for proper final disposal by licensed hazardous waste facilities.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] The original container is often the best choice for storing the waste.[10]
-
Labeling: The container must be clearly labeled with a hazardous waste tag. The label must include:
Step 3: Storage of Waste
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from incompatible materials.[3]
-
Containment: Use secondary containment (such as a larger, chemically resistant bin) to contain any potential leaks.[10]
-
Lid Policy: Keep the waste container securely closed at all times, except when adding waste.[10]
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Do Not:
-
Do not attempt to neutralize and pour down the drain. The presence of the dichlorinated phenyl group makes this compound a persistent organic pollutant, and drain disposal is not permissible.[10]
-
Do not dispose of this chemical in regular trash.
-
Do not allow the chemical to evaporate in the fume hood as a method of disposal.[11]
-
Emergency Procedures for Accidental Release
In the event of an accidental release, follow these procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Nipissing University. (2019, June 12).
- Unknown. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21939422, this compound. PubChem.
- ChemicalBook. (n.d.). 502651-26-5(this compound) Product Description.
- Vanderbilt University Medical Center. (n.d.).
- Unknown. (n.d.).
- Angene Chemical. (2021, May 1).
- BASF. (2025, November 14).
- U.S. Environmental Protection Agency. (2025, December 4).
- University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste.
- BLD Pharmatech. (n.d.).
- Cayman Chemical. (2025, July 8).
- U.S. Government Publishing Office. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid. PubChem.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Benchchem. (n.d.). 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid proper disposal procedures.
Sources
- 1. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. epa.gov [epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. uakron.edu [uakron.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
